molecular formula C4H8O2S B150437 1,1-Dioxothiolan-d8 CAS No. 51219-88-6

1,1-Dioxothiolan-d8

Cat. No.: B150437
CAS No.: 51219-88-6
M. Wt: 128.22 g/mol
InChI Key: HXJUTPCZVOIRIF-SVYQBANQSA-N
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Description

1,1-Dioxothiolan-d8, also known as this compound, is a useful research compound. Its molecular formula is C4H8O2S and its molecular weight is 128.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2,3,3,4,4,5,5-Octadeuteriothiolane 1,1-dioxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octadeuteriothiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c5-7(6)3-1-2-4-7/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJUTPCZVOIRIF-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(S(=O)(=O)C1([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51219-88-6
Record name 51219-88-6
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Foundational & Exploratory

Technical Guide: Physical Properties of 1,1-Dioxothiolan-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of 1,1-Dioxothiolan-d8 (also known as Sulfolane-d8), a deuterated isotopologue of the polar aprotic solvent sulfolane. Due to the limited availability of direct experimental data for the deuterated compound, this document compiles known properties of non-deuterated 1,1-Dioxothiolan and extrapolates the expected properties of its d8 analogue based on established principles of isotopic effects. Detailed experimental protocols for the determination of key physical properties are also provided, alongside a conceptual framework illustrating the influence of deuteration.

Introduction to this compound

This compound is the perdeuterated form of 1,1-Dioxothiolan, a cyclic sulfone commonly known as sulfolane. Sulfolane is recognized for its high polarity, thermal stability, and miscibility with both water and hydrocarbons, making it a valuable solvent in various industrial and laboratory applications, including liquid-vapor extraction and as a reaction medium.[1][2] The deuterated version, where all eight hydrogen atoms are replaced by deuterium, is of particular interest in research applications such as NMR spectroscopy, where it can serve as a non-interfering solvent, and in studies investigating kinetic isotope effects.

This guide focuses on the fundamental physical characteristics of this compound, providing a valuable resource for researchers utilizing this compound in their work.

Tabulated Physical Properties

The following table summarizes the known physical properties of 1,1-Dioxothiolan (Sulfolane) and the estimated properties for this compound. The estimations for the deuterated compound are based on general trends observed upon deuteration of organic molecules.

Property1,1-Dioxothiolan (Sulfolane)This compound (Estimated)
Molecular Formula C₄H₈O₂SC₄D₈O₂S
Molecular Weight 120.17 g/mol [1]128.22 g/mol
Appearance Colorless oily liquid or solid[1][3]Colorless oil or liquid
Melting Point 27.5 °C[2][3]Slightly different from 27.5 °C
Boiling Point 285 °C[1][2][3]> 285 °C
Density 1.261 g/cm³ (at 25 °C)[2][3]> 1.261 g/cm³
Solubility Miscible with water, acetone, benzene, ethanol, toluene.[3]Slightly soluble in chloroform and methanol.

Note on Estimations:

  • Melting Point: The effect of deuteration on melting point is not always predictable and can result in either an increase or decrease, though typically the change is small.

  • Boiling Point: Deuteration generally leads to a slight increase in boiling point due to stronger intermolecular forces.[4][5]

  • Density: The density of the deuterated compound is expected to be higher due to the increased mass of deuterium atoms for a similar molecular volume.[6]

Effects of Deuteration on Physical Properties

The substitution of protium (¹H) with deuterium (²H) introduces subtle yet significant changes in the physical properties of a molecule. This phenomenon, known as the kinetic isotope effect, stems from the greater mass of the deuterium nucleus.

G Impact of Deuteration on Physical Properties of 1,1-Dioxothiolan cluster_0 1,1-Dioxothiolan (Sulfolane) cluster_1 This compound (Sulfolane-d8) H_Compound C₄H₈O₂S H_Props Melting Point: ~27.5 °C Boiling Point: 285 °C Density: ~1.261 g/cm³ H_Compound->H_Props Exhibits Deuteration Deuteration (¹H → ²H) H_Compound->Deuteration D_Compound C₄D₈O₂S D_Props Melting Point: Altered Boiling Point: Increased Density: Increased D_Compound->D_Props Exhibits Deuteration->D_Compound Leads to

Conceptual diagram of deuteration effects.

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physical properties of this compound.

Melting Point Determination

The melting point is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.

Methodology: Capillary Tube Method

  • Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.[7][8][9]

G Workflow for Melting Point Determination start Start prep Prepare Sample (Powder and pack into capillary tube) start->prep setup Setup Apparatus (Place capillary in melting point device) prep->setup heat Heat Sample (Controlled rate of 1-2 °C/min) setup->heat observe Observe Phase Change (Solid to liquid) heat->observe record Record Temperature Range (Start and end of melting) observe->record end End record->end

Melting point determination workflow.
Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Thiele Tube Method

  • Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10][11][12]

G Workflow for Boiling Point Determination start Start prep Prepare Sample (Liquid in test tube with inverted capillary) start->prep setup Setup Apparatus (Assemble in Thiele tube with oil bath) prep->setup heat Heat Sample (Observe stream of bubbles) setup->heat cool Cool Sample (Stop heating) heat->cool observe Observe Liquid Entry (Liquid enters capillary tube) cool->observe record Record Temperature observe->record end End record->end

Boiling point determination workflow.
Density Determination

Density is the mass of a substance per unit volume.

Methodology: Pycnometer or Graduated Cylinder Method

  • Mass of Empty Container: The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an analytical balance.

  • Volume of Liquid: A known volume of the liquid is added to the container. For a pycnometer, it is filled to a calibrated mark. For a graduated cylinder, the volume is read from the graduations.

  • Mass of Container and Liquid: The mass of the container with the liquid is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume.[13][14][15][16]

G Workflow for Density Determination start Start weigh_empty Weigh Empty Container (Pycnometer or graduated cylinder) start->weigh_empty add_liquid Add Known Volume of Liquid weigh_empty->add_liquid weigh_full Weigh Container with Liquid add_liquid->weigh_full calculate Calculate Density (Mass / Volume) weigh_full->calculate end End calculate->end

Density determination workflow.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound. While direct experimental data for the deuterated compound is scarce, a reliable estimation of its properties has been presented based on the well-documented characteristics of its non-deuterated analogue and the established principles of isotopic effects. The inclusion of standardized experimental protocols offers a practical framework for researchers to determine these properties in a laboratory setting. This guide serves as a foundational resource for scientists and professionals in drug development and other research fields who require a thorough understanding of this important deuterated solvent.

References

1,1-Dioxothiolan-d8 chemical structure and IUPAC name.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,1-Dioxothiolan-d8, a deuterated organosulfur compound. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize deuterated solvents and standards. This document details its chemical structure, IUPAC nomenclature, physical and chemical properties, synthesis, and key applications, with a focus on its role in analytical techniques.

Chemical Structure and IUPAC Name

This compound is the deuterated analog of sulfolane. In this molecule, all eight hydrogen atoms are replaced with deuterium.

  • IUPAC Name: 2,2,3,3,4,4,5,5-octadeuteriothiolane 1,1-dioxide[1]

  • Synonyms: Sulfolane-d8, Tetramethylene-d8 sulfone[1]

  • Molecular Formula: C₄D₈O₂S

The chemical structure consists of a five-membered saturated ring containing a sulfone functional group, where a sulfur atom is double-bonded to two oxygen atoms and single-bonded to two carbon atoms within the ring.

Chemical Structure:

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. Data for its non-deuterated counterpart, sulfolane, is also provided for comparison, as it is more extensively characterized. The properties of the deuterated version are expected to be very similar to the non-deuterated form, with a notable difference in molecular weight.

PropertyThis compoundSulfolane (non-deuterated)
Molecular Weight 128.22 g/mol [1][2]120.17 g/mol [3][4][5][6][7]
Melting Point 25-27 °C[1]27.5 °C[3][4]
Boiling Point 283-285 °C[1]285 °C[3][4][5]
Density ~1.34 g/mL (calculated)1.261 g/cm³[3][4]
Flash Point 177 °C[1]165 °C[4]
Appearance Colorless liquid or solidColorless liquid or solid[3][4]
Solubility in Water MiscibleMiscible[4]
XLogP3 -0.8[1]-0.8

Synthesis

The synthesis of this compound typically involves the use of deuterated precursors. A common industrial method for producing the non-deuterated sulfolane can be adapted for this purpose. This process involves a two-step reaction starting from butadiene. For the deuterated analog, butadiene-d6 would be the logical starting material.

An alternative synthesis route involves the oxidation of tetrahydrothiophene. To produce the deuterated version, tetrahydrothiophene-d8 would be oxidized.

Below is a diagram illustrating a probable synthesis pathway for this compound.

G Synthesis of this compound cluster_0 Route 1: From Butadiene-d6 cluster_1 Route 2: From Tetrahydrothiophene-d8 Butadiene-d6 Butadiene-d6 Sulfolene-d6 Sulfolene-d6 Butadiene-d6->Sulfolene-d6 + SO₂ (Cheletropic Reaction) This compound This compound Sulfolene-d6->this compound + D₂ (Hydrogenation, e.g., Raney Ni) Tetrahydrothiophene-d8 Tetrahydrothiophene-d8 Tetrahydrothiophene-d8->this compound Oxidation (e.g., H₂O₂)

Probable synthetic routes for this compound.

Experimental Protocols

This compound is primarily used in analytical chemistry, particularly as an internal standard for isotope dilution methods and as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.

Use as an Internal Standard in GC/MS or LC/MS Analysis

This compound is an excellent internal standard for the quantification of sulfolane in environmental samples due to its chemical similarity and mass difference.

Objective: To accurately quantify sulfolane in water and soil samples using an isotope dilution method with this compound as an internal standard.

Materials:

  • Water or soil sample

  • This compound (as internal standard)

  • Dichloromethane (extraction solvent)

  • Anhydrous sodium sulfate

  • Centrifuge tubes

  • Mechanical shaker

  • GC/MS or LC/MS system

Procedure (for Water Sample):

  • Measure a known volume (e.g., 100 mL) of the water sample into an extraction vessel.

  • Spike the sample with a known amount of this compound solution.

  • Adjust the pH of the sample to < 2.

  • Add a known volume of dichloromethane (e.g., 50 mL).

  • Shake the mixture vigorously for at least 1 hour.

  • Allow the layers to separate. Collect the organic (dichloromethane) layer.

  • Dry the organic extract with anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL.

  • Analyze the extract using GC/MS or LC/MS.

  • Quantify the native sulfolane by comparing its peak area to the peak area of this compound.

The following diagram illustrates the experimental workflow.

G Workflow for Sulfolane Quantification Sample Collection (Water/Soil) Sample Collection (Water/Soil) Spiking with this compound Spiking with this compound Sample Collection (Water/Soil)->Spiking with this compound Solvent Extraction (Dichloromethane) Solvent Extraction (Dichloromethane) Spiking with this compound->Solvent Extraction (Dichloromethane) Phase Separation Phase Separation Solvent Extraction (Dichloromethane)->Phase Separation Drying and Concentration Drying and Concentration Phase Separation->Drying and Concentration Analysis (GC/MS or LC/MS) Analysis (GC/MS or LC/MS) Drying and Concentration->Analysis (GC/MS or LC/MS) Quantification Quantification Analysis (GC/MS or LC/MS)->Quantification

Workflow for sulfolane quantification using this compound.
Use as a Solvent in NMR Spectroscopy

As a deuterated solvent, this compound can be used for acquiring NMR spectra of analytes, particularly when the non-deuterated solvent's signals would interfere with the analyte's signals.

Objective: To prepare a sample for NMR analysis using this compound as the solvent.

Materials:

  • Analyte (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • This compound

  • NMR tube

  • Pipette

  • Vortex mixer (optional)

Procedure:

  • Weigh the appropriate amount of the analyte and place it in a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of this compound to the NMR tube using a pipette.

  • Cap the NMR tube and gently agitate or vortex until the analyte is completely dissolved.

  • Place the NMR tube in the NMR spectrometer.

  • The deuterium signal from this compound is used by the spectrometer to lock the magnetic field frequency.

  • Acquire the NMR spectrum of the analyte.

Applications

The primary applications of this compound are rooted in its isotopic purity and its properties as a polar aprotic solvent.

The diagram below outlines the logical relationships between the properties and applications of this compound.

G Properties and Applications of this compound cluster_0 Core Properties cluster_1 Key Applications Isotopically Labeled (Deuterated) Isotopically Labeled (Deuterated) Internal Standard (Isotope Dilution) Internal Standard (Isotope Dilution) Isotopically Labeled (Deuterated)->Internal Standard (Isotope Dilution) NMR Solvent NMR Solvent Isotopically Labeled (Deuterated)->NMR Solvent Mechanistic Studies Mechanistic Studies Isotopically Labeled (Deuterated)->Mechanistic Studies Polar Aprotic Solvent Polar Aprotic Solvent Polar Aprotic Solvent->NMR Solvent Chemically Inert Chemically Inert Chemically Inert->Internal Standard (Isotope Dilution) High Boiling Point High Boiling Point High Boiling Point->Mechanistic Studies (Allows for high-temperature reactions)

References

Synthesis and Purification of Sulfolane-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Sulfolane-d8, a deuterated analogue of the versatile industrial solvent, sulfolane. The information compiled herein is intended to assist researchers and professionals in the fields of chemical synthesis, drug development, and analytical sciences in understanding the preparation and purification of this important isotopically labeled compound.

Introduction

Sulfolane (tetrahydrothiophene-1,1-dioxide) is a polar aprotic solvent widely utilized in the chemical industry for various applications, including extractive distillation and as a reaction medium.[1] Its deuterated form, Sulfolane-d8, serves as an invaluable internal standard in analytical chemistry, particularly in mass spectrometry-based quantification methods, due to its chemical similarity to the unlabeled compound and its distinct mass.[2][3] This guide details the primary synthetic routes to Sulfolane-d8 and the subsequent purification strategies to achieve high isotopic and chemical purity.

Synthesis of Sulfolane-d8

The synthesis of Sulfolane-d8 is analogous to the industrial production of sulfolane, with the introduction of deuterium atoms at specific stages. The most common and industrially viable method involves a two-step process: the formation of a sulfolene intermediate followed by its saturation. Deuterium can be incorporated either in the starting material or during an intermediate step.

Synthesis Route 1: Starting from Butadiene and Sulfur Dioxide with Subsequent H-D Exchange

This is the most probable and cost-effective method for the synthesis of Sulfolane-d8. It involves the synthesis of 3-sulfolene, followed by a base-catalyzed hydrogen-deuterium exchange, and finally, catalytic deuteration.

Step 1: Synthesis of 3-Sulfolene

The initial step is the cheletropic reaction between 1,3-butadiene and sulfur dioxide to form 3-sulfolene. This reaction is typically carried out in an autoclave.[4] To prevent the polymerization of butadiene, a small amount of an inhibitor like hydroquinone is often added.[4]

Step 2: H-D Exchange on 3-Sulfolene

The protons on the carbon atoms adjacent to the sulfone group in 3-sulfolene are acidic enough to undergo base-catalyzed hydrogen-deuterium (H-D) exchange with a deuterium source like deuterium oxide (D₂O).

Step 3: Catalytic Deuteration of 3-Sulfolene-d₆

The deuterated 3-sulfolene-d₆ is then subjected to catalytic deuteration to saturate the double bond, yielding Sulfolane-d8.

Synthesis Route 2: Starting from Butadiene-d6

An alternative, though potentially more expensive route, involves the use of commercially available 1,3-butadiene-d6 as the starting material.

Step 1: Synthesis of 3-Sulfolene-d₆ from Butadiene-d₆

1,3-butadiene-d6 reacts with sulfur dioxide in a manner analogous to its non-deuterated counterpart to produce 3-sulfolene-d₆.

Step 2: Catalytic Deuteration of 3-Sulfolene-d₆

The resulting 3-sulfolene-d₆ is then catalytically deuterated using deuterium gas (D₂) to yield Sulfolane-d8.

Experimental Protocols

Synthesis of 3-Sulfolene
  • Reaction: 1,3-butadiene + SO₂ → 3-Sulfolene

  • Procedure: In a high-pressure autoclave, cooled to -10 °C, liquid sulfur dioxide is introduced. A solution of 1,3-butadiene in a suitable solvent (e.g., a hydrocarbon) containing a polymerization inhibitor (e.g., hydroquinone) is then slowly added. The reactor is sealed and the temperature is gradually raised to around 100-130 °C.[4] The reaction is typically complete within an hour at this temperature. After cooling, the excess sulfur dioxide and unreacted butadiene are vented, and the crude 3-sulfolene is collected.

  • Yield: High yields, often exceeding 90%, are reported for this reaction.[5]

Hydrogen-Deuterium Exchange on 3-Sulfolene
  • Reaction: 3-Sulfolene + D₂O (in the presence of a base) → 3-Sulfolene-d₆

  • Procedure: 3-Sulfolene is dissolved in a suitable solvent and an excess of deuterium oxide (D₂O) is added. A catalytic amount of a strong base (e.g., sodium methoxide or potassium tert-butoxide) is then introduced. The mixture is stirred at an elevated temperature (e.g., 50-70 °C) for a prolonged period to allow for complete H-D exchange at the α-positions to the sulfone group. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the α-protons. Upon completion, the reaction is quenched with a weak acid, and the deuterated 3-sulfolene is extracted with a suitable organic solvent.

  • Note: The efficiency of the exchange will depend on the reaction time, temperature, and the strength of the base used.

Catalytic Deuteration of 3-Sulfolene-d₆
  • Reaction: 3-Sulfolene-d₆ + D₂ (with catalyst) → Sulfolane-d8

  • Procedure: The deuterated 3-sulfolene-d₆ is dissolved in a suitable solvent (e.g., ethanol-d₆ or dioxane) in a hydrogenation reactor. A hydrogenation catalyst, such as Raney Nickel or a palladium-based catalyst, is added. The reactor is then pressurized with deuterium gas (D₂) to a pressure of typically 20-50 bar. The reaction is carried out at a slightly elevated temperature (e.g., 50-70 °C) with vigorous stirring. The progress of the reaction can be monitored by the uptake of deuterium gas. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude Sulfolane-d8.

  • Yield: Hydrogenation of sulfolene to sulfolane is generally efficient, with yields often reported to be high.

Purification of Sulfolane-d8

Crude Sulfolane-d8 may contain residual starting materials, by-products from side reactions, and acidic impurities from the degradation of the solvent at high temperatures. High purity is essential for its use as an analytical standard.

Fractional Distillation under Reduced Pressure

Distillation is a primary method for purifying sulfolane. Due to its high boiling point (285 °C at atmospheric pressure), distillation is performed under reduced pressure to prevent thermal decomposition.[6][7]

  • Procedure: The crude Sulfolane-d8 is placed in a distillation flask equipped with a fractionating column. The system is evacuated to a low pressure (e.g., 1-10 mmHg). The temperature is gradually increased, and the fraction corresponding to the boiling point of Sulfolane-d8 at that pressure is collected. This method effectively removes both lower and higher boiling point impurities.

Ion-Exchange Chromatography

To remove acidic impurities that may form during synthesis or storage, ion-exchange chromatography is an effective purification technique.[8]

  • Procedure: A column is packed with a suitable anion-exchange resin. The crude Sulfolane-d8, dissolved in a non-polar organic solvent, is passed through the column. The acidic impurities are retained by the resin, while the purified Sulfolane-d8 is eluted. The use of a combination of cation and anion exchange resins can remove a broader range of ionic impurities.[8]

Data Presentation

Table 1: Summary of Synthesis and Purification Data for Sulfolane-d8 (Illustrative)

StepReactantsKey ConditionsTypical YieldPurityAnalytical Method
Synthesis of 3-Sulfolene 1,3-Butadiene, SO₂100-130 °C, Autoclave>90%-GC-MS
H-D Exchange 3-Sulfolene, D₂O, Base50-70 °CHigh>95% deuteration at α-positions¹H NMR
Catalytic Deuteration 3-Sulfolene-d₆, D₂, Catalyst50-70 °C, 20-50 bar D₂High>98% isotopic purityGC-MS, NMR
Purification Crude Sulfolane-d8Fractional Distillation, Ion-Exchange>80% recovery>99% chemical purityGC-MS, NMR

Note: The data in this table is illustrative and based on typical yields and purities for analogous non-deuterated reactions. Actual results may vary.

Mandatory Visualizations

Synthesis_Purification_Workflow cluster_synthesis Synthesis of Sulfolane-d8 cluster_purification Purification Butadiene 1,3-Butadiene Sulfolene 3-Sulfolene Butadiene->Sulfolene SO2 Sulfur Dioxide SO2->Sulfolene Sulfolene_d6 3-Sulfolene-d6 Sulfolene->Sulfolene_d6 H-D Exchange D2O D2O / Base D2O->Sulfolene_d6 Crude_Sulfolane_d8 Crude Sulfolane-d8 Sulfolene_d6->Crude_Sulfolane_d8 Catalytic Deuteration D2_gas D2 Gas / Catalyst D2_gas->Crude_Sulfolane_d8 Distillation Fractional Distillation (Reduced Pressure) Crude_Sulfolane_d8->Distillation Ion_Exchange Ion-Exchange Chromatography Distillation->Ion_Exchange Pure_Sulfolane_d8 Pure Sulfolane-d8 Ion_Exchange->Pure_Sulfolane_d8

Caption: Workflow for the synthesis and purification of Sulfolane-d8.

Analytical_Workflow cluster_analysis Purity Analysis Pure_Sulfolane_d8 Pure Sulfolane-d8 GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Pure_Sulfolane_d8->GC_MS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Pure_Sulfolane_d8->NMR Chemical_Purity Chemical Purity (>99%) GC_MS->Chemical_Purity Isotopic_Purity Isotopic Purity (>98% D) GC_MS->Isotopic_Purity m/z 128 for Sulfolane-d8 m/z 120 for Sulfolane NMR->Isotopic_Purity ¹H and ²H NMR

Caption: Analytical workflow for purity assessment of Sulfolane-d8.

Conclusion

The synthesis and purification of Sulfolane-d8 are critical for its application as an internal standard in sensitive analytical methods. The primary synthetic route involves the formation of 3-sulfolene, followed by hydrogen-deuterium exchange and catalytic deuteration. Purification via fractional distillation and ion-exchange chromatography is essential to achieve the high chemical and isotopic purity required for its intended use. This guide provides a foundational understanding of the processes involved, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

A Technical Guide to the Isotopic Purity and Enrichment of 1,1-Dioxothiolan-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, isotopic purity analysis, and enrichment determination of 1,1-Dioxothiolan-d8, also known as deuterated sulfolane. Given the increasing use of deuterated compounds in mass spectrometry-based quantitative analyses, metabolic studies, and as internal standards, a thorough understanding of their isotopic purity is critical for reliable and reproducible results.[1] This document outlines the common synthetic pathways and details the key analytical techniques for assessing the isotopic enrichment of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the deuteration of a suitable precursor followed by cyclization and oxidation. A plausible synthetic route starts with deuterated 1,4-butanediol.

A common method for synthesizing the non-deuterated form, sulfolane, involves the reaction of butadiene with sulfur dioxide to form sulfolene, which is then hydrogenated.[2][3] For the deuterated analog, a likely pathway would involve the use of deuterated starting materials. One possible approach is the deuteration of 1,4-butanediol, followed by a reaction to form the deuterated tetrahydrothiophene, and subsequent oxidation to this compound.

Isotopic Purity and Enrichment Analysis

The determination of isotopic purity and enrichment of this compound is crucial for its application. The primary analytical methods employed for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of deuterated compounds.[5][6] By analyzing the mass-to-charge ratio of the ions, the relative abundance of each isotopologue (d0 to d8) can be quantified.

Experimental Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Infusion and Ionization: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Data Acquisition: A full scan mass spectrum is acquired over a mass range that includes the molecular ions of all possible isotopologues.

  • Data Analysis: The relative intensities of the peaks corresponding to each isotopologue are measured. The isotopic purity is then calculated based on the relative abundance of the desired d8 isotopologue compared to the sum of all isotopologues.

The following diagram illustrates the general workflow for HRMS analysis of isotopic purity:

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing prep1 Dissolve this compound in suitable solvent analysis1 Infusion and Electrospray Ionization (ESI) prep1->analysis1 analysis2 Full Scan Mass Spectrum Acquisition analysis1->analysis2 data1 Measure Relative Intensities of Isotopologue Peaks analysis2->data1 data2 Calculate Isotopic Purity and Enrichment data1->data2

HRMS workflow for isotopic purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides valuable information about the isotopic labeling pattern and can be used to quantify the degree of deuteration at specific sites within the molecule.[4][7]

Experimental Protocol:

  • Sample Preparation: A precisely weighed amount of the this compound sample and an internal standard are dissolved in a deuterated solvent suitable for NMR.

  • Data Acquisition: Both ¹H and ²H NMR spectra are acquired.

  • Data Analysis: The integrals of the signals in the ¹H spectrum corresponding to residual protons are compared to the integral of the internal standard to determine the amount of non-deuterated species. In the ²H spectrum, the integrals of the deuterium signals confirm the positions of deuteration and can be used to calculate the isotopic enrichment.

The logical relationship for selecting an analytical method is presented below:

Analytical_Method_Selection start Determine Analytical Goal goal1 Overall Isotopic Distribution start->goal1 goal2 Site-Specific Deuteration start->goal2 goal3 Quantitative Purity and Enrichment start->goal3 method1 High-Resolution Mass Spectrometry (HRMS) goal1->method1 method2 Nuclear Magnetic Resonance (NMR) Spectroscopy goal2->method2 goal3->method1 goal3->method2

Decision diagram for analytical method selection.

Data Presentation

The quantitative data for the isotopic purity and enrichment of a hypothetical batch of this compound are summarized in the tables below for easy comparison.

Table 1: Isotopic Distribution of this compound by HRMS

IsotopologueRelative Abundance (%)
d00.1
d10.2
d20.3
d30.5
d40.8
d51.2
d62.5
d75.4
d889.0

Table 2: Isotopic Enrichment Data from NMR

Analytical MethodParameterValue
¹H NMRResidual Proton Signal Integral1.5%
²H NMRDeuterium Signal Integral98.5%
Calculated Isotopic Enrichment 98.5%

This guide provides a foundational understanding of the synthesis and detailed analysis of the isotopic purity and enrichment of this compound. The methodologies and data presentation formats outlined here are intended to support researchers in the accurate and effective use of this deuterated compound in their studies.

References

Commercial Suppliers and Technical Applications of High-Purity 1,1-Dioxothiolan-d8: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial sources for high-purity 1,1-Dioxothiolan-d8 (sulfolane-d8). It further details key experimental applications, including its use as an internal standard in environmental analysis and as a solvent in lithium-ion battery research, complete with methodological insights and workflow diagrams.

High-Purity this compound: Commercial Availability

A critical component for various analytical and research applications, high-purity this compound is available from several reputable chemical suppliers. The table below summarizes the specifications of the products offered by prominent vendors to facilitate comparison and procurement.

SupplierProduct NameIsotopic Purity (atom % D)Chemical PurityCAS NumberMolecular FormulaAdditional Notes
Sigma-Aldrich Sulfolane-d898%97% (CP)51219-88-6C₄D₈O₂SAvailable in bulk packaging upon request.
CymitQuimica Sulfolane-d8Not specifiedNot specified51219-88-6C₄D₈O₂SOffered in 10mg, 25mg, and 100mg quantities.
Cambridge Isotope Laboratories, Inc. Tetramethylene sulfone-D₈98%95% (CP)51219-88-6C₄D₈SO₂Primarily for use in environmental analysis.

Experimental Protocols and Applications

High-purity this compound serves as a crucial tool in a range of scientific disciplines. Its deuterated nature makes it particularly valuable as an internal standard for mass spectrometry-based quantification and as a stable solvent in electrochemical studies.

Internal Standard for Environmental Analysis of Sulfolane

This compound is the designated internal standard for the accurate quantification of sulfolane in environmental matrices such as water and soil.[1][2][3] The isotope dilution method, which involves spiking samples with a known amount of the deuterated standard prior to extraction and analysis, is the preferred technique.[1][2]

Methodology for Water Sample Analysis via GC/MS:

  • Sample Preparation: To a 100 mL water sample in a 250 mL extraction bottle, add a precise amount of this compound solution.[2] The pH of the sample should be adjusted to <2.[2]

  • Liquid-Liquid Extraction: Add 100 mL of dichloromethane to the sample and shake vigorously for at least one hour.[2] Allow the phases to separate and collect the organic layer. Repeat the extraction with a fresh aliquot of dichloromethane.

  • Drying and Concentration: Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water.[3] Concentrate the extract to a final volume of 1.00 mL using a suitable solvent evaporation system.[2]

  • GC/MS Analysis: Analyze the concentrated extract using a gas chromatograph coupled with a mass spectrometer (GC/MS).[1][2] The quantification of native sulfolane is based on the ratio of its response to that of the this compound internal standard.[1]

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis s1 100 mL Water Sample s2 Spike with This compound s1->s2 s3 Adjust pH to <2 s2->s3 e1 Add 100 mL Dichloromethane s3->e1 e2 Shake for 1 hour e1->e2 e3 Collect Organic Layer (Repeat x1) e2->e3 a1 Dry with Na₂SO₄ e3->a1 a2 Concentrate to 1 mL a1->a2 a3 GC/MS Analysis a2->a3 G cluster_components Battery Components cluster_testing Electrochemical Testing cluster_analysis Post-mortem Analysis anode Anode (Li Metal or Graphite) separator Separator anode->separator cv Cyclic Voltammetry anode->cv cathode Cathode (e.g., LiNi₀.₅Mn₁.₅O₄) cathode->cv separator->cathode electrolyte Electrolyte (this compound based) electrolyte->cv cycling Galvanostatic Cycling cv->cycling eis Electrochemical Impedance Spectroscopy cycling->eis disassembly Cell Disassembly eis->disassembly sem SEM/EDX of Electrodes disassembly->sem xps XPS of SEI Layer disassembly->xps

References

In-Depth Technical Guide to 1,1-Dioxothiolan-d8 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Anhydrous, Germany, October 12, 2025 — This technical guide provides a comprehensive overview of 1,1-Dioxothiolan-d8 (Sulfolane-d8), a deuterated analogue of the industrial solvent Sulfolane. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, applications, and relevant experimental protocols.

Core Chemical Identifiers and Properties

This compound is primarily utilized as an internal standard or surrogate in analytical methodologies for the quantification of its non-deuterated counterpart, Sulfolane.[1][2] Its physical and chemical properties are summarized below.

PropertyValue
CAS Number 51219-88-6
Molecular Formula C₄D₈O₂S
Synonyms Sulfolane-d8, Tetrahydrothiophene-d8 1,1-dioxide, 2,2,3,3,4,4,5,5-octadeuteriothiolane 1,1-dioxide

Applications in Research and Development

The primary application of this compound is in analytical chemistry, particularly in environmental and toxicological studies of Sulfolane. Due to its isotopic labeling, it serves as an ideal internal standard for mass spectrometry-based analyses, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2]

While direct applications of this compound in drug development are not widely documented, its non-deuterated form, Sulfolane, is used as a solvent in the synthesis of pharmaceutical intermediates.[3][4][5][6][7] This suggests a potential role for the deuterated analogue in pharmacokinetic and metabolic studies of drugs synthesized using Sulfolane, leveraging the kinetic isotope effect.

Toxicological Profile of Sulfolane

Understanding the toxicology of Sulfolane is crucial when working with its deuterated form. Animal studies have shown that at high doses, Sulfolane can impact the central nervous system, leading to effects such as hyperactivity and convulsions.[2][8][9] Longer-term exposure in animal models has been associated with effects on the immune system, liver, kidneys, and spleen.[8] The metabolism of Sulfolane in rats and mice primarily yields 3-hydroxysulfolane, which is excreted in the urine.[10][11]

Experimental Protocols

Sample Preparation for Sulfolane Analysis in Environmental Samples

This protocol is adapted from methodologies for the analysis of Sulfolane in water and soil, where this compound is used as a surrogate or internal standard.[1]

Water Sample Extraction:

  • To a 100 mL water sample, add a known amount of this compound.

  • Acidify the sample to a pH of less than 2.

  • Perform a liquid-liquid extraction with 100 mL of dichloromethane by shaking for at least one hour.

  • Separate the organic layer.

  • Repeat the extraction with an additional 100 mL of dichloromethane.

  • Combine the organic extracts and concentrate to a final volume of 1.0 mL.

  • The extract is now ready for GC-MS or LC-MS analysis.

Soil Sample Extraction:

  • To 10-12 g of a moist soil sample, add 1 mL of deionized water and vortex.

  • Add a known amount of this compound.

  • The subsequent extraction steps follow a similar procedure to the water sample extraction.

Quantification by Isotope Dilution Mass Spectrometry

In this method, a known quantity of this compound is added to the sample prior to processing. The ratio of the signal from the analyte (Sulfolane) to the signal from the isotopically labeled standard (this compound) is used for quantification. This approach corrects for variations in extraction efficiency and instrument response. For GC-MS analysis, the selected ion monitoring (SIM) mode is often employed, monitoring specific ions for both compounds. A common quantifier ion for Sulfolane is m/z 120, while for this compound, it is m/z 128.[2]

Workflow for Isotope Dilution Analysis

The following diagram illustrates the general workflow for using this compound in an isotope dilution mass spectrometry experiment.

G Workflow of Isotope Dilution Mass Spectrometry using this compound cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing cluster_result Result Sample Environmental or Biological Sample Spike Spike with known amount of This compound Sample->Spike Extraction Extraction of Analytes Spike->Extraction Concentration Sample Concentration Extraction->Concentration GCMS GC-MS or LC-MS Analysis Concentration->GCMS PeakIntegration Peak Integration for Sulfolane and this compound GCMS->PeakIntegration RatioCalculation Calculate Peak Area Ratio PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification FinalConcentration Final Concentration of Sulfolane Quantification->FinalConcentration

Caption: Isotope Dilution Analysis Workflow.

References

In-Depth Technical Guide: Health and Safety Data for Deuterated Sulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for deuterated sulfolane (also known as tetramethylene sulfone-d8). The information is compiled from safety data sheets, toxicological studies, and peer-reviewed literature to support risk assessment and safe handling practices in a laboratory setting.

Chemical Identification and Physical Properties

Deuterated sulfolane is a stable, isotopically labeled version of sulfolane where hydrogen atoms have been replaced with deuterium. This substitution does not significantly alter its chemical properties but makes it useful as an internal standard in analytical chemistry.

PropertyValueReference
Chemical Name Tetramethylene-d8 sulfone[1]
Synonyms Sulfolane-d8, Tetrahydrothiophene-1,1-dioxide-d8[2]
Molecular Formula C₄D₈SO₂[2]
Molecular Weight 128.22 g/mol [2]
Appearance Liquid[2]
Flash Point 177 °C (350.6 °F) - closed cup[2]

Hazard Identification and Classification

Deuterated sulfolane is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral4H302: Harmful if swallowedWarning
alt text
Reproductive Toxicity1BH360FD: May damage fertility. May damage the unborn child.Danger
alt text

Data compiled from multiple safety data sheets.[1][2]

Toxicological Data

Toxicological data for deuterated sulfolane is often extrapolated from studies on non-deuterated sulfolane. The National Toxicology Program (NTP) has conducted extensive research on sulfolane.[3][4]

Acute Toxicity
SpeciesRouteLD50Reference
RatOral1.7 - 2.7 g/kg[5]
MouseOral1.9 - 2.5 g/kg[5]
RatDermal> 3.8 g/kg[5]
RabbitDermal4009 mg/kg[6]
Subchronic and Chronic Toxicity
  • 28-Day Oral Gavage Studies (NTP): Studies in rats, mice, and guinea pigs showed that rats were the most sensitive species.[7] Effects observed at higher doses included decreased body weight in rats, increased mortality in guinea pigs and mice, and histopathological lesions in the kidney (male rats), stomach (male mice), and esophagus (guinea pigs).[7]

  • 90-Day and 2-Year Studies (NTP): Longer-term studies have been conducted to assess the systemic toxicity and carcinogenic potential of sulfolane.[3][8] Awaiting the final report for the 2-year carcinogenesis study.[8]

Reproductive and Developmental Toxicity

A reproductive/developmental toxicity screening study (following OECD Guideline 421) in rats exposed to sulfolane via oral gavage reported increased litter loss, reduced live litter size, and lower pup weights at doses of 200 mg/kg/day and higher.[9] The No-Observed-Adverse-Effect Level (NOAEL) for reproductive performance was 700 mg/kg/day in male rats and 200 mg/kg/day in female rats.[6] For pup production, the NOAEL was 60 mg/kg/day.[6]

Genotoxicity

Existing genotoxicity data for sulfolane indicate that it is not expected to be genotoxic.[6]

Experimental Protocols

28-Day Oral Gavage Toxicity Study (Shipkowski et al., 2021)[7]
  • Test Species: Male and female Hsd:Sprague Dawley® SD® rats, B6C3F1/N mice, and Hartley guinea pigs.

  • Administration: Sulfolane was administered daily via oral gavage for 28 days.

  • Dose Levels: A wide dose range of 0, 1, 10, 30, 100, 300, and 800 mg/kg was used.

  • Vehicle: Deionized water.

  • Endpoints Evaluated: Survival, body weight, clinical observations, histopathology of various organs, clinical pathology (hematology and clinical chemistry), and organ weights. Plasma concentrations of sulfolane were measured 2 and 24 hours after the last dose.

Toxicokinetics Study (Waidyanatha et al., 2019)[1]
  • Test Species: Male and female Harlan Hsd:Sprague Dawley® SD® rats and B6C3F1/N mice.

  • Administration: A single oral administration.

  • Dose Levels: 10, 30, or 100 mg/kg.

  • Endpoints Evaluated: The study investigated the toxicokinetics and bioavailability of sulfolane. Plasma concentrations of sulfolane were measured at various time points to determine parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life, and the area under the concentration-time curve (AUC).

  • Findings: Sulfolane was rapidly absorbed in both species, with mice showing a more rapid absorption and shorter half-life than rats. Bioavailability was high in both species.[1]

Visualizations

Experimental Workflow for 28-Day Toxicity Study

G cluster_0 Animal Groups cluster_1 Dosing Regimen rats Rats dosing Oral Gavage (0, 1, 10, 30, 100, 300, 800 mg/kg) for 28 days rats->dosing mice Mice mice->dosing guinea_pigs Guinea Pigs guinea_pigs->dosing survival Survival dosing->survival body_weight Body Weight dosing->body_weight clinical_signs Clinical Signs dosing->clinical_signs histopathology Histopathology clinical_pathology Clinical Pathology organ_weights Organ Weights plasma_concentration Plasma Sulfolane survival->histopathology body_weight->clinical_pathology clinical_signs->organ_weights clinical_signs->plasma_concentration G sulfolane Sulfolane intermediate1 4-Hydroxy-tetrahydrothiophene-1,1-dioxide sulfolane->intermediate1 Monooxygenase intermediate2 Tetrahydro-2-oxo-thiophene-1,1-dioxide intermediate1->intermediate2 Dehydrogenase intermediate3 4-Oxo-4-(sulfomethyl)butanoic acid intermediate2->intermediate3 Hydrolase succinate Succinate intermediate3->succinate sulfite Sulfite intermediate3->sulfite biomass Biomass succinate->biomass co2 CO2 succinate->co2 sulfite->biomass

References

Navigating Solubility in Drug Discovery: A Technical Guide to 1,1-Dioxothiolan-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of organic compounds in 1,1-Dioxothiolan-d8 (deuterated sulfolane), a polar aprotic solvent with increasing relevance in pharmaceutical research and development. Understanding the solubility characteristics of this solvent is crucial for its application in various stages of drug discovery, including reaction chemistry and NMR-based structural elucidation.

Core Principles of Solubility in this compound

This compound, the deuterated analogue of sulfolane, is a highly polar aprotic solvent.[1] Its solubility characteristics are governed by the principle of "like dissolves like." The high polarity of the sulfone group facilitates the dissolution of polar organic compounds and those capable of forming dipole-dipole interactions.[1] The four-carbon ring structure also provides some non-polar character, allowing for miscibility with certain hydrocarbons.[1]

It is important to note that while specific quantitative solubility data for a wide range of organic compounds in this compound is not extensively published, the solubility properties are expected to be very similar to that of non-deuterated sulfolane. The substitution of hydrogen with deuterium typically has a negligible effect on the bulk solvent properties that dictate solubility.

Solubility of Organic Compound Classes in Sulfolane

The following tables summarize the solubility of various classes of organic compounds in sulfolane, which can be used as a strong predictor for their solubility in this compound.

Table 1: Miscible Organic Compounds in Sulfolane [2][3]

Compound ClassExamples
Acids (Anhydrides) Acetic anhydride
Aldehydes & Ketones Acetone
Alcohols n-Butyl alcohol
Amines Aniline, Diethanolamine, Ethylene diamine, Pyridine
Amides Formamide, Urea
Aromatic Hydrocarbons Benzene, Toluene, Xylenes (mixed)
Chlorinated Solvents Carbon tetrachloride, Trichloroethylene
Esters Ethyl acetate
Ethers Dioxane
Glycols Triethylene glycol
Nitriles Acrylonitrile
Oils Linseed oil
Thiols (Mercaptans) Ethyl mercaptan

Table 2: Partially Miscible or Insoluble Organic Compounds in Sulfolane [2][3]

Compound ClassExamplesSolubility
Alkanes n-Heptane1.3% miscible @ 30°C, 40% miscible @ 100°C
Cycloalkanes Cyclohexane, Methyl cyclohexaneInsoluble (Methyl cyclohexane: 1.1% miscible @ 30°C)
Halogenated Alkenes Perchloroethylene37.5% soluble
Sulfides Carbon disulfideInsoluble
Thiols (Mercaptans) Dodecyl mercaptanInsoluble
Polymers Polymethylmethacrylate, Polystyrene, Polyvinylidene chlorideInsoluble to sparingly soluble at high temperatures

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in drug development. The following are detailed methodologies for key experiments to quantify the solubility of organic compounds in this compound.

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5]

Materials:

  • This compound

  • Compound of interest (solute)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (chemically compatible with this compound)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Add an excess amount of the solid compound of interest to a vial. The presence of undissolved solid at the end of the experiment is crucial.[6]

  • Add a known volume of this compound to the vial.

  • Securely cap the vial and place it in a constant temperature shaker bath. The temperature should be controlled, for example, at 25°C or 37°C.[6]

  • Shake the vial for a sufficient period to allow the system to reach equilibrium. This is typically 24 to 72 hours.[6] It is advisable to determine the time to reach equilibrium by taking samples at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

  • To separate the saturated solution from the excess solid, centrifuge the vial.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically resistant syringe filter to remove any remaining solid particles.[6]

  • Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the calibration range of the analytical method.

  • Quantify the concentration of the compound in the diluted solution using a validated analytical method such as HPLC.

  • Calculate the solubility of the compound in this compound, taking into account the dilution factor. Report the solubility in units such as mg/mL or mol/L.

Protocol 2: Solubility Determination by ¹H NMR Spectroscopy

¹H NMR spectroscopy offers a rapid and material-sparing method for solubility determination, particularly useful in early drug discovery.[7][8][9]

Materials:

  • This compound

  • Compound of interest (solute)

  • A non-volatile, soluble internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, if compatible)

  • NMR tubes

  • Vortex mixer

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the internal standard in this compound of a precisely known concentration.

  • Add an excess amount of the compound of interest to an NMR tube.

  • Add a known volume of the internal standard stock solution to the NMR tube.

  • Vortex the NMR tube vigorously for several minutes to facilitate dissolution.

  • Allow the tube to stand at a constant temperature until the undissolved solid has settled.

  • Acquire a quantitative ¹H NMR spectrum of the supernatant. Ensure the relaxation delay (d1) is sufficient for full relaxation of all relevant signals (typically 5 times the longest T1).

  • Integrate a well-resolved signal from the compound of interest and a signal from the internal standard.

  • Calculate the concentration of the dissolved compound using the following equation:

    Concentration of Analyte = (Integral of Analyte / Number of Protons in Analyte Signal) * (Number of Protons in Standard Signal / Integral of Standard) * Concentration of Standard

  • The resulting concentration represents the solubility of the compound in this compound at the temperature of the experiment.

Visualization of Relevant Workflows

The use of deuterated compounds is a strategic approach in drug development to improve the pharmacokinetic properties of a drug candidate. The following diagram illustrates the logical workflow for the development of a deuterated drug.

Deuterated_Drug_Development_Workflow cluster_0 Lead Identification & Optimization cluster_1 Deuteration Strategy cluster_2 Preclinical Evaluation cluster_3 Candidate Selection lead_id Identify Lead Compound metabolic_stability Assess Metabolic Stability (In Vitro) lead_id->metabolic_stability soft_spot Identify Metabolic 'Soft Spots' metabolic_stability->soft_spot deuteration_site Select Deuteration Sites soft_spot->deuteration_site synthesis Synthesize Deuterated Analogs deuteration_site->synthesis adme_testing In Vitro ADME Testing synthesis->adme_testing pk_studies In Vivo Pharmacokinetic (PK) Studies adme_testing->pk_studies efficacy_tox Efficacy & Toxicology Studies pk_studies->efficacy_tox candidate_selection Select Deuterated Drug Candidate efficacy_tox->candidate_selection

A logical workflow for the development of deuterated drug candidates.

This workflow outlines the key stages from identifying a lead compound to the selection of a deuterated drug candidate with an improved metabolic profile. The process begins with identifying metabolic liabilities in a lead compound, followed by the strategic placement of deuterium atoms to block these metabolic pathways. The resulting deuterated analogs are then rigorously tested to confirm their improved pharmacokinetic properties and overall safety and efficacy.[10]

References

Thermal Stability and Decomposition of 1,1-Dioxothiolan-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the thermal stability and decomposition of 1,1-Dioxothiolan, commonly known as sulfolane. Due to a lack of specific experimental data in the public domain for its deuterated isotopologue, 1,1-Dioxothiolan-d8, this guide primarily focuses on the properties of the undeuterated compound. Theoretical considerations regarding the potential impact of deuterium substitution on thermal stability are also discussed. The experimental protocols provided are general methods that can be applied to study the thermal properties of this compound.

Introduction to this compound

1,1-Dioxothiolan, or sulfolane, is a versatile industrial solvent known for its high polarity, thermal stability, and miscibility with a wide range of substances. Its deuterated form, this compound (sulfolane-d8), in which all eight hydrogen atoms are replaced by deuterium, is frequently used as an internal standard in analytical methods for the detection and quantification of sulfolane in various matrices. Understanding the thermal stability of this compound is crucial for its application in high-temperature environments and for interpreting data from thermal analysis techniques.

Thermal Stability of 1,1-Dioxothiolan (Sulfolane)

Sulfolane is recognized for its exceptional chemical and thermal stability.[1] Decomposition of sulfolane is generally observed at temperatures exceeding 220°C.[1] The primary decomposition product identified is sulfur dioxide (SO₂), with the potential formation of polymeric materials as well.[2][3]

Quantitative Decomposition Data

The rate of thermal decomposition of sulfolane is temperature-dependent. The following table summarizes the reported decomposition rates in an inert atmosphere:

Temperature (°C)Decomposition Rate (% per hour)
2000.002[4]
2200.010[4]
2300.020[4]

Table 1: Thermal Decomposition Rates of Sulfolane in an Inert Atmosphere.[4]

Factors Influencing Thermal Stability

Several factors can influence the thermal stability and decomposition of sulfolane:

  • Temperature: As indicated in Table 1, the rate of decomposition increases with temperature.[4]

  • Presence of Oxygen: Oxygen can accelerate the decomposition of sulfolane, leading to the formation of acidic by-products and increased corrosion potential.[3][5]

  • Presence of Water: The presence of water can also enhance the decomposition of sulfolane, particularly at elevated temperatures.[5]

Theoretical Considerations for this compound

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a primary KIE, where reactions involving the cleavage of a C-H bond are faster than those involving the cleavage of a C-D bond.

In the context of thermal decomposition, if the rate-determining step involves the cleavage of a C-H bond, it is plausible that this compound would exhibit enhanced thermal stability compared to its non-deuterated counterpart. This would manifest as a higher onset temperature of decomposition or a slower decomposition rate at a given temperature. However, without experimental data, this remains a theoretical consideration.

Experimental Protocols for Determining Thermal Stability

To experimentally determine the thermal stability and decomposition profile of this compound, the following standard techniques are recommended:

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Calibrate the TGA instrument for temperature and mass using certified standards.

  • Place a known mass (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

  • Record the mass of the sample as a function of temperature.

  • The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

  • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Place a known mass (typically 2-5 mg) of this compound into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Heat the sample from a low temperature (e.g., -50°C) to a final temperature (e.g., 350°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere.

  • Record the heat flow to the sample relative to the reference.

  • Endothermic peaks will indicate melting and boiling, while an exothermic peak often accompanies decomposition.

Isothermal Decomposition Study with Product Analysis

Objective: To determine the rate of decomposition at a constant temperature and to identify the decomposition products.

Methodology:

  • Place a known amount of this compound into a sealed reaction vessel.

  • Heat the vessel to a constant temperature (e.g., 220°C) in an oven or a controlled temperature block.

  • At specific time intervals, withdraw aliquots of the sample or the headspace gas.

  • Analyze the liquid aliquots for changes in the concentration of this compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Analyze the headspace gas for volatile decomposition products, such as SO₂, using GC-MS or a specific gas analyzer.

  • The rate of decomposition can be determined by plotting the concentration of this compound versus time.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the thermal stability of this compound.

ExperimentalWorkflow_TGA_MS Experimental Workflow for TGA-MS Analysis cluster_prep Sample Preparation cluster_tga TGA Instrument Setup cluster_analysis Analysis cluster_results Data Interpretation start Start sample Weigh 5-10 mg of This compound start->sample pan Place in TGA pan sample->pan load Load sample into TGA furnace pan->load purge Purge with Inert Gas (N2) load->purge program Set Temperature Program (e.g., 10°C/min to 500°C) purge->program run Start TGA Run program->run evolved_gas Evolved Gas Transfer Line run->evolved_gas data_acq Data Acquisition (Mass vs. Temp & Ion Currents) run->data_acq ms Mass Spectrometer (Product Identification) evolved_gas->ms ms->data_acq plot Plot TGA Curve (Mass Loss %) data_acq->plot identify Identify Decomposition Products from MS Data data_acq->identify onset Determine Onset Decomposition Temperature plot->onset identify->onset

Caption: A flowchart of the experimental workflow for Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).

DecompositionPathway Potential Thermal Decomposition Pathway of 1,1-Dioxothiolan sulfolane 1,1-Dioxothiolan(-d8) (C4D8O2S) heat Heat (>220°C) sulfolane->heat intermediates Reactive Intermediates heat->intermediates so2 Sulfur Dioxide (SO2) intermediates->so2 Major Product polymeric Polymeric Material intermediates->polymeric Minor Product

Caption: A simplified diagram of the potential thermal decomposition pathway for 1,1-Dioxothiolan.

FactorsAffectingStability Factors Affecting Thermal Stability of 1,1-Dioxothiolan cluster_factors Influencing Factors cluster_effects Resulting Effects stability Thermal Stability of 1,1-Dioxothiolan(-d8) temp High Temperature oxygen Presence of Oxygen water Presence of Water decomp Increased Decomposition Rate temp->decomp oxygen->decomp corrosion Increased Corrosion oxygen->corrosion byproducts Formation of Acidic By-products oxygen->byproducts water->decomp water->corrosion decomp->stability decreases corrosion->stability indirectly affects

Caption: A diagram illustrating the logical relationships of factors that affect the thermal stability of 1,1-Dioxothiolan.

References

Methodological & Application

Application Notes and Protocols for 1,1-Dioxothiolan-d8 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dioxothiolan-d8, also known as sulfolane-d8, is a deuterated organosulfur compound that serves as a specialized solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique physical properties, including a high boiling point, high dielectric constant, and excellent chemical and thermal stability, make it an invaluable tool for a range of NMR applications, particularly those requiring elevated temperatures or involving analytes with limited solubility in common NMR solvents.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in research and development settings.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and spectroscopic properties of an NMR solvent is crucial for experimental design and data interpretation. The following table summarizes the key properties of this compound.

PropertyValueReference
Chemical Formula C₄D₈O₂S[3][4]
Molecular Weight 128.22 g/mol [3][4]
Melting Point 25-27 °C
Boiling Point 283-285 °C
Density ~1.26 g/mL at 25 °C[5]
Dielectric Constant (of non-deuterated sulfolane) 43.3[6]
¹H Residual Chemical Shift (estimated) ~3.0 ppm and ~2.2 ppm[7]
¹³C Residual Chemical Shift (estimated) ~52 ppm and ~28 ppm[8]

Key Applications in NMR Spectroscopy

The distinct properties of this compound lend themselves to several specialized NMR applications:

  • High-Temperature NMR Spectroscopy: With a boiling point exceeding 280 °C, sulfolane-d8 is an ideal solvent for monitoring reactions at high temperatures, studying dynamic processes, and increasing the solubility of poorly soluble compounds.[6]

  • Reaction Monitoring: Its inert nature and high boiling point allow for in-situ monitoring of a wide range of chemical reactions over extended periods and at elevated temperatures, providing valuable kinetic and mechanistic insights.[9]

  • Analysis of Poorly Soluble Analytes: The high polarity and dielectric constant of sulfolane-d8 can facilitate the dissolution of compounds that are insoluble in more common NMR solvents, which is particularly relevant in pharmaceutical and materials science research.[2][10]

  • Electrolyte Systems: Sulfolane and its deuterated analog are used in studies of lithium-ion batteries and other electrochemical systems due to their ability to dissolve electrolytes and their electrochemical stability.[4]

Experimental Protocols

Standard Sample Preparation

This protocol outlines the basic steps for preparing an NMR sample using this compound when the analyte is soluble at room temperature.[3][11][12]

Materials:

  • Analyte of interest

  • This compound

  • 5 mm NMR tube (or appropriate size for the spectrometer)

  • Vortex mixer

  • Pipette with a filter tip (e.g., cotton or glass wool plug)

Procedure:

  • Weigh 5-25 mg of the solid analyte for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[3] For liquid analytes, use a similar molar equivalent.

  • Add approximately 0.6 mL of this compound to the vial.

  • Vortex the mixture until the analyte is completely dissolved. Gentle heating may be applied if necessary, taking care not to exceed the boiling point of any volatile components.

  • Using a pipette with a filter tip, transfer the solution into the NMR tube to a height of about 4-5 cm.[11] This filtration step is crucial to remove any particulate matter that could degrade spectral quality.

  • Cap the NMR tube securely and label it clearly.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Standard Sample Preparation Workflow A Weigh Analyte B Add this compound A->B C Dissolve Analyte (Vortex/Gentle Heat) B->C D Filter Solution into NMR Tube C->D E Cap and Label NMR Tube D->E F Acquire NMR Spectrum E->F

Standard Sample Preparation Workflow
Protocol for High-Temperature NMR Spectroscopy

This protocol is designed for experiments that require heating the sample to improve solubility, study dynamic processes, or monitor high-temperature reactions.[13]

Materials:

  • Sample prepared as in the standard protocol

  • NMR spectrometer equipped with a variable temperature (VT) unit

  • Ceramic spinner turbine (for temperatures above 50 °C)

Procedure:

  • Insert the prepared NMR sample into the appropriate spinner turbine. For experiments above 50 °C, a ceramic spinner is recommended to prevent deformation.[13]

  • Insert the sample into the NMR spectrometer.

  • In the spectrometer software, gradually increase the temperature of the VT unit in increments of 10-20 °C, allowing the temperature to equilibrate at each step. This prevents thermal shock to the probe.[13]

  • Monitor the sample temperature until the desired setpoint is reached and stable.

  • Shim the magnetic field at the target temperature to optimize homogeneity.

  • Acquire the NMR spectrum.

  • After the experiment, gradually decrease the temperature in a stepwise manner back to room temperature.

  • Eject the sample once it has cooled to a safe temperature.

High-Temperature NMR Workflow A Prepare Sample in Sulfolane-d8 B Insert Sample into Spectrometer A->B C Set Target Temperature B->C D Gradually Increase Temperature C->D E Equilibrate and Shim at Temperature D->E F Acquire NMR Spectrum E->F G Gradually Cool Sample F->G H Eject Sample G->H

High-Temperature NMR Workflow
Protocol for In-Situ Reaction Monitoring

This protocol outlines the setup for monitoring a chemical reaction directly within the NMR tube.

Materials:

  • Reactants for the chemical reaction

  • This compound

  • NMR tube and spectrometer with VT capabilities (if heating is required)

Procedure:

  • Prepare a stock solution of the starting materials in this compound.

  • Transfer the reaction mixture to an NMR tube.

  • If the reaction is to be performed at an elevated temperature, follow the initial steps of the high-temperature NMR protocol to bring the sample to the desired reaction temperature.

  • Set up a series of 1D NMR acquisitions (e.g., ¹H or ¹³C) at predetermined time intervals.[9]

  • Initiate the reaction if it is not spontaneous (e.g., by photo-irradiation or addition of a catalyst).

  • Start the automated acquisition sequence to collect spectra as the reaction progresses.

  • Process the array of spectra to analyze the disappearance of starting materials and the appearance of products over time.

In-Situ NMR Reaction Monitoring A Prepare Reaction Mixture in Sulfolane-d8 B Transfer to NMR Tube A->B C Set Reaction Temperature B->C D Set Up Time-Arrayed NMR Acquisitions C->D E Initiate Reaction D->E F Automated Spectral Acquisition E->F G Process and Analyze Kinetic Data F->G

In-Situ NMR Reaction Monitoring

Data Presentation and Interpretation

Quantitative data obtained from experiments using this compound should be organized for clarity and comparative analysis. Below is a template for tabulating results from a hypothetical reaction monitoring experiment.

Time (minutes)Integral of Reactant AIntegral of Product B% Conversion
01.000.000%
100.850.1515%
300.500.5050%
600.200.8080%
1200.050.9595%

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[10] Given its melting point is near room temperature, it may be solid upon receipt and require gentle warming for liquefaction before use.

Conclusion

This compound is a versatile and robust solvent for specialized NMR applications, particularly those requiring high temperatures and for analytes with challenging solubility. By following the detailed protocols and considering the unique properties of this solvent, researchers in drug development and other scientific fields can effectively utilize it to obtain high-quality NMR data for a deeper understanding of molecular structure and reactivity.

References

Application Notes and Protocols: Sulfolane-d8 in Lithium-Ion Battery Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in battery materials and drug development.

Introduction

Sulfolane (C₄H₈O₂S), a highly polar aprotic solvent, is recognized for its exceptional thermal and oxidative stability, making it a promising component for electrolytes in high-voltage lithium-ion batteries.[1][2] Its deuterated analogue, Sulfolane-d8 (C₄D₈O₂S), serves as a critical tool in specialized analytical techniques aimed at elucidating the complex electrochemical processes within these batteries. The isotopic substitution of hydrogen with deuterium provides a unique "contrast" for neutron-based and spectroscopic methods, enabling researchers to probe reaction mechanisms and material structures with greater clarity. This document outlines the primary applications of Sulfolane-d8 in lithium-ion battery research, supported by experimental protocols and data.

The primary application of Sulfolane-d8 is not to directly enhance battery performance but to serve as a specialized solvent in analytical studies to understand and improve battery chemistry. Its use is particularly prominent in in-situ neutron scattering and diffraction techniques.

Key Applications of Sulfolane-d8
  • In-Situ Neutron Diffraction and Scattering Studies: The principal advantage of using Sulfolane-d8 lies in its interaction with neutrons. Hydrogen (¹H) has a large incoherent neutron scattering cross-section, which creates significant background noise in neutron-based experiments, obscuring the signals from the materials of interest (i.e., the electrodes). Deuterium (²H or D), on the other hand, has a much smaller incoherent scattering cross-section. By replacing standard hydrogen-containing electrolytes with those formulated with Sulfolane-d8, the signal-to-noise ratio in neutron diffraction and scattering experiments is dramatically improved.[3][4][5] This allows for the precise tracking of structural changes in the anode and cathode materials during electrochemical cycling.

  • Elucidation of the Solid Electrolyte Interphase (SEI) Formation: Understanding the composition and evolution of the SEI is crucial for improving battery lifespan and safety. While not extensively documented specifically for Sulfolane-d8, the use of deuterated solvents in combination with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can help differentiate between solvent degradation products and the pristine electrolyte components, offering insights into the chemical reactions that form the SEI.

Data Presentation

Table 1: Physicochemical Properties of Sulfolane-Based Electrolytes (Non-Deuterated)

PropertyValueConditionsReference
Ionic Conductivity 7.45 mS/cm20 vol.% Sulfolane in EC:DMC (1:1) with 1.0 M LiTFSI at 25°C[5]
Oxidation Stability > 5.0 V vs. Li/Li⁺Pure Sulfolane[5]
Flash Point 165 °CPure Sulfolane[5]
Viscosity High (increases with concentration)Sulfolane mixed with carbonate solvents[5]

Table 2: Qualitative Comparison of Sulfolane vs. Sulfolane-d8 for In-Situ Battery Analysis

FeatureSulfolane (C₄H₈O₂S)Sulfolane-d8 (C₄D₈O₂S)Rationale
Neutron Scattering High background signalLow background signalLower incoherent scattering cross-section of deuterium.[3]
NMR Spectroscopy Overlapping solvent signalsSimplified spectra in certain experimentsAbsence of proton signals allows for clearer observation of other species.
Electrochemical Properties Well-characterizedExpected to be very similar to non-deuterated formIsotopic substitution has a negligible effect on electrochemical behavior.
Cost LowerSignificantly higherDeuterium enrichment is an expensive process.

Experimental Protocols

Protocol 1: Preparation of a Sulfolane-d8 Based Electrolyte for Neutron Diffraction Studies

This protocol describes the preparation of a deuterated electrolyte suitable for in-situ neutron diffraction experiments.

Materials:

  • Sulfolane-d8 (C₄D₈O₂S), battery grade, <50 ppm H₂O

  • Ethylene carbonate-d4 (EC-d4), battery grade, <50 ppm H₂O

  • Dimethyl carbonate-d6 (DMC-d6), battery grade, <50 ppm H₂O

  • Lithium hexafluorophosphate (LiPF₆) or Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade

  • All materials must be handled in an argon-filled glovebox with H₂O and O₂ levels below 1 ppm.

Procedure:

  • Solvent Mixture Preparation:

    • In the glovebox, prepare a solvent blend by mixing Sulfolane-d8, EC-d4, and DMC-d6 in a desired volume ratio (e.g., 20:40:40 v/v/v). The addition of deuterated carbonates helps to lower the viscosity and melting point of the sulfolane-based electrolyte.

    • Stir the mixture for at least 4 hours to ensure homogeneity.

  • Lithium Salt Dissolution:

    • Slowly add the desired lithium salt (e.g., LiPF₆ or LiTFSI) to the solvent mixture to achieve the target concentration (typically 1.0 M).

    • Stir the solution overnight at room temperature to ensure complete dissolution of the salt.

  • Electrolyte Storage:

    • Store the prepared electrolyte in a tightly sealed container inside the glovebox. It is recommended to use the electrolyte shortly after preparation to minimize any potential degradation.

Protocol 2: In-Situ Neutron Powder Diffraction (NPD) of a Lithium-Ion Battery with a Sulfolane-d8 Electrolyte

This protocol outlines the general steps for conducting an in-situ NPD experiment to study the structural evolution of an electrode material.

Experimental Setup:

  • A custom-designed electrochemical cell for neutron diffraction, often with vanadium or Ti-Zr alloy windows which are nearly transparent to neutrons.[4][5]

  • Neutron powder diffractometer.

  • Galvanostat/potentiostat for battery cycling.

  • Anode (e.g., lithium metal or graphite).

  • Cathode (material of interest, e.g., LiCoO₂, NMC).

  • Separator (e.g., glass fiber).

  • The prepared Sulfolane-d8 based electrolyte.

Procedure:

  • Cell Assembly:

    • Inside an argon-filled glovebox, assemble the specialized neutron diffraction cell. The stacking order is typically anode, separator, and cathode.

    • Add a sufficient amount of the Sulfolane-d8 electrolyte to ensure complete wetting of the electrodes and separator.

    • Seal the cell to prevent electrolyte leakage and atmospheric contamination.

  • Experimental Setup on the Diffractometer:

    • Mount the assembled cell on the sample stage of the neutron powder diffractometer.

    • Connect the cell to the galvanostat.

  • Data Collection:

    • Collect an initial NPD pattern of the cell in its open-circuit voltage (OCV) state.

    • Begin the electrochemical cycling (charging/discharging) at a desired C-rate.

    • Simultaneously, collect NPD patterns at regular intervals throughout the cycling process. The collection time for each pattern will depend on the neutron flux and the desired data quality.

  • Data Analysis:

    • Perform Rietveld refinement on the collected NPD patterns to extract structural parameters such as lattice constants, atomic positions, and phase fractions of the electrode material at different states of charge.

    • Correlate the observed structural changes with the electrochemical data (voltage profiles, capacity).

Visualizations

Experimental_Workflow_NPD cluster_prep Electrolyte & Cell Preparation (Glovebox) cluster_exp In-Situ Neutron Diffraction Experiment cluster_analysis Data Analysis d8_solvents Sulfolane-d8 & Co-solvents mix_stir Mixing & Stirring d8_solvents->mix_stir li_salt Lithium Salt (e.g., LiPF6) li_salt->mix_stir d8_electrolyte 1.0 M Li-Salt in Deuterated Electrolyte mix_stir->d8_electrolyte cell_assembly Assemble Neutron Diffraction Cell d8_electrolyte->cell_assembly mount_cell Mount Cell on Diffractometer cell_assembly->mount_cell Transfer Cell connect_galvanostat Connect to Galvanostat mount_cell->connect_galvanostat initial_scan Initial NPD Scan (OCV) connect_galvanostat->initial_scan cycling_scan Electrochemical Cycling & Simultaneous NPD Scans initial_scan->cycling_scan rietveld Rietveld Refinement of NPD Patterns cycling_scan->rietveld Collected Data correlation Correlate Structural & Electrochemical Data rietveld->correlation interpretation Mechanistic Interpretation correlation->interpretation

Caption: Workflow for in-situ neutron powder diffraction using a Sulfolane-d8 electrolyte.

Logical_Relationship cluster_problem Challenge in Neutron Scattering cluster_solution Solution using Sulfolane-d8 cluster_outcome Research Outcome H_scattering High Incoherent Neutron Scattering from Hydrogen background_noise High Background Noise H_scattering->background_noise obscured_signal Obscured Signal from Electrode Materials background_noise->obscured_signal deuteration Isotopic Substitution: H -> D (Sulfolane-d8) D_scattering Low Incoherent Neutron Scattering from Deuterium deuteration->D_scattering reduced_noise Reduced Background Noise D_scattering->reduced_noise clear_signal Clear Signal from Electrode Materials reduced_noise->clear_signal analysis Accurate Structural Analysis (Rietveld Refinement) clear_signal->analysis Enables understanding Improved Understanding of Electrochemical Mechanisms analysis->understanding

Caption: Rationale for using Sulfolane-d8 in neutron scattering studies of Li-ion batteries.

References

Application Notes & Protocols: 1,1-Dioxothiolan-d8 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,1-Dioxothiolan-d8 (also known as Sulfolane-d8) as an internal standard for the quantitative analysis of sulfolane by mass spectrometry. The use of a stable isotope-labeled internal standard is a critical component in robust analytical methods, correcting for variability in sample preparation and instrument response.[1][2] This document outlines the principles of its application, particularly in environmental monitoring, and provides a detailed protocol for the analysis of sulfolane in water and soil samples.

Introduction to this compound as an Internal Standard

This compound is the deuterated analog of sulfolane, an industrial solvent. Its physical and chemical properties are nearly identical to those of sulfolane, making it an ideal internal standard for isotope dilution mass spectrometry.[1][3] When added to a sample at a known concentration prior to any sample preparation steps, this compound experiences the same extraction inefficiencies and matrix effects as the native sulfolane.[2] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as the ratio remains constant regardless of variations in sample handling.[4][5] This approach significantly improves the accuracy, precision, and reproducibility of analytical results.[3]

The primary application of this compound is in the environmental analysis of sulfolane contamination in matrices such as groundwater and soil.[1][3][6] Gas chromatography coupled with mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose.[1][3]

Key Analytical Parameters

The mass spectrometer differentiates between the unlabeled sulfolane and the deuterated internal standard based on their mass-to-charge ratios (m/z).

CompoundQuantifier Ion (m/z)Qualifier Ions (m/z)
Sulfolane12041, 55, 56
This compound12846, 62, 64
Table 1: Mass Spectrometric Ions for Sulfolane and this compound.[7]

Quantitative Performance Data

The use of this compound as an internal standard allows for the development of robust and reliable quantitative methods. The following table summarizes typical performance characteristics of a GC-MS method for the analysis of sulfolane in water.

ParameterTypical Value
Linearity (R²)> 0.995
Calibration Range5 µg/L - 500 µg/L
Accuracy (% Bias)Within ± 15%
Precision (% RSD)< 15%
Limit of Detection (LOD)0.5 - 10 µg/L
Limit of Quantification (LOQ)1.5 - 20 µg/L
Absolute Recovery40 - 100%
Table 2: Summary of Quantitative Performance Data for Sulfolane Analysis using this compound Internal Standard.[3][7]

Experimental Protocols

The following are detailed protocols for the analysis of sulfolane in water and soil samples using this compound as an internal standard.

Protocol 1: Analysis of Sulfolane in Water Samples

This protocol is based on established environmental testing methodologies.[6]

1. Sample Preparation and Extraction

  • Measure 100 mL of the water sample into a 250 mL extraction bottle.

  • Spike the sample with a known amount of this compound solution. The final concentration of the internal standard should be near the mid-point of the calibration range.

  • Adjust the sample pH to < 2 with a suitable acid.

  • Add 100 mL of dichloromethane (DCM) to the bottle.

  • Shake the bottle vigorously for at least one hour using a mechanical shaker.

  • Allow the layers to separate. Collect the organic (DCM) layer.

  • Dry the DCM extract by passing it through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • MS Interface Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor m/z 120 and 56 for Sulfolane.

    • Monitor m/z 128 and 64 for this compound.

3. Quantification

  • Generate a calibration curve by analyzing a series of standards containing known concentrations of sulfolane and a constant concentration of this compound.

  • Plot the ratio of the peak area of the sulfolane quantifier ion (m/z 120) to the peak area of the this compound quantifier ion (m/z 128) against the concentration of sulfolane.

  • Calculate the concentration of sulfolane in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Analysis of Sulfolane in Soil Samples

This protocol is adapted for solid matrices.[6]

1. Sample Preparation and Extraction

  • Weigh 10 g of the soil sample into a centrifuge tube.

  • Add 1 mL of deionized water and vortex for 10 seconds.

  • Spike the sample with a known amount of this compound solution.

  • Add 10 mL of dichloromethane (DCM) to the tube.

  • Shake vigorously for 15 minutes using a mechanical shaker.

  • Centrifuge the sample to separate the solid and liquid phases.

  • Collect the DCM extract.

  • Dry the extract with anhydrous sodium sulfate and concentrate to 1 mL.

2. GC-MS Analysis and Quantification

  • Follow the GC-MS analysis and quantification steps as outlined in Protocol 1.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Quantification sample 1. Water/Soil Sample Collection add_is 2. Spike with this compound sample->add_is ph_adjust 3. Adjust pH (Water Samples) add_is->ph_adjust add_solvent 4. Add Dichloromethane ph_adjust->add_solvent extract 5. Mechanical Shaking add_solvent->extract separate 6. Phase Separation extract->separate dry_concentrate 7. Dry and Concentrate Extract separate->dry_concentrate gcms 8. GC-MS Analysis (SIM Mode) dry_concentrate->gcms peak_integration 9. Peak Area Integration gcms->peak_integration ratio_calc 10. Calculate Analyte/IS Ratio peak_integration->ratio_calc quantify 12. Quantify Sulfolane Concentration ratio_calc->quantify calibration 11. Plot Calibration Curve calibration->quantify

Caption: Experimental workflow for sulfolane analysis.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Result sulfolane Sulfolane extraction Extraction sulfolane->extraction d8_sulfolane This compound d8_sulfolane->extraction accurate_quant Accurate Quantification extraction->accurate_quant Corrected by IS Ratio matrix_effects Matrix Effects matrix_effects->accurate_quant Corrected by IS Ratio instrument_variability Instrument Variability instrument_variability->accurate_quant Corrected by IS Ratio

Caption: Role of the internal standard in analysis.

References

Application Notes: Quantification of Sulfolane using 1,1-Dioxothiolan-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a detailed protocol for the quantitative analysis of sulfolane in various environmental and biological matrices. The method utilizes 1,1-Dioxothiolan-d8 (sulfolane-d8), a deuterated analog of sulfolane, as an internal standard for isotope dilution mass spectrometry (IDMS). The use of an isotopically labeled internal standard is the gold standard for quantitative analysis as it accurately corrects for variations in sample preparation, extraction efficiency, and instrument response.[1][2] This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for sulfolane quantification.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful analytical technique that involves the addition of a known amount of an isotopically labeled version of the analyte (internal standard) to the sample at the beginning of the sample preparation process.[1] The internal standard and the native analyte are assumed to behave identically during extraction, derivatization, and analysis. By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined.

Application

This protocol is applicable for the quantification of sulfolane in:

  • Water Samples[3]

  • Soil Samples[3][4]

  • Biological Matrices (e.g., Plasma)[5]

Experimental Protocols

Materials and Reagents
  • Sulfolane (analyte) standard

  • This compound (Sulfolane-d8) internal standard

  • Solvents: Dichloromethane (DCM), Ethyl Acetate, Methanol, Isopropanol (all HPLC or GC grade)

  • Deionized water

  • Anhydrous sodium sulfate

  • Sodium chloride

  • Hydrochloric acid (for pH adjustment)

  • Sample containers: Glass vials with Teflon-lined caps[3]

  • Pipettes and pipette tips

  • Vortex mixer

  • Centrifuge

  • Mechanical shaker

  • Nitrogen evaporator

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve a known amount of sulfolane and sulfolane-d8 in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solutions with the appropriate solvent (e.g., methanol or water) to create calibration standards at various concentration levels.[5]

  • Internal Standard Spiking Solution:

    • Prepare a working solution of sulfolane-d8 at a concentration appropriate for spiking into all samples, calibration standards, and quality control samples. The concentration should be consistent across all samples.[5][6]

Sample Preparation
  • Measure 100 mL of the water sample into a 250 mL glass bottle with a Teflon-lined cap.[3]

  • Spike the sample with a known volume of the sulfolane-d8 internal standard working solution.[3]

  • Adjust the pH of the sample to <2 with hydrochloric acid.[3]

  • Add 50 mL of dichloromethane (DCM) to the sample.

  • Cap the bottle and shake vigorously for at least 15 minutes using a mechanical shaker.[3]

  • Allow the layers to separate.

  • Collect the organic (bottom) layer containing the extracted sulfolane and sulfolane-d8.

  • Pass the organic extract through anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC-MS vial for analysis.

  • Weigh 10 g of the soil sample into a glass centrifuge tube.

  • Spike the sample with a known volume of the sulfolane-d8 internal standard working solution.[3]

  • Add 10 mL of a 1:1 mixture of anhydrous sodium sulfate and sodium chloride.[3]

  • Add 20 mL of dichloromethane (DCM).

  • Vortex the sample for 1 minute and then shake on a mechanical shaker for 30 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.

  • Carefully collect the supernatant (DCM extract).

  • Repeat the extraction process (steps 4-7) two more times with fresh DCM.

  • Combine the DCM extracts.

  • Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC-MS vial for analysis.

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.[5]

  • Spike the sample with 10 µL of the sulfolane-d8 internal standard working solution.[5]

  • Add 200 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of ethyl acetate and vortex for 1 minute.[5]

  • Centrifuge at 5000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of methanol.

  • Transfer the final solution to a GC-MS vial for analysis.

GC-MS Analysis
  • Injector: Splitless mode

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C, hold for 5 minutes[5]

  • Carrier Gas: Helium

  • MS Transfer Line Temperature: 280°C[5]

  • Ion Source Temperature: 230°C[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[5]

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Sulfolane (Analyte): m/z 120 (quantifier), 56 (qualifier)[4][5]

    • Sulfolane-d8 (Internal Standard): m/z 128 (quantifier), 62, 64 (qualifiers)[5][6]

Data Presentation

Table 1: GC-MS Parameters for Sulfolane Analysis
ParameterValueReference
GC System
Injection ModeSplitless[5]
Injection Volume1 µL[5]
Injector Temperature250°C
Oven Program60°C (1 min), then 15°C/min to 280°C (5 min)[5]
Carrier GasHelium
MS System
Ionization ModeElectron Ionization (EI)[5]
Electron Energy70 eV[5]
Acquisition ModeSelected Ion Monitoring (SIM)[5]
Transfer Line Temp.280°C[5]
Ion Source Temp.230°C[5]
Monitored Ions
Sulfolane (Quant/Qual)m/z 120 / 56[5][6]
Sulfolane-d8 (Quant/Qual)m/z 128 / 62, 64[5][6]
Table 2: Quality Control and Performance Characteristics
ParameterAcceptance CriteriaReference
Calibration Curve
Correlation Coefficient (r²)≥ 0.995[6]
Quality Control Samples
Accuracy (% Recovery)80 - 120%[6]
Precision (%RSD)≤ 15%[6]
Internal Standard Recovery
Absolute Recovery40 - 120%[6]

Diagrams

Sample_Preparation_Workflow Sample Preparation Workflow for Sulfolane Analysis A Sample Collection (Water, Soil, or Plasma) B Internal Standard Spiking (this compound) A->B Add known amount of IS C Extraction B->C D Liquid-Liquid Extraction (Water/Plasma) C->D For liquid samples E Solid-Liquid Extraction (Soil) C->E For solid samples F Concentration (Nitrogen Evaporation) D->F E->F G Reconstitution (if necessary) F->G For dried extracts H GC-MS Analysis F->H Directly for liquid extracts G->H

Caption: Workflow for preparing diverse samples for sulfolane analysis.

References

Application Notes and Protocols: Deuterated Sulfolane in Electrochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfolane (tetramethylene sulfone) is a highly polar, aprotic solvent recognized for its exceptional thermal stability, high boiling point, and resistance to oxidation, making it a valuable component in electrolytes for high-voltage electrochemical systems like lithium-ion batteries.[1][2] The use of its deuterated analogue, sulfolane-d8, is specifically advantageous for analytical studies aimed at elucidating reaction mechanisms, ion solvation structures, and degradation pathways within electrochemical cells.

The primary application of deuterated solvents in electrochemistry is for Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] By replacing hydrogen (¹H) with deuterium (²H), the solvent becomes "invisible" in ¹H NMR spectra, thus eliminating overwhelming solvent signals that would otherwise obscure the signals from the analyte of interest (e.g., electrolyte degradation products or organic electrode materials).[4][5] Furthermore, the deuterium signal is essential for modern NMR spectrometers to stabilize the magnetic field, a process known as the field/frequency lock, which ensures high-resolution and reproducible spectra.[3][4]

This document provides an overview of the properties of sulfolane-based electrolytes and detailed protocols for utilizing deuterated sulfolane in NMR spectroscopy to investigate electrochemical systems. While extensive quantitative data on electrolytes formulated exclusively with deuterated sulfolane is not widely available in published literature, the physical and electrochemical properties are expected to be very similar to those of standard sulfolane.

Rationale for Using Deuterated Solvents in NMR

The use of deuterated solvents is a foundational technique in NMR spectroscopy for several critical reasons. The diagram below illustrates the logical basis for this requirement.

G cluster_0 Challenge in ¹H NMR cluster_1 Solution: Deuteration cluster_2 Primary Benefits High_Concentration Solvent is in vast excess (High ¹H Concentration) Overwhelming_Signal Solvent ¹H signal swamps analyte signals High_Concentration->Overwhelming_Signal leads to Deuterated_Solvent Replace ¹H with ²H (Deuterium) e.g., Sulfolane-d8 Overwhelming_Signal->Deuterated_Solvent necessitates NMR_Inactive Deuterium resonates at a completely different frequency Deuterated_Solvent->NMR_Inactive Field_Lock Deuterium signal used for Field/Frequency Lock Deuterated_Solvent->Field_Lock provides signal for Clear_Spectrum Unobscured observation of analyte's proton signals NMR_Inactive->Clear_Spectrum enables Stable_Field Stabilizes magnetic field, enabling high-resolution spectra Field_Lock->Stable_Field G cluster_0 Preparation (Glovebox) cluster_1 Setup & Cycling cluster_2 Data Acquisition & Analysis Prep_Electrodes Prepare anode and cathode (e.g., Graphite, NMC) Assemble_Cell Assemble specialized NMR cell (e.g., coin cell, bag cell) Prep_Electrodes->Assemble_Cell Prep_Electrolyte Prepare Sulfolane-d8 Electrolyte (Protocol 1) Prep_Electrolyte->Assemble_Cell Insert_Probe Insert NMR cell into NMR probe Assemble_Cell->Insert_Probe Connect_Cycler Connect cell to potentiostat/battery cycler Insert_Probe->Connect_Cycler Start_Cycle Begin electrochemical cycling (charge/discharge) Connect_Cycler->Start_Cycle Acquire_Spectra Acquire NMR spectra (e.g., ⁷Li, ¹⁹F) at timed intervals during cycling Start_Cycle->Acquire_Spectra trigger Monitor_Changes Monitor chemical shifts, peak intensity, and new signal formation Acquire_Spectra->Monitor_Changes Correlate_Data Correlate spectral changes with voltage profile and cell state Monitor_Changes->Correlate_Data

References

Application Notes and Protocols for High-Temperature Reaction Monitoring Using 1,1-Dioxothiolan-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of chemical synthesis and process development, particularly within the pharmaceutical and fine chemical industries, the ability to accurately monitor reactions at elevated temperatures is paramount. High-temperature reactions are often necessary to overcome activation energy barriers and achieve desired product yields. However, monitoring these reactions in real-time presents significant challenges. 1,1-Dioxothiolan-d8, also known as Sulfolane-d8, has emerged as a robust tool for such applications. Its high thermal stability, chemical inertness, and distinct mass spectrometric signature when used as an internal standard make it an ideal candidate for quantitative reaction monitoring.[1]

These application notes provide detailed protocols for utilizing this compound in high-temperature reaction monitoring by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Applications

  • Quantitative Reaction Profiling: Accurately determine the concentration of reactants, intermediates, and products over time at elevated temperatures.

  • Kinetic Studies: Elucidate reaction kinetics and mechanisms by precisely measuring the rate of formation and consumption of chemical species.[2][3][4]

  • Process Optimization: Identify optimal reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize impurities.

  • Internal Standard for Quantitative Analysis: Serve as a reliable internal standard in GC-MS analysis to correct for variations in sample preparation and instrument response.[1][5][6][7][8][9][10][11]

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄D₈O₂S
Molecular Weight128.22 g/mol
Boiling Point285 °C (of non-deuterated Sulfolane)[11]
Thermal StabilityDecomposes above 220 °C
AppearanceColorless liquid
SolubilityMiscible with water and many organic solvents[11]

Experimental Protocols

High-Temperature Reaction Monitoring by GC-MS Using this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the quantitative analysis of a hypothetical high-temperature esterification reaction.

Reaction:

Objective: To monitor the formation of Methyl Anthranilate over time at 180°C.

Materials:

  • Isatoic Anhydride

  • Methanol (anhydrous)

  • This compound (Internal Standard)

  • High-temperature reaction vessel (e.g., sealed pressure vessel)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Syringes and vials for sampling and analysis

  • Quenching solution (e.g., ice-cold saturated sodium bicarbonate)

Procedure:

  • Preparation of Internal Standard Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup:

    • In a high-temperature reaction vessel, combine Isatoic Anhydride (e.g., 1.63 g, 10 mmol) and Methanol (e.g., 20 mL).

    • Add a precise volume of the this compound stock solution to the reaction mixture to achieve a final concentration that is within the linear range of the GC-MS detector and comparable to the expected final product concentration.

  • Reaction Execution and Sampling:

    • Seal the reaction vessel and heat to 180°C with stirring.

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), carefully withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of ice-cold saturated sodium bicarbonate solution to neutralize any remaining acid and stop the reaction.

  • Sample Preparation for GC-MS Analysis:

    • Extract the quenched sample with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute the sample to an appropriate concentration for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Develop a suitable temperature program to achieve good separation of the analyte (Methyl Anthranilate) and the internal standard (this compound).

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both Methyl Anthranilate and this compound.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the response factor (RF) for the analyte relative to the internal standard using a calibration curve prepared with known concentrations of both compounds.

    • Determine the concentration of the analyte in each sample using the following formula: Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF)

Quantitative Data Summary (Hypothetical):

Time (min)Peak Area (Methyl Anthranilate)Peak Area (this compound)Concentration (Methyl Anthranilate, M)
00500,0000.00
15150,000498,0000.15
30280,000501,0000.28
60450,000499,0000.45
120650,000502,0000.65
240780,000500,0000.78

Note: This data is for illustrative purposes only.

In-Situ High-Temperature Reaction Monitoring by NMR Spectroscopy

This protocol outlines the use of this compound as a solvent and internal reference for monitoring a high-temperature reaction by NMR.

Reaction: Diels-Alder Reaction

Objective: To monitor the reaction progress by observing the disappearance of reactant signals and the appearance of product signals at 150°C.

Materials:

  • Reactants for the Diels-Alder reaction

  • This compound (as solvent and internal reference)

  • High-temperature NMR tube (e.g., thick-walled borosilicate)

  • NMR spectrometer equipped with a variable temperature unit[12]

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, dissolve the reactants in this compound. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

    • Transfer the solution to a high-temperature NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Carefully increase the temperature of the NMR probe to the desired reaction temperature (150°C) in increments, allowing the system to equilibrate at each step to avoid thermal shock to the probe.[12]

    • Lock and shim the spectrometer on the deuterium signal of this compound.

  • Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Acquire a series of ¹H NMR spectra at regular time intervals. The acquisition parameters (e.g., number of scans, relaxation delay) should be optimized to allow for quantitative analysis.

  • Data Analysis:

    • Process the NMR spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to specific protons of the reactants and products.

    • The signal of the residual protons in this compound can be used as an internal reference for concentration calibration, assuming its concentration remains constant.

    • Plot the normalized integral values versus time to obtain the reaction profile.

Visualizations

GCMS_Workflow cluster_prep Reaction Preparation cluster_reaction High-Temperature Reaction cluster_analysis GC-MS Analysis A Prepare Internal Standard (this compound) Stock Solution B Combine Reactants and Internal Standard in Reaction Vessel A->B C Heat to Reaction Temperature (e.g., 180°C) B->C D Withdraw Aliquots at Timed Intervals C->D t = 0, 15, 30... min E Quench Reaction D->E F Sample Extraction and Dilution E->F G Inject into GC-MS F->G H Data Acquisition (SIM Mode) G->H I Quantitative Analysis H->I

Caption: Workflow for High-Temperature Reaction Monitoring using GC-MS.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr In-Situ NMR Monitoring cluster_analysis Data Analysis A Dissolve Reactants in This compound B Transfer to High-Temperature NMR Tube A->B C Insert Sample into NMR Spectrometer B->C D Ramp to Reaction Temperature (e.g., 150°C) C->D E Acquire Spectra at Timed Intervals D->E t = 0, 10, 20... min F Process NMR Spectra E->F G Integrate Reactant and Product Signals F->G H Generate Reaction Profile G->H

Caption: Workflow for In-Situ High-Temperature Reaction Monitoring by NMR.

Conclusion

This compound is a versatile and reliable tool for monitoring high-temperature chemical reactions. Its thermal stability and suitability as an internal standard for GC-MS and as a solvent for in-situ NMR provide researchers with powerful methods for quantitative analysis and kinetic studies. The protocols outlined in these application notes offer a starting point for developing robust reaction monitoring strategies, ultimately leading to improved process understanding and optimization in chemical and pharmaceutical development.

References

Application Notes and Protocols for 1,1-Dioxothiolan-d8 in Reaction Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dioxothiolan, commonly known as sulfolane, is a highly polar, aprotic solvent valued for its exceptional thermal and chemical stability.[1][2] These properties make it a preferred medium for a variety of chemical reactions, particularly in the oil and gas industry and in certain organic syntheses.[3][4] The deuterated analogue, 1,1-Dioxothiolan-d8 (sulfolane-d8), in which all eight hydrogen atoms are replaced by deuterium, serves as a valuable tool in analytical chemistry, primarily as an internal standard for mass spectrometry-based quantification of sulfolane.[5][6]

Beyond its analytical applications, this compound holds potential for elucidating reaction mechanisms through the study of kinetic isotope effects (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[2][7] By comparing the reaction rate of a process involving a C-H bond to the same process with a C-D bond, researchers can infer whether that bond is broken or formed in the rate-determining step of the reaction.[5][7] A significant primary KIE (typically kH/kD > 2) is strong evidence for the cleavage of the C-H/C-D bond in the slowest step of the reaction.[7]

These application notes provide a framework for utilizing this compound to investigate reaction kinetics, particularly in scenarios where the solvent may participate in the reaction, such as under radical-mediated conditions. While sulfolane is generally considered inert, these protocols outline a hypothetical approach to probe its reactivity and involvement in a reaction mechanism.

Application: Probing Solvent Involvement in Radical Reactions via Kinetic Isotope Effect

This section details a hypothetical application of this compound to determine if the solvent participates in a radical-mediated reaction through hydrogen atom transfer (HAT). The reaction under investigation is the decomposition of a radical initiator in the presence of a radical trap. The objective is to ascertain whether the solvent (sulfolane) can act as a hydrogen atom donor to a reactive radical intermediate.

Logical Framework for KIE Determination

KIE_Logic cluster_0 Experimental Premise cluster_1 Experimental Design cluster_2 Data Analysis & Interpretation A Reaction involving a reactive radical intermediate C Hypothesis: Solvent may participate via Hydrogen Atom Transfer (HAT) A->C B Solvent is 1,1-Dioxothiolan (Sulfolane) B->C D Run parallel reactions: 1. In 1,1-Dioxothiolan (light) 2. In this compound (heavy) C->D E Use a competitive KIE experiment with a mixture of light and heavy solvent C->E F Measure the rate of formation of the trapped product and the solvent-derived product D->F E->F G Calculate the Kinetic Isotope Effect (kH/kD) F->G H kH/kD > 1 indicates solvent C-H/C-D bond is broken in or before the rate-determining step G->H I kH/kD ≈ 1 suggests solvent is not involved in the rate-determining step G->I

Caption: Logical workflow for using this compound to probe solvent participation.

Experimental Protocols

Protocol 1: Competitive Kinetic Isotope Effect Experiment for Hydrogen Atom Transfer from Sulfolane

This protocol describes a competitive experiment to determine the KIE for a hypothetical radical-mediated hydrogen atom transfer from sulfolane.

Materials:

  • 1,1-Dioxothiolan (Sulfolane), anhydrous

  • This compound (Sulfolane-d8), anhydrous

  • Radical Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Radical Precursor (e.g., a compound that generates a highly reactive radical 'R•')

  • Radical Trap (e.g., a compound that reacts with 'R•' to give a stable, quantifiable product)

  • Internal Standard for GC-MS analysis (e.g., Dodecane)

  • Anhydrous Toluene (for stock solutions)

  • Schlenk flasks and other standard inert atmosphere glassware

  • GC-MS instrument

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the radical precursor in anhydrous toluene.

    • Prepare a stock solution of the radical initiator (AIBN) in anhydrous toluene.

    • Prepare a stock solution of the radical trap in anhydrous toluene.

    • Prepare a stock solution of the internal standard (dodecane) in anhydrous toluene.

  • Reaction Setup:

    • In a glovebox, add an equimolar mixture of 1,1-Dioxothiolan and this compound to a Schlenk flask equipped with a magnetic stir bar.

    • Add the radical precursor and radical trap stock solutions to the flask.

    • Degas the mixture by three freeze-pump-thaw cycles.

    • Backfill the flask with an inert atmosphere (Argon or Nitrogen).

  • Reaction Initiation and Monitoring:

    • Place the flask in a pre-heated oil bath at the desired reaction temperature (e.g., 80 °C for AIBN decomposition).

    • Start stirring and simultaneously add the AIBN stock solution to initiate the reaction. This is time zero (t=0).

    • At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture using a syringe under an inert atmosphere.

    • Immediately quench the aliquot in a vial containing a small amount of a radical inhibitor (e.g., hydroquinone) and the internal standard solution.

  • Sample Analysis:

    • Analyze the quenched aliquots by GC-MS.

    • Monitor the formation of the product derived from the radical trap and the products formed from hydrogen/deuterium atom transfer from the solvent (sulfolane and sulfolane-d7 radical recombination products, if observable).

Experimental Workflow Diagram

protocol_workflow prep Prepare Stock Solutions (Radical Precursor, Initiator, Trap, Standard) setup Set up Reaction in Schlenk Flask (Equimolar Sulfolane & Sulfolane-d8, Precursor, Trap) prep->setup degas Degas Mixture (Freeze-Pump-Thaw) setup->degas initiate Initiate Reaction (Add Initiator at T=80°C) degas->initiate monitor Monitor Reaction (Withdraw Aliquots at Time Intervals) initiate->monitor quench Quench Aliquots (Radical Inhibitor + Internal Standard) monitor->quench analyze Analyze by GC-MS (Quantify Products) quench->analyze calculate Calculate kH/kD analyze->calculate

Caption: Workflow for the competitive KIE experiment.

Data Presentation

The data from the GC-MS analysis would be used to determine the relative rates of hydrogen versus deuterium abstraction from the solvent. The KIE can be calculated from the product ratios.

Table 1: Hypothetical Product Formation and KIE Calculation

Time (min)[Trapped Product] (mM)[Solvent-H Product] (mM)[Solvent-D Product] (mM)Product Ratio ([H]/[D])
00.000.000.00-
50.520.050.015.00
151.480.140.034.67
302.750.260.064.33
604.500.430.104.30
1206.800.650.154.33
Calculated kH/kD ~4.5

Note: This data is hypothetical and for illustrative purposes only. The "Solvent-H Product" and "Solvent-D Product" refer to products formed after H or D abstraction from the respective sulfolane isotopologues.

Interpretation of Results

A calculated kH/kD value of approximately 4.5, as shown in the hypothetical data, would be a significant primary kinetic isotope effect.[5] This result would strongly suggest that the C-H (and C-D) bond of the sulfolane solvent is cleaved during the rate-determining step of the reaction pathway leading to the solvent-derived product. Such a finding would indicate that sulfolane is not merely an inert solvent but an active participant in the reaction mechanism. Conversely, a kH/kD value close to 1 would imply that the C-H/C-D bond is not broken in the rate-determining step, and the solvent is likely acting as a spectator.

Signaling Pathway Diagram: Reaction Mechanism

reaction_pathway cluster_initiation Initiation cluster_propagation Propagation initiator Initiator (I-I) i_rad 2 I• initiator->i_rad Δ r_rad R• i_rad->r_rad Reaction with Precursor precursor Radical Precursor (R-X) rh R-H r_rad->rh kH (HAT from Sulfolane) rd R-D r_rad->rd kD (HAT from Sulfolane-d8) sulf_h Sulfolane (C4H8SO2) sulf_h->rh sulf_d Sulfolane-d8 (C4D8SO2) sulf_d->rd sulf_rad_h •C4H7SO2 sulf_rad_d •C4D7SO2

Caption: Hypothetical reaction pathway showing competitive hydrogen/deuterium abstraction.

Conclusion

While 1,1-Dioxothiolan is renowned for its stability, its deuterated form, this compound, provides a powerful, albeit likely specialized, tool for investigating potential solvent participation in reaction mechanisms. The protocols and frameworks outlined here offer a guide for researchers to design and interpret kinetic isotope effect studies. The observation of a significant KIE when using this compound would provide compelling evidence for the solvent's role in the reaction pathway, challenging the assumption of its inertness and offering deeper mechanistic insight.

References

Application of Sulfolane-d8 in Gas Chromatography: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In gas chromatography (GC) methods, particularly when coupled with mass spectrometry (GC-MS), the use of isotopically labeled internal standards is a critical technique for achieving high accuracy and precision. Sulfolane-d8, the deuterated analog of sulfolane, serves as an excellent internal standard for the analysis of sulfolane and other co-contaminants in various matrices. This document provides detailed application notes and protocols for its use.

Sulfolane, a versatile industrial solvent, is of significant environmental and toxicological concern due to its high water solubility and persistence.[1][2][3][4] Its analysis often involves dealing with complex sample matrices, which can introduce variability and error into the analytical process. The use of Sulfolane-d8 helps to mitigate these challenges by correcting for variations in sample preparation, injection volume, and instrument response.[5][6] Deuterated internal standards are ideal for mass spectrometry-based methods as they are chemically similar to the analyte of interest but can be distinguished by their mass-to-charge ratio (m/z).[5][7]

Core Principle: The Role of an Internal Standard

An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant, known concentration to all samples, calibration standards, and blanks. By comparing the response of the analyte to the response of the internal standard, variations introduced during the analytical workflow can be normalized, leading to more accurate and reliable quantification.[5]

G cluster_0 Analytical Workflow cluster_2 Correction Mechanism Sample Sample Collection Spike Spiking with Sulfolane-d8 (Internal Standard) Preparation Sample Preparation (e.g., Extraction) Spike->Preparation Injection GC-MS Injection Preparation->Injection Analysis Data Analysis Injection->Analysis Correction Ratio of Analyte Peak Area to Internal Standard Peak Area Normalizes Errors Analysis->Correction Error_Prep Analyte Loss During Preparation Error_Prep->Preparation Error_Inj Injection Volume Variability Error_Inj->Injection Error_Inst Instrument Response Fluctuations Error_Inst->Analysis

Figure 1. Logical workflow demonstrating how an internal standard like Sulfolane-d8 corrects for potential errors in a typical GC-MS analysis.

Applications in Environmental and Biological Monitoring

Sulfolane-d8 is predominantly used in methods for determining sulfolane in environmental samples such as water and soil, as well as in biological matrices like plasma.[1][3][8] It is often a mandatory component in official analytical methods.[8][9] A key application is in the simultaneous analysis of sulfolane and BTEX (benzene, toluene, ethylbenzene, and xylenes) compounds in water, as these are common co-contaminants in petrochemical operations.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies utilizing Sulfolane-d8 in GC-MS methods.

Parameter Value Matrix Method Reference
Limit of Detection (LOD)0.516 ng/mLRodent PlasmaGC-MS[3]
Absolute Recovery≥74%Rodent PlasmaGC-MS[3]
Calibration Range~2.5 mg/mL (upper limit)Rodent PlasmaGC-MS[3]
Internal Standard Recovery40 - 100%WaterGC-MSD[10]

Table 1. Performance metrics for Sulfolane analysis using Sulfolane-d8 as an internal standard.

Analyte Quantification Ion (m/z) Qualifier Ions (m/z) Reference
Sulfolane12041, 55, 56[3][10]
Sulfolane-d8128-[3]

Table 2. Selected ions for monitoring (SIM) in GC-MS analysis.

Experimental Protocols

Below are detailed protocols for the analysis of sulfolane in water and plasma using Sulfolane-d8 as an internal standard.

Protocol 1: Analysis of Sulfolane in Water Samples

This protocol is adapted from methodologies for environmental sample analysis.[1][8]

1. Sample Preparation (In-Vial Extraction)

  • To a GC vial, add 0.500 mL of dichloromethane (DCM) containing Sulfolane-d8 at a concentration of 400 µg/L.[1]

  • Add 1.00 mL of the water sample to the vial.[1]

  • Seal the vial and vortex for 30 seconds to ensure thorough extraction.[1]

  • Allow the phases to separate.

  • The DCM layer (bottom layer) is ready for injection.

2. GC-MS Parameters

  • Injection Mode: Splitless[3]

  • Injector Temperature: 200°C[3]

  • GC Oven Program:

    • Initial temperature: 60°C, hold for 1 minute.[3]

    • Ramp 1: 15°C/min to 180°C.[3]

    • Ramp 2: 30°C/min to 280°C.[3]

  • MS Transfer Line Temperature: 280°C[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • MS Mode: Selected Ion Monitoring (SIM).

    • Monitor m/z 120 for sulfolane and m/z 128 for Sulfolane-d8.[3][10]

    • Use m/z 41, 55, and 56 as qualifier ions for sulfolane.[10]

Protocol 2: Analysis of Sulfolane in Plasma Samples

This protocol is based on a validated method for rodent plasma.[3]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a microcentrifuge tube, add 50 µL of plasma.

  • Add the Sulfolane-d8 internal standard solution.

  • Add ethyl acetate as the extraction solvent.

  • Vortex to mix thoroughly.

  • Centrifuge to separate the phases.

  • Transfer the ethyl acetate layer to a clean vial for analysis.

2. GC-MS Parameters

  • The GC-MS parameters are identical to those described in Protocol 1.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analysis of environmental or biological samples using Sulfolane-d8.

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous or Plasma Sample Spike Spike with Sulfolane-d8 Sample->Spike Extraction Liquid-Liquid or In-Vial Extraction Spike->Extraction Extract Organic Extract Extraction->Extract Injection Inject into GC-MS Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

Figure 2. General experimental workflow for the quantification of sulfolane using Sulfolane-d8 as an internal standard in GC-MS.

Conclusion

The use of Sulfolane-d8 as an internal standard in gas chromatography methods provides a robust and reliable approach for the accurate quantification of sulfolane in complex matrices. By compensating for analytical variability, it enhances the quality of data, which is crucial for environmental monitoring, toxicological studies, and drug development. The protocols and data presented here offer a comprehensive guide for researchers and scientists to implement this methodology in their laboratories.

References

Application Notes and Protocols: 1,1-Dioxothiolan (Sulfolane) and its Deuterated Analogue (1,1-Dioxothiolan-d8) in Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1-Dioxothiolan, commonly known as sulfolane (SL), is a highly polar aprotic solvent recognized for its exceptional thermal and electrochemical stability. These properties make it a compelling candidate for use in high-voltage battery applications, such as those employing 5V-class cathode materials.[1][2] Its key advantages include a high flash point, low flammability, and a wide electrochemical stability window, often exceeding 5.0 V vs. Li+/Li.[3][4][5] However, its high melting point (28.4 °C) and high viscosity necessitate its use primarily as a co-solvent with lower viscosity carbonates (e.g., DMC, DEC, EC) or in high-temperature applications.[4][6]

The deuterated analogue, 1,1-Dioxothiolan-d8 (d8-sulfolane), is not commonly utilized as a primary electrolyte component for performance enhancement. Instead, its principal application in battery research is as a solvent in analytical studies, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy. The deuterium labeling allows for the probing of electrolyte decomposition mechanisms and the structure of the solvation shell around cations like Li+ or Na+ without interference from proton signals from the solvent itself.[3] Methodologies and performance characteristics outlined in this document are based on studies of standard sulfolane, and d8-sulfolane can be expected to behave similarly as a solvent, with minor variations in physical properties.

Physicochemical and Electrochemical Properties

The performance of sulfolane-based electrolytes is highly dependent on the choice of salt, co-solvents, and additives. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of Sulfolane-Based Electrolytes

Electrolyte Composition Viscosity (mPa·s) Ionic Conductivity (mS·cm⁻¹) Flash Point (°C) Oxidative Stability (V vs. Li⁺/Li)
1 M LiClO₄ in SL[1] ~25 (at 40°C) ~3.0 (at 40°C) >150 -
1 M LiClO₄ in 70% SL + 30% PC[1] ~15 (at 40°C) ~6.0 (at 40°C) - -
1 M LiTFSI in EC:DMC:SL (5:3:2 v/v)[4] 9.01 7.45 - 4.8
1.2 M NaTFSI in SUL:OTE:FEC[3] 19.8 2.1 - 4.78
1 M LiFSI in SL[7] High ~3.0 (at 25°C) - >4.7
1 M LiPF₆ in EC:DMC (1:1) + 2 vol.% SL[4] - - - ~5.0

| GPE with 80 wt.% SL[8] | - | 0.64 | - | 5.86 |

Table 2: Battery Cycling Performance with Sulfolane-Based Electrolytes

Battery System Electrolyte Cycling Conditions Initial Discharge Capacity Capacity Retention Coulombic Efficiency
NaNi₁/₃Mn₁/₃Fe₁/₃O₂ / Na[3] 1.2 M NaTFSI in SUL:OTE:FEC 1 C, 2.0-4.2 V 130.82 mAh·g⁻¹ 79.48% after 300 cycles Stable
NaNi₁/₃Mn₁/₃Fe₁/₃O₂ / Na[3] 1.2 M NaTFSI in SUL:OTE:FEC 2 C, 2.0-4.2 V - 81.15% after 400 cycles Stable
LiCoO₂ / Graphite[1] 1 M LiClO₄ in SL 0.6 mA current ~33.33 mAh·g⁻¹ (anode) - -
LiNi₀.₅Mn₁.₅O₄ / Graphite[7] 1 M LiFSI in SL C/10, 3.5-4.8 V ~120 mAh·g⁻¹ Higher stability than LP40 ~99.5% after 100 cycles

| Li / Li[9] | Sulfolane/LiClO₄ | 90 °C | - | - | Up to 88% |

Experimental Protocols

The following protocols provide detailed methodologies for the formulation, assembly, and characterization of battery cells using sulfolane-based electrolytes.

Protocol 1: Electrolyte Preparation

This protocol describes the standard procedure for preparing a sulfolane-based electrolyte in an inert atmosphere.

  • Materials and Equipment:

    • Sulfolane (or this compound), battery grade

    • Co-solvent(s) (e.g., Ethylene Carbonate (EC), Dimethyl Carbonate (DMC)), battery grade

    • Lithium salt (e.g., LiPF₆, LiTFSI, LiFSI), battery grade

    • Additive(s) (e.g., Fluoroethylene Carbonate (FEC)), battery grade

    • Argon-filled glovebox (O₂/H₂O < 0.1 ppm)

    • Magnetic stirrer and stir bars

    • Volumetric flasks and pipettes

    • Analytical balance

  • Procedure:

    • Dry the lithium salt under vacuum at an appropriate temperature (e.g., 90-120 °C) for at least 12 hours inside the glovebox antechamber before transferring into the glovebox.

    • Treat all solvents and additives with 4 Å molecular sieves for at least 24 hours to remove residual water.[3]

    • Inside the glovebox, measure the required volumes or masses of sulfolane and any co-solvents and combine them in a volumetric flask.

    • Slowly add the pre-weighed lithium salt to the solvent mixture while stirring continuously with a magnetic stirrer. Ensure the flask is capped to prevent solvent evaporation.

    • If using a solid co-solvent like EC, it may be necessary to gently warm the mixture (typically to 40-60 °C) to ensure complete dissolution.

    • Once the salt is fully dissolved, add any liquid additives (e.g., 5 wt% FEC) and continue stirring for another 1-2 hours to ensure a homogeneous solution.[3]

    • Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Protocol 2: Coin Cell (CR2032) Assembly

This protocol outlines the assembly of a standard CR2032-type coin cell for electrochemical testing.

  • Materials and Equipment:

    • CR2032 coin cell components (case, cap, spacer, spring)

    • Cathode and anode discs (sized for CR2032)

    • Separator (e.g., Whatman glass fiber, Celgard), 19 mm diameter

    • Prepared sulfolane-based electrolyte

    • Micropipette

    • Crimping machine

    • Tweezers

  • Procedure (performed inside an argon-filled glovebox):

    • Place the cathode disc in the center of the coin cell case.

    • Using a micropipette, dispense a small amount of electrolyte (e.g., 20-30 µL) onto the cathode surface to ensure good wetting.

    • Place a separator disc on top of the wetted cathode.

    • Add the main volume of the electrolyte (e.g., 150 µL total) onto the separator.[3]

    • Carefully place the anode disc (e.g., lithium metal or graphite) on top of the wet separator.

    • Place a spacer disc on top of the anode, followed by the spring.

    • Place the cap on top of the assembly.

    • Transfer the assembled cell to the crimping machine and apply pressure to seal the cell.

    • Remove the sealed cell, clean the exterior with a solvent-dampened wipe (e.g., isopropanol), and let it rest for several hours (e.g., 12 hours) before testing to ensure complete electrolyte wetting of the electrodes.

Protocol 3: Electrochemical Characterization

This protocol describes key electrochemical tests to evaluate the performance of the electrolyte.

  • Equipment:

    • Multi-channel battery cycler (e.g., WonATech, Landt)

    • Potentiostat with Electrochemical Impedance Spectroscopy (EIS) capability

  • Procedures:

    • Linear Sweep Voltammetry (LSV) for Electrochemical Stability Window (ESW):

      • Assemble a cell using a stable working electrode (e.g., stainless steel, platinum, or glassy carbon) and a lithium metal counter/reference electrode.

      • Scan the potential from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li⁺/Li) at a slow scan rate (e.g., 0.1-1.0 mV·s⁻¹).[3]

      • The oxidative stability limit is defined as the potential at which a sharp increase in current density is observed.

    • Galvanostatic Cycling:

      • Place the assembled cell in the battery cycler.

      • Perform formation cycles at a low C-rate (e.g., C/10 or C/20) for the first 1-3 cycles to establish a stable solid electrolyte interphase (SEI).[10]

      • Conduct subsequent cycling at the desired C-rate (e.g., 1 C) within the specified voltage range for the electrode chemistry (e.g., 2.0-4.2 V for a sodium-ion cathode).[3]

      • Record the charge/discharge capacity, coulombic efficiency, and energy efficiency for each cycle.

    • Electrochemical Impedance Spectroscopy (EIS):

      • Measure the impedance of the cell at a specific state-of-charge (e.g., fully charged) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC amplitude (e.g., 5-10 mV).

      • EIS data can be used to determine the ionic conductivity of the electrolyte and the charge-transfer resistance at the electrode-electrolyte interface.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for developing and testing a new sulfolane-based electrolyte formulation.

G cluster_0 Phase 1: Formulation & Physicochemical Characterization cluster_1 Phase 2: Cell Assembly & Electrochemical Testing cluster_2 Phase 3: Analysis & Optimization A Electrolyte Formulation (Solvent, Salt, Additive Selection) B Ionic Conductivity Measurement (EIS) A->B C Viscosity Measurement A->C D Electrochemical Stability Window (LSV) A->D E Coin Cell Assembly (e.g., CR2032) D->E Proceed if stable F Formation Cycles (Low C-Rate) E->F G Galvanostatic Cycling (Performance & Lifetime) F->G H Rate Capability Test G->H I Data Analysis (Capacity, Efficiency, Stability) H->I Evaluate performance K Formulation Optimization I->K J Post-Mortem Analysis (SEM, XPS, NMR) J->K

Caption: Workflow for sulfolane-based electrolyte development.

G Sulfolane Sulfolane (SL) Pros High Oxidative Stability Low Flammability High Thermal Stability Sulfolane->Pros Advantages Cons High Viscosity High Melting Point Poor Anode Compatibility Sulfolane->Cons Disadvantages Application High-Voltage Batteries (>4.5V Cathodes) Pros->Application Strategy1 Use as Co-Solvent (with Carbonates, Ethers) Cons->Strategy1 Mitigation Strategies Strategy2 Use of Additives (e.g., FEC, VC) Cons->Strategy2 Mitigation Strategies Strategy3 High-Temperature Operation Cons->Strategy3 Mitigation Strategies Strategy1->Application Strategy2->Application Strategy3->Application

Caption: Properties and strategies for sulfolane electrolytes.

References

Troubleshooting & Optimization

Removing water contamination from 1,1-Dioxothiolan-d8.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for removing water contamination from 1,1-Dioxothiolan-d8 (sulfolane-d8).

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from this compound?

Water can act as an unwanted nucleophile or proton source in many sensitive chemical reactions. For applications in areas like drug development and mechanistic studies where this compound is used as an aprotic polar solvent, the presence of water can lead to side reactions, altered reaction kinetics, and compromised product purity.

Q2: What is the most common sign of water contamination in this compound?

A common indicator of significant water content is a depression of the solvent's freezing point. Anhydrous sulfolane has a melting point of 27.5 °C (81.5 °F), but small amounts of water can significantly lower this.[1] For precise quantification of water content, Karl Fischer titration is the recommended method.

Q3: Which drying method is best for my application?

The choice of drying method depends on the required level of dryness, the quantity of solvent to be dried, and the available laboratory equipment.

  • Molecular sieves are ideal for achieving very low water content (ppm levels) in small to moderate volumes of solvent and for storing the dried solvent.

  • Vacuum distillation is suitable for purifying larger volumes of the solvent from water and other non-volatile impurities.

Q4: How can I accurately measure the water content in this compound?

Karl Fischer titration is the gold standard for accurately determining the water content in organic solvents. It is a highly sensitive method that can quantify water levels down to the parts-per-million (ppm) range.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Molecular Sieves
Water content remains high after treatment with molecular sieves.1. Molecular sieves were not properly activated. 2. Insufficient quantity of molecular sieves used. 3. Inadequate contact time. 4. Incorrect pore size of molecular sieves.1. Ensure molecular sieves are activated by heating to 180-200°C under vacuum for 8-12 hours before use.[2] 2. Use a sufficient loading of molecular sieves, typically 10-20% (w/v). 3. Allow the solvent to stand over the sieves for at least 48-72 hours for optimal drying. 4. Use 3Å molecular sieves, as the pore size is ideal for selectively adsorbing water.[2]
The solvent turns cloudy or contains fine particles.The molecular sieves are breaking down into dust.Sift the molecular sieves to remove fine particles before activation, especially if the bottle is old. Avoid breathing in the dust.[2]
Vacuum Distillation
The this compound is darkening or decomposing during distillation.The distillation temperature is too high. Sulfolane begins to decompose at temperatures above 220°C.1. Ensure a sufficiently low pressure (vacuum) is achieved to lower the boiling point of the solvent. 2. Maintain the heating bath temperature at the lowest possible level that allows for a steady distillation rate.
"Bumping" or uneven boiling occurs in the distillation flask.1. Lack of a proper boiling aid. 2. Heating is too rapid.1. Always use a magnetic stir bar for smooth boiling. Boiling chips are less effective under vacuum. 2. Heat the distillation flask gradually.
The distillation rate is very slow.1. The vacuum is not low enough. 2. The heating temperature is too low. 3. Poor insulation of the distillation column.1. Check all joints for leaks and ensure the vacuum pump is functioning correctly. 2. Gradually increase the heating bath temperature, but do not exceed the decomposition temperature of the solvent. 3. Insulate the distillation column with glass wool or aluminum foil to improve efficiency.

Experimental Protocols

Method 1: Drying with Molecular Sieves

This method is suitable for achieving very low water content in this compound for sensitive applications.

Materials:

  • This compound

  • 3Å molecular sieves

  • Oven or Schlenk flask with a heating mantle

  • Vacuum pump

  • Inert gas (Nitrogen or Argon)

  • Anhydrous storage flask

Procedure:

  • Activation of Molecular Sieves:

    • Place the required amount of 3Å molecular sieves in a Schlenk flask.

    • Heat the flask to 180-200°C under a dynamic vacuum for 8-12 hours.[2]

    • Allow the sieves to cool to room temperature under an atmosphere of dry inert gas.

  • Drying Process:

    • Add the activated molecular sieves (10-20% w/v) to the flask containing this compound.

    • Seal the flask and allow it to stand for at least 48-72 hours. Swirl the flask occasionally.

    • For long-term storage, the solvent can be kept over the activated sieves in a well-sealed container.

    • To use the dried solvent, carefully decant or transfer it via a cannula to the reaction vessel.

Method 2: Purification by Vacuum Distillation

This method is effective for removing water and other non-volatile impurities from larger quantities of this compound.

Materials:

  • This compound

  • Vacuum distillation apparatus (including a Claisen adapter to minimize bumping)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum pump and pressure gauge

  • Cold trap

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus, ensuring all glassware is dry.

    • Use a Claisen adapter and a stir bar in the distillation flask for smooth boiling.

    • Grease all ground glass joints sparingly with a suitable vacuum grease.

    • Connect the apparatus to a vacuum trap and a vacuum pump.

  • Distillation:

    • Place the this compound into the distillation flask.

    • Turn on the magnetic stirrer.

    • Gradually apply vacuum to the system. A pressure of less than 20 mm Hg is recommended.[3]

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

    • Collect the fraction that distills at a constant temperature and pressure. The boiling point of sulfolane is approximately 150 °C at 15 mm Hg.

    • Discard the initial and final fractions, which may contain more volatile or less volatile impurities, respectively.

  • Shutdown and Storage:

    • After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature under vacuum.

    • Slowly and carefully vent the system with an inert gas.

    • Store the purified this compound in a sealed container, preferably over activated 3Å molecular sieves to maintain dryness.

Data Presentation

Table 1: Efficiency of Drying Agents on Common Organic Solvents

SolventDrying AgentTimeFinal Water Content (ppm)
Tetrahydrofuran (THF)3Å Molecular Sieves (20% w/v)48 h<10
Toluene3Å Molecular Sieves24 h<5
Dichloromethane3Å Molecular Sieves24 h<1
Acetonitrile3Å Molecular Sieves>72 h<10
Methanol3Å Molecular Sieves (20% w/v)5 days~10

Source: Adapted from literature on drying of organic solvents.[4]

Visualizations

Experimental Workflow for Drying this compound

Drying_Workflow cluster_start Start cluster_method_choice Method Selection cluster_sieves Molecular Sieve Path cluster_distillation Vacuum Distillation Path cluster_analysis Verification & Storage start Contaminated This compound choice Choose Drying Method start->choice activate_sieves Activate 3Å Molecular Sieves choice->activate_sieves Small to Medium Volume High Purity Needed setup_distill Assemble Vacuum Distillation Apparatus choice->setup_distill Large Volume Purification Needed add_sieves Add Sieves to Solvent (10-20% w/v) activate_sieves->add_sieves stand Let Stand (48-72h) add_sieves->stand karl_fischer Verify Water Content (Karl Fischer Titration) stand->karl_fischer distill Distill under Reduced Pressure setup_distill->distill collect Collect Purified Fraction distill->collect collect->karl_fischer storage Store Anhydrous Solvent (over activated sieves) karl_fischer->storage

Caption: Workflow for removing water from this compound.

References

Technical Support Center: Enhancing NMR Signal Resolution with Sulfolane-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve nuclear magnetic resonance (NMR) signal resolution when using Sulfolane-d8.

Troubleshooting Guide

This guide addresses common issues encountered during NMR experiments with Sulfolane-d8 in a question-and-answer format.

Q1: Why are my NMR signals broad and poorly resolved when using Sulfolane-d8?

A1: Broad signals in Sulfolane-d8 are often due to its high viscosity, which slows down molecular tumbling and increases transverse relaxation rates (T2).[1] This inherent property of the solvent can be exacerbated by several factors, including poor magnetic field homogeneity (shimming), inadequate sample preparation, and suboptimal acquisition parameters.

Q2: My spectral resolution is poor despite standard shimming. What should I do?

A2: Standard shimming procedures may be insufficient for high-viscosity solvents like Sulfolane-d8. The process of adjusting the field's homogeneity, known as shimming, is critical for obtaining sharp signals.[2] For viscous samples, it is crucial to allow more time for the sample to thermally equilibrate and for the shims to stabilize.

  • Iterative Shimming: Manually adjusting the Z1 and Z2 shims while monitoring the lock signal or the FID of a strong solvent peak is a good starting point.[3] The goal is to maximize the lock level.[1]

  • Gradient Shimming: Automated gradient shimming can be a powerful tool, often providing a better starting point for manual shimming.[2] It may be necessary to run the gradient shimming routine more than once for viscous samples.[2]

  • Temperature Control: Ensure the sample temperature is stable, as temperature fluctuations can affect the solvent's viscosity and, consequently, the shim values.[1]

Q3: Could my sample preparation be contributing to poor resolution?

A3: Absolutely. The quality of your sample has a profound effect on the resulting spectrum.[4] For Sulfolane-d8, which is highly polar and an excellent solvent for many compounds, careful sample preparation is key.[5][6]

  • Remove Particulates: The presence of suspended solid particles will distort the magnetic field homogeneity, leading to broad lines that cannot be corrected by shimming.[4][7] Always filter your sample into the NMR tube, for instance, through a small plug of glass wool in a Pasteur pipette.[4]

  • Correct Sample Volume: The height of the solution in the sample tube is critical for good shimming.[8] A sample volume of approximately 0.7 mL in a standard 5 mm tube is recommended to ensure it fills the RF coil region optimally.[7][9] Too little or too much solvent can make shimming difficult.[4][9]

  • Use High-Quality Tubes: Use clean, high-quality NMR tubes to avoid distortions in the magnetic field.[4][8] Avoid tubes with scratches or chips.[4]

Q4: How does temperature affect signal resolution in Sulfolane-d8?

A4: Temperature has a significant impact on the viscosity of Sulfolane-d8. Increasing the experiment temperature will decrease the viscosity, leading to faster molecular tumbling and sharper signals. However, be mindful of your analyte's stability at elevated temperatures. The temperature should be stable before starting the shimming process.[1]

Q5: Are there any data processing techniques that can improve resolution after acquisition?

A5: Yes, post-acquisition data processing can significantly enhance spectral resolution.

  • Lorentz-Gauss Transformation: This is a common resolution enhancement technique that can be applied to the Free Induction Decay (FID) before Fourier transformation. It can improve the resolution by narrowing the spectral lines.[10]

  • Deconvolution Methods: Advanced techniques like deconvolution with compressed sensing can computationally remove the effects of couplings, leading to a major increase in resolution and sensitivity.[11][12]

Frequently Asked Questions (FAQs)

Q: What is the optimal concentration for an analyte in Sulfolane-d8?

A: The ideal concentration is a balance between achieving a good signal-to-noise ratio and avoiding issues from high concentrations, such as increased viscosity and potential intermolecular interactions.[4][13] For a typical small molecule, a concentration range of 5-25 mg in 0.7 mL of solvent is a good starting point for ¹H NMR.[4] For ¹³C NMR, a more concentrated sample may be necessary due to the lower sensitivity of the nucleus.[4]

Q: Can I use co-solvents with Sulfolane-d8 to improve resolution?

A: Yes, using co-solvents can be an effective strategy. Mixing Sulfolane-d8 with a less viscous deuterated solvent, such as DMSO-d6 or water, can reduce the overall viscosity of the solution, leading to improved signal resolution.[14] This approach has been used to facilitate mixture analysis through spin diffusion.[14]

Q: How can I minimize the residual solvent signal of Sulfolane-d8?

A: While Sulfolane-d8 is deuterated, there will always be a residual protonated signal. If this signal overlaps with your analyte's signals, you can try changing the temperature, as chemical shifts are often temperature-dependent.[15] Alternatively, solvent suppression techniques can be employed during data acquisition.

Data Presentation

Table 1: Summary of Troubleshooting Strategies for Poor Resolution in Sulfolane-d8

StrategyActionExpected OutcomeConsiderations
Optimized Shimming Perform iterative manual shimming of Z1/Z2; use gradient shimming.Improved magnetic field homogeneity, leading to sharper lines.May be time-consuming for viscous samples; allow for thermal equilibrium.
Improved Sample Prep Filter sample to remove particulates; use correct sample volume (~0.7 mL).Reduced line broadening from sample imperfections.Crucial for obtaining high-quality spectra.
Temperature Adjustment Increase the experimental temperature.Decreased solvent viscosity, faster molecular tumbling, and narrower signals.Ensure analyte is stable at higher temperatures.
Co-Solvent Addition Mix Sulfolane-d8 with a less viscous deuterated solvent.Reduced overall solution viscosity and improved resolution.Co-solvent may affect analyte solubility and chemical shifts.
Data Processing Apply Lorentz-Gauss transformation or deconvolution methods.Computationally enhanced resolution of the final spectrum.May introduce artifacts if not applied carefully.

Experimental Protocols

Protocol 1: Preparing a High-Resolution NMR Sample in Sulfolane-d8

  • Weigh Analyte: Accurately weigh 5-25 mg of your analyte into a clean, dry vial.

  • Add Solvent: Add approximately 0.7 mL of Sulfolane-d8 to the vial.

  • Dissolve Analyte: Gently vortex or sonicate the vial to fully dissolve the analyte.

  • Prepare Filter: Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the tip.

  • Filter Sample: Filter the solution through the prepared pipette directly into a clean, high-quality 5 mm NMR tube.[4][7]

  • Check Volume: Ensure the sample height in the NMR tube is between 4.5 and 5.5 cm.[4] Adjust with a small amount of solvent if necessary.

  • Cap and Mix: Cap the NMR tube securely and invert it several times to ensure the solution is homogeneous.

Protocol 2: Optimizing Shimming for a High-Viscosity Sample (Sulfolane-d8)

  • Insert Sample: Insert the NMR tube into the spinner turbine and place it in the magnet.

  • Lock and Tune: Lock onto the deuterium signal of Sulfolane-d8 and tune/match the probe for the desired nucleus.

  • Thermal Equilibration: Allow the sample to thermally equilibrate for at least 5-10 minutes.

  • Gradient Shimming: Perform an automated gradient shim routine.[2] For viscous samples, it may be beneficial to repeat this step.

  • Manual Shimming:

    • Display the lock signal.

    • Sequentially adjust the Z1 and Z2 shims to maximize the lock level.[1] Make small adjustments and pause to allow the system to stabilize.

    • If available, monitor the FID of a strong singlet peak and adjust the shims to maximize the FID's duration and symmetry.[3]

  • Iterate: Continue to iterate through the lower-order Z shims (Z1, Z2, Z3) until no further improvement in the lock level or FID shape is observed.[2]

Visualizations

TroubleshootingWorkflow start Poor Signal Resolution in Sulfolane-d8 check_sample Is the sample properly prepared? (Filtered, correct volume) start->check_sample prepare_sample Action: Re-prepare sample. Filter and adjust volume. check_sample->prepare_sample No check_shims Is the magnet properly shimmed? check_sample->check_shims Yes prepare_sample->check_shims optimize_shims Action: Optimize shimming. Use gradient and iterative manual shimming. check_shims->optimize_shims No check_temp Is the temperature optimal? check_shims->check_temp Yes optimize_shims->check_temp adjust_temp Action: Increase temperature. check_temp->adjust_temp No consider_processing Consider Post-Acquisition Processing check_temp->consider_processing Yes adjust_temp->consider_processing good_resolution Good Resolution Achieved consider_processing->good_resolution ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Analyte in Sulfolane-d8 filter Filter into NMR Tube dissolve->filter adjust_vol Adjust to Correct Volume filter->adjust_vol shim Optimize Shimming adjust_vol->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase res_enhance Resolution Enhancement phase->res_enhance ResolutionFactors resolution Signal Resolution viscosity Solvent Viscosity resolution->viscosity shimming Magnetic Field Homogeneity (Shimming) resolution->shimming sample_prep Sample Preparation resolution->sample_prep temperature Temperature resolution->temperature sample_prep->shimming affects temperature->viscosity influences

References

Common impurities in commercial 1,1-Dioxothiolan-d8 and their removal.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common impurities found in commercial 1,1-Dioxothiolan-d8 (Sulfolane-d8) and detailed protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound can contain impurities arising from its synthesis, degradation, and the deuteration process. The most common non-deuteration specific impurities are analogous to those found in its non-deuterated counterpart, sulfolane. These include:

  • Water: Due to its hygroscopic nature, this compound readily absorbs moisture from the atmosphere.

  • Residual Protiated Species: Incomplete deuteration can result in the presence of partially deuterated or non-deuterated (h8) sulfolane.

  • Synthesis Precursors and Byproducts: These can include residual starting materials like butadiene and sulfur dioxide, as well as byproducts from the initial synthesis of the sulfolene precursor, such as 2-sulfolene and 3-sulfolene.[1]

  • Acidic Impurities: Degradation of the sulfolane ring, particularly at elevated temperatures, can produce acidic byproducts.[2][3] This is often measured by the acid value of the solvent.[2][3]

  • Oxidizable Impurities: These can include unsaturated precursors like sulfolenes.[3]

  • Particulate Matter: Suspended particles may be present from manufacturing and handling.[2]

Q2: What impurities can be specific to the deuteration process?

A2: While specific impurities from the commercial deuteration process of sulfolane are not extensively documented in publicly available literature, potential impurities can be inferred based on common deuteration techniques. If a base-catalyzed H/D exchange is employed, potential impurities could include byproducts from side reactions initiated by the base or residual deuterated solvents used in the process.

Q3: How do these impurities affect my experiments?

A3: The presence of impurities can have significant consequences for various applications:

  • Water can interfere with moisture-sensitive reactions and affect electrochemical applications.

  • Residual protiated species can complicate NMR analysis and are undesirable in applications where high isotopic purity is critical.

  • Acidic impurities can catalyze unwanted side reactions, cause corrosion of equipment, and affect the stability of sensitive compounds.[2][3]

  • Oxidizable impurities can interfere with redox-sensitive experiments.

  • Particulate matter can block transfer lines and interfere with analytical measurements.

Q4: What is a typical purity level for commercial this compound?

A4: Commercial this compound is typically available with high chemical and isotopic purity. For example, suppliers often specify a chemical purity of 97% or higher and an isotopic purity of 98 atom % D or greater.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in NMR spectrum Residual protiated 1,1-Dioxothiolan or other organic impurities.Purify the solvent using vacuum distillation or by passing it through a column of activated carbon and ion-exchange resins.
Inconsistent reaction yields or rates Presence of acidic or basic impurities catalyzing side reactions.Determine the acid value of the solvent. Purify using ion-exchange resins to remove acidic/basic contaminants.
Poor performance in electrochemical applications High water content or presence of ionic impurities.Dry the solvent using molecular sieves and purify by vacuum distillation or ion-exchange chromatography.
Discoloration of the solvent (yellowish tint) Thermal degradation or presence of colored impurities.Treat with activated carbon and follow with vacuum distillation. Store the purified solvent under an inert atmosphere and protected from light.

Impurity Data and Removal Efficiency

The following table summarizes common impurities and the typical effectiveness of various purification methods.

Impurity Typical Concentration Range Vacuum Distillation Ion-Exchange Resins Activated Carbon Molecular Sieves
Water< 0.5%ModerateLowLowHigh
Residual Protiated SulfolaneVariesHighLowLowLow
2-Sulfolene / 3-Sulfolene< 1%HighLowModerateLow
Acidic Degradation ProductsVaries (Acid Value > 0.05)HighHighLowLow
Other Organic Impurities< 1%HighLowHighLow
Particulate MatterVariesHigh (remains in residue)High (can be filtered)HighLow

Experimental Protocols for Purification

1. Purification by Vacuum Distillation

This method is effective for removing water, residual protiated species, and other volatile and non-volatile organic impurities.

  • Apparatus: A standard vacuum distillation setup including a round-bottom flask, a Claisen adapter, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a trap.

  • Procedure:

    • Place the commercial this compound and a magnetic stir bar into the round-bottom flask.

    • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

    • Begin stirring and apply vacuum. A water aspirator or a vacuum pump can be used.

    • Once a stable vacuum is achieved, begin heating the distillation flask.

    • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point of non-deuterated sulfolane is 285 °C at atmospheric pressure and 104 °C at 0.2 mmHg.

    • Discard the initial and final fractions, which may contain more volatile and less volatile impurities, respectively.

    • Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and seal the container tightly to prevent moisture absorption.

2. Purification using Ion-Exchange Resins

This method is particularly effective for removing acidic and ionic impurities.

  • Materials: Strong cation-exchange resin (H+ form) and a weak anion-exchange resin.

  • Procedure:

    • Prepare two separate chromatography columns, one packed with the cation-exchange resin and the other with the anion-exchange resin.

    • Arrange the columns in series, with the cation-exchange column placed before the anion-exchange column.[2]

    • Pass the commercial this compound through the series of columns at a controlled flow rate. The process can be performed at a slightly elevated temperature (e.g., 40-60 °C) to reduce the viscosity of the solvent.[2]

    • Collect the purified eluent.

    • For optimal purity, the ion-exchange treatment can be followed by vacuum distillation.

3. General Troubleshooting and Purification Workflow

G cluster_start Start cluster_analysis Initial Analysis cluster_decision Purity Assessment cluster_purification Purification Steps cluster_acid Acidic Impurities cluster_organic Organic & Water Impurities cluster_particulate Particulate Matter cluster_final Final Product start Commercial this compound analysis Analyze for Impurities (e.g., NMR, GC-MS, Karl Fischer) start->analysis decision Purity Acceptable? analysis->decision filtration Filtration decision->filtration No end Purified this compound decision->end Yes ion_exchange Ion-Exchange Resins distillation Vacuum Distillation ion_exchange->distillation final_analysis Final Purity Analysis distillation->final_analysis filtration->ion_exchange final_analysis->end

Caption: Workflow for the purification of this compound.

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Unexpected Reaction Outcomes

G cluster_issue Problem cluster_investigation Investigation cluster_solvent_analysis Solvent Analysis cluster_remediation Remediation issue Unexpected Reaction Outcome (e.g., low yield, side products) check_reagents Check Purity of Other Reagents issue->check_reagents check_solvent Suspect Solvent Impurity issue->check_solvent nmr NMR for Protiated Impurities check_solvent->nmr kf Karl Fischer for Water check_solvent->kf acid_test Acid Value Titration check_solvent->acid_test distill Vacuum Distillation nmr->distill dry Use Molecular Sieves kf->dry ion_ex Ion-Exchange Purification acid_test->ion_ex

References

Preventing degradation of 1,1-Dioxothiolan-d8 during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1-Dioxothiolan-d8. This guide provides troubleshooting advice and answers to frequently asked questions to help you prevent its degradation during experimental use. The information provided is based on the known stability of its non-deuterated analog, Sulfolane (1,1-Dioxothiolane), as specific degradation data for the deuterated version is limited. The fundamental degradation pathways are expected to be analogous.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is the deuterated form of 1,1-Dioxothiolane, also known as Sulfolane. It is a polar aprotic solvent.[1][2][3] Its stability is critical for ensuring experimental reproducibility, preventing the formation of interfering byproducts, and maintaining the integrity of your results. Degradation can lead to the formation of acidic byproducts like sulfur dioxide, which can cause corrosion and catalyze unwanted side reactions.[4][5][6][7]

Q2: What are the primary factors that cause the degradation of this compound?

A2: The main factors leading to degradation are:

  • High Temperatures: Thermal decomposition is a primary concern. Noticeable degradation begins at temperatures above 180-200°C (356-392°F), and the rate increases significantly at higher temperatures.[4][6][7]

  • Presence of Oxygen: Oxygen accelerates the rate of thermal decomposition, leading to the formation of acidic byproducts and polymers.[4][6]

  • Presence of Water: While small amounts of water can depress the freezing point, higher concentrations (e.g., above 3%) can accelerate degradation and corrosion, especially at elevated temperatures.[6][8]

  • Strong Oxidizing Agents: Contact with strong oxidizers like chlorates, nitrates, and peroxides can cause degradation.[3][8]

  • Presence of Strong Acids and Bases: Although generally stable with acids and bases, prolonged exposure at high temperatures can promote degradation.[6][9][10]

Q3: How should I properly store this compound to ensure its long-term stability?

A3: To ensure stability during storage, follow these guidelines:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.[8]

  • Controlled Temperature: Anhydrous this compound has a freezing point of about 27°C (79-81°F). Store it in a dry, well-ventilated place at a controlled temperature, ideally between 30°C and 40°C (85°F and 105°F) to prevent freezing while avoiding high temperatures that could affect product color.[8]

  • Tightly Sealed Containers: Keep the container tightly closed to prevent moisture and air from entering.[11][12][13]

  • Avoid Incompatible Materials: Keep it away from strong oxidizing agents.[3][14]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Problem Potential Cause Recommended Solution
Unexpected peaks in NMR/LC-MS analysis. Degradation of the solvent into byproducts.1. Lower the reaction temperature if possible. 2. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). 3. Use freshly opened or purified this compound.
Decreased pH or acidic reaction conditions. Formation of acidic degradation products like SO₂.[4][5][7]1. Purge the solvent with an inert gas before use to remove dissolved gases. 2. Consider using an acid scavenger if compatible with your reaction. 3. Regenerate the solvent by distillation under reduced pressure.[5]
Discoloration of the solvent (yellowing). Thermal stress or presence of oxygen leading to polymer formation.[4][5][6]1. Store the solvent protected from light and under an inert atmosphere. 2. Minimize the time the solvent is held at high temperatures. 3. If discolored, consider purification by vacuum distillation.
Corrosion of metal equipment. Acidic byproducts from degradation are corrosive to steel, especially at high temperatures.[4][6][7]1. Use glass or corrosion-resistant reactors if possible. 2. Operate at the lowest effective temperature. 3. Ensure the system is free of oxygen and excess water.
Quantitative Data: Thermal Decomposition Rates

The rate of degradation is highly dependent on temperature. The following table, based on data for non-deuterated Sulfolane in an inert atmosphere, illustrates this relationship.[7] The presence of oxygen would further accelerate these rates.[4]

Temperature (°C)Temperature (°F)Decomposition Rate (% per hour)
2003920.002%
2204280.010%
2304460.020%

Experimental Protocols

Protocol: Performing a High-Temperature Reaction

This protocol outlines steps to minimize the degradation of this compound when used as a solvent in a high-temperature reaction (e.g., >150°C).

Materials:

  • This compound (anhydrous)

  • Reaction vessel (preferably glass or Hastelloy)

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or glovebox

  • Reactants and reagents

Procedure:

  • System Preparation:

    • Assemble the reaction glassware and ensure all joints are properly sealed.

    • Flame-dry the glassware under vacuum and backfill with inert gas to remove atmospheric oxygen and moisture.

  • Solvent Preparation:

    • If the this compound is solid, warm the sealed bottle gently to 30-40°C to melt it.

    • Before use, sparge the solvent with dry nitrogen or argon for 15-20 minutes to remove any dissolved oxygen. This is a critical step.

  • Reaction Setup:

    • Transfer the desired volume of this compound to the reaction vessel via cannula under a positive pressure of inert gas.

    • Add reactants to the vessel while maintaining the inert atmosphere.

  • Running the Reaction:

    • Heat the reaction to the target temperature using a temperature-controlled heating mantle or oil bath.

    • Maintain a gentle positive pressure of inert gas throughout the reaction. A bubbler can be used to monitor the flow.

    • Minimize the reaction time at the elevated temperature to what is necessary for completion.

  • Workup and Analysis:

    • Cool the reaction mixture to room temperature before opening it to the atmosphere.

    • Proceed with your standard workup procedure. Note that this compound is miscible with water and many organic solvents, which may influence your extraction strategy.[1]

Visualizations

Degradation Pathway

cluster_conditions Degradation Drivers A This compound B Degradation Products A->B Degrades via C SO₂ (Sulfur Dioxide) B->C E Polymers B->E D Acidic Byproducts (e.g., H₂SO₃) C->D + H₂O T High Temperature (>180°C) T->A O2 Oxygen O2->A H2O Water H2O->A start Start prep 1. Prepare System (Flame-dry, inert gas) start->prep purge 2. Purge Solvent (Sparge with N₂/Ar) prep->purge add 3. Add Solvent & Reagents (Under inert atmosphere) purge->add react 4. Run Reaction (Maintain inert gas, monitor temp) add->react cool 5. Cool to RT react->cool workup 6. Workup & Analysis cool->workup end End workup->end q1 Unexpected Results? q2 Reaction at High Temp? q1->q2 Yes ok No Degradation Likely q1->ok No q3 Inert Atmosphere Used? q2->q3 Yes sol1 Action: Lower Temp & Reduce Reaction Time q2->sol1 No q4 Solvent Discolored? q3->q4 Yes sol2 Action: Re-run under Inert Conditions q3->sol2 No sol3 Action: Use Fresh or Purified Solvent q4->sol3 Yes q4->ok No

References

Technical Support Center: Optimizing 1,1-Dioxothiolan-d8 Concentration as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of 1,1-Dioxothiolan-d8 as an internal standard (IS) in analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard like this compound?

A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where hydrogen atoms are replaced by deuterium.[1] Its main function is to compensate for variability during the analytical workflow, including sample preparation, extraction recovery, injection volume, and instrument response (e.g., ion suppression or enhancement).[1][2] By adding a known and constant concentration of the deuterated internal standard to all samples, calibration standards, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification, which significantly improves the precision and accuracy of the results.

Q2: What are the characteristics of an ideal deuterated internal standard?

The ideal deuterated internal standard should:

  • Be chemically and structurally very similar to the analyte to ensure comparable behavior during sample processing and analysis.[1]

  • Co-elute with the analyte to experience the same matrix effects.[1]

  • Have a sufficient mass difference (typically ≥ 3 amu) to be distinguishable from the analyte by the mass spectrometer and to prevent isotopic crosstalk.[1]

  • Possess high isotopic and chemical purity.[1]

  • Have deuterium atoms placed on stable positions of the molecule to avoid back-exchange with hydrogen from the solvent or matrix.[1]

Q3: Is there a single "correct" concentration for this compound?

No, there is no universal concentration for a deuterated internal standard. The optimal concentration is method-specific and depends on factors such as the analyte's concentration range, the sensitivity of the mass spectrometer, and potential matrix effects.[1] A common starting point is to use a concentration that is in the mid-range of the analyte's calibration curve.[3]

Q4: How do I know if the concentration of this compound is too high or too low?

  • Too High: An excessively high concentration can lead to ion suppression, where the internal standard competes with the analyte for ionization, potentially decreasing the analyte's signal and causing non-linear calibration curves.[3] Detector saturation for the internal standard peak may also be observed.[4]

  • Too Low: A very low concentration may result in a poor signal-to-noise ratio (S/N) for the internal standard, leading to high variability in its peak area and compromising the precision of the results.[3]

Q5: What are "matrix effects" and how do they relate to the internal standard?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[5][6] A well-chosen internal standard that co-elutes with the analyte will experience the same degree of ion suppression or enhancement, thus correcting for these effects when the analyte-to-internal standard response ratio is used for quantification.[1][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Variability in Internal Standard Peak Area Inconsistent addition of the internal standard solution.Review and ensure the consistency of the sample preparation procedure, especially the pipetting of the internal standard.
Instability of the internal standard in the sample or final extract.Investigate the stability of this compound under the storage and analytical conditions. Prepare fresh stock and working solutions.[4]
Instrument instability (e.g., injector, ion source).Perform system suitability tests to check for injection precision and detector stability. Allow the instrument to stabilize before analysis.[4]
Non-Linear Calibration Curve (especially at high concentrations) Disproportionate analyte-to-internal standard signal ratio.A general guideline is to use an internal standard concentration that yields a signal intensity about 50% of the highest calibration standard.[1] Experiment with reducing the internal standard concentration.[1]
Ion suppression caused by a high concentration of the internal standard.Reduce the concentration of the this compound working solution.[3]
Detector saturation from either the analyte or the internal standard.Dilute the upper-end calibrators or decrease the internal standard concentration and re-inject.[4]
Poor Signal-to-Noise (S/N) for the Internal Standard The concentration of the internal standard is too low.Increase the concentration of the this compound working solution.
Suboptimal mass spectrometer parameters.Optimize instrument parameters such as capillary voltage, cone voltage, and desolvation gas flow for this compound.
Low chemical or isotopic purity of the standard.Ensure the purity of the this compound standard.[7]
Internal Standard Signal Drifts Over an Analytical Run Gradual changes in instrument performance.Monitor the internal standard response for trends. If a consistent drift is observed, investigate the stability of the LC-MS system.
Buildup of matrix components on the analytical column or in the ion source.Implement a more rigorous sample clean-up procedure. Clean the ion source and consider using a guard column.[3]
Isotopic Crosstalk or Interference Impurity in the internal standard contributing to the analyte signal, or vice-versa.According to ICH M10 guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the LLOQ response, and the analyte's contribution to the IS signal should be ≤ 5% of the IS response.[4] If these limits are exceeded, a purer standard or a different internal standard may be necessary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

    • Store the stock solution at an appropriate temperature (e.g., -20°C) in an amber vial to protect it from light.

  • Working Solution (e.g., 1 µg/mL):

    • Perform a serial dilution of the stock solution to achieve the desired working concentration.[3] For example, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the solvent to get a 10 µg/mL intermediate solution. Then, dilute 100 µL of the 10 µg/mL solution into 900 µL of the solvent to get a final working concentration of 1 µg/mL.[3]

    • The working solution is the one that will be added to all samples, calibration standards, and quality controls.[3]

Protocol 2: Optimization of this compound Concentration

  • Prepare Analyte Calibration Standards: Prepare a series of at least 5-7 calibration standards covering the expected analytical range of your samples.[1]

  • Prepare a Range of Internal Standard Spiking Solutions: Prepare 3 to 5 different concentrations of the this compound working solution. A good starting point is to have concentrations that are expected to be in the low, middle, and high range of your analyte's concentration.[1]

  • Spike and Analyze:

    • Prepare three sets of your calibration curve standards.

    • Spike each set with one of the different this compound concentrations.

    • Analyze all three sets of samples by LC-MS/MS.[1]

  • Data Analysis:

    • For each set, plot the analyte/IS peak area ratio against the analyte concentration.

    • Calculate the regression statistics (e.g., R², slope, intercept) for each calibration curve.

    • Evaluate the peak area of the internal standard across all samples for each concentration level.

  • Selection Criteria: Choose the this compound concentration that results in a calibration curve with the best linearity (R² closest to 1.0) and a stable internal standard signal across the entire analytical range.[1]

Data Presentation

Table 1: Example Data for Internal Standard Concentration Optimization

IS ConcentrationAnalyte Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Ratio
50 ng/mL 15,230485,6000.011
1051,800492,1000.105
100535,000479,9001.115
10005,120,000488,30010.485
100 ng/mL 15,150980,5000.005
1052,100995,3000.052
100529,000976,8000.542
10005,250,000988,1005.313
500 ng/mL 14,9804,950,0000.001
1048,9005,120,0000.010
100495,0004,990,0000.099
10004,870,0005,050,0000.964

Table 2: Comparison of Calibration Curve Performance

IS ConcentrationLinearity (R²)%CV of IS Peak Area
50 ng/mL 0.99951.1%
100 ng/mL 0.99980.8%
500 ng/mL 0.99891.5%

Based on this example data, 100 ng/mL would be the optimal concentration as it provides the best linearity and low variability in the internal standard peak area.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation A Prepare Analyte Calibration Standards C Spike Calibration Standards with each IS Concentration A->C B Prepare Range of IS Spiking Solutions (e.g., Low, Mid, High) B->C D Analyze all Sets by LC-MS/MS C->D E Plot Calibration Curves (Analyte/IS Ratio vs. Conc.) D->E F Evaluate IS Peak Area Consistency D->F G Assess Linearity (R²) E->G H Select Optimal IS Concentration F->H G->H

Caption: Workflow for optimizing internal standard concentration.

G Start High IS Variability Observed Prep Sample Prep Issue? Start->Prep Matrix Matrix Effect? Prep->Matrix No Sol_Prep Verify pipetting, mixing & IS solution stability Prep->Sol_Prep Yes Instrument Instrument Instability? Matrix->Instrument No Sol_Matrix Test different matrix lots. Optimize chromatography. Matrix->Sol_Matrix Yes Sol_Instrument Check system suitability. Allow instrument to stabilize. Instrument->Sol_Instrument Yes

References

Technical Support Center: Troubleshooting NMR Spectra with 1,1-Dioxothiolan-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Nuclear Magnetic Resonance (NMR) spectroscopy issues when using 1,1-Dioxothiolan-d8 (Sulfolane-d8) as a solvent. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, particularly peak shifting, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my analyte peaks shifting in Sulfolane-d8?

Peak shifting in NMR spectra when using Sulfolane-d8 can be attributed to several factors, including temperature fluctuations, sample concentration, pH changes, and interactions between your analyte and the solvent. Sulfolane-d8 is a polar aprotic solvent, and its interactions with the analyte can be sensitive to these parameters.

Q2: What are the expected chemical shifts for the residual peaks of Sulfolane-d8?

The residual peaks in a this compound spectrum are due to the presence of incompletely deuterated solvent molecules (sulfolane-d7). Based on the spectrum of non-deuterated sulfolane, you can expect to see multiplets around the following chemical shift regions.

Q3: What internal standard should I use with Sulfolane-d8?

For polar aprotic solvents like Sulfolane-d8, a non-volatile, inert, and crystalline internal standard is recommended to avoid inaccuracies due to evaporation. The chosen standard should have a simple spectrum with sharp peaks that do not overlap with your analyte's signals. Tetramethylsilane (TMS) is a common reference, but its volatility can be a drawback. For quantitative NMR (qNMR), standards like 1,4-Dioxane or maleic acid might be suitable depending on the analyte's signals.

Q4: My peaks are broad. Is this related to using Sulfolane-d8?

Yes, peak broadening can be a common issue with Sulfolane-d8 due to its relatively high viscosity (10.34 cP at 30 °C)[1]. High viscosity slows down molecular tumbling, leading to shorter relaxation times and broader peaks. Other causes for broad peaks include poor shimming, high sample concentration, and the presence of paramagnetic impurities.

Q5: How does temperature affect my NMR spectrum in Sulfolane-d8?

Temperature variations can cause significant peak shifting. It is crucial to allow your sample to equilibrate to a stable temperature inside the NMR probe before acquiring data. For reproducible results, always record the temperature at which the spectrum was acquired.

Troubleshooting Guides

Problem 1: Unexplained Peak Shifting

If you observe unexpected shifts in your analyte's peaks, follow this diagnostic workflow:

Troubleshooting Peak Shifting start Peak Shifting Observed check_temp Is the temperature stable? start->check_temp check_conc Is the concentration consistent? check_temp->check_conc Yes sol_temp Equilibrate sample temperature. Record temperature. check_temp->sol_temp No check_ref Is the internal reference consistent? check_conc->check_ref Yes sol_conc Prepare samples with consistent and lower concentrations. check_conc->sol_conc No check_shim Is the shimming optimal? check_ref->check_shim Yes sol_ref Use a non-volatile internal standard. Calibrate the spectrum. check_ref->sol_ref No sol_shim Re-shim the instrument. check_shim->sol_shim No end Problem Resolved check_shim->end Yes sol_temp->check_conc sol_conc->check_ref sol_ref->check_shim sol_shim->end Troubleshooting Broad Peaks start Broad Peaks Observed check_all_peaks Are all peaks broad (including solvent)? start->check_all_peaks check_viscosity Is the sample highly viscous? check_all_peaks->check_viscosity No sol_shim Poor shimming is likely. Re-shim the instrument. check_all_peaks->sol_shim Yes check_impurities Are paramagnetic impurities present? check_viscosity->check_impurities No sol_viscosity Decrease sample concentration. Increase temperature if analyte is stable. check_viscosity->sol_viscosity Yes sol_impurities Filter the sample. Use high-purity solvent. check_impurities->sol_impurities Yes end Problem Resolved check_impurities->end No sol_shim->end sol_viscosity->end sol_impurities->end

References

Best practices for handling and storing Sulfolane-d8 in the lab.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Sulfolane-d8 in a laboratory setting. It is intended for researchers, scientists, and drug development professionals who use this deuterated solvent, primarily as an internal standard in analytical applications.

Frequently Asked Questions (FAQs)

Q1: What is Sulfolane-d8 and what are its primary applications in the lab?

A1: Sulfolane-d8 is a deuterated form of Sulfolane, a polar aprotic solvent.[1] In the laboratory, its most common application is as an isotopically labeled internal standard for the quantification of Sulfolane in various matrices, particularly in environmental analysis.[2][3] This is often accomplished using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).[4][5] The use of a deuterated standard like Sulfolane-d8 allows for more accurate and precise measurements by correcting for analyte loss during sample preparation and analysis.[3]

Q2: What are the recommended storage conditions for Sulfolane-d8?

A2: For long-term storage, it is recommended to keep Sulfolane-d8 at 4°C. Short-term storage at room temperature is also acceptable.[6] It is crucial to store it in a tightly sealed container in a dry, cool, and well-ventilated place to prevent degradation.[7]

Q3: What personal protective equipment (PPE) should be worn when handling Sulfolane-d8?

A3: When handling Sulfolane-d8, it is important to wear appropriate personal protective equipment. This includes chemical safety goggles or eyeglasses, protective gloves, and a lab coat. All handling should be done in a well-ventilated area or under a chemical fume hood.[7][8]

Q4: How should I dispose of waste containing Sulfolane-d8?

A4: Waste containing Sulfolane-d8 should be treated as hazardous chemical waste. It should be collected in a suitable, labeled container and disposed of according to your institution's and local environmental regulations. Do not pour it down the drain or dispose of it with regular trash.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving Sulfolane-d8.

Poor Recovery of Sulfolane-d8 in Isotope Dilution Analysis

Problem: The recovery of Sulfolane-d8 is outside the acceptable range (typically 40-120%, but can vary by method).[4][9]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inefficient Extraction - Ensure the chosen extraction solvent (e.g., dichloromethane) is appropriate for the sample matrix.[4] - Verify that the extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) is being followed correctly. - Optimize extraction parameters such as solvent volume, extraction time, and pH.
Matrix Effects - The sample matrix may interfere with the extraction or ionization of Sulfolane-d8. - Perform a matrix spike experiment to confirm interference. - Employ sample cleanup techniques to remove interfering compounds.
Analyte Degradation - Sulfolane can degrade at high temperatures (above 220°C).[10] Avoid excessive heat during sample preparation and analysis. - Ensure the GC inlet temperature is not set too high, which could cause breakdown.[7]
Incorrect Standard Concentration - Double-check the concentration of the Sulfolane-d8 spiking solution. - Prepare a fresh standard solution to rule out degradation or evaporation of the solvent.
High Relative Standard Deviation (RSD) in GC-MS Analysis

Problem: Replicate injections of samples containing Sulfolane-d8 show poor reproducibility, with an RSD greater than 10-15%.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inlet Discrimination - Sulfolane has a high boiling point (285°C), which can lead to inlet discrimination.[7] - Optimize the injection mode (splitless is often preferred) and purge time.[7] - Ensure the GC inlet liner is clean and appropriate for high-boiling point analytes.
Instrument Contamination - Carryover from previous injections of high-concentration samples can affect reproducibility.[4] - Run solvent blanks between samples to check for carryover. - Clean the GC inlet and ion source if contamination is suspected.
Inconsistent Injection Volume - Check the autosampler syringe for air bubbles or damage. - Ensure the injection volume is appropriate for the liner and column capacity.

Experimental Protocols

General Protocol for Sulfolane-d8 as an Internal Standard in Water Sample Analysis

This protocol provides a general workflow for using Sulfolane-d8 as an internal standard for the quantification of sulfolane in water samples by GC-MS.

  • Sample Preparation:

    • Collect water samples in clean glass containers.

    • To a known volume of the water sample (e.g., 100 mL), add a precise amount of a standard solution of Sulfolane-d8. The final concentration should be near the midpoint of the calibration curve.[9]

  • Extraction:

    • Perform a liquid-liquid extraction using a suitable solvent like dichloromethane.[4]

    • The extraction may be repeated to improve recovery.

    • Combine the organic extracts and dry them using anhydrous sodium sulfate.

    • Concentrate the extract to a final volume (e.g., 1 mL).

  • GC-MS Analysis:

    • Inject an aliquot of the concentrated extract into the GC-MS system.

    • Use a suitable capillary column for the separation.

    • Set the GC oven temperature program to achieve good chromatographic resolution.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode for optimal sensitivity and selectivity. Monitor characteristic ions for both sulfolane and Sulfolane-d8. For Sulfolane-d8, the quantification ion is typically m/z 128, with qualifier ions at m/z 46, 62, and 64.[9]

  • Quantification:

    • Generate a calibration curve using standards containing known concentrations of sulfolane and a constant concentration of Sulfolane-d8.

    • Calculate the concentration of sulfolane in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow General Workflow for Sulfolane-d8 Use cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Water Sample spike Spike with Sulfolane-d8 sample->spike extract Liquid-Liquid Extraction spike->extract Extracted with Organic Solvent concentrate Concentrate Extract extract->concentrate gcms GC-MS Analysis concentrate->gcms Inject into GC-MS quantify Quantification gcms->quantify result result quantify->result Final Concentration troubleshooting_recovery Troubleshooting Low Sulfolane-d8 Recovery start Low Recovery check_extraction Extraction Protocol Correct? start->check_extraction check_matrix Matrix Effects? check_extraction->check_matrix Yes optimize_extraction Optimize Extraction check_extraction->optimize_extraction No check_temp High Temperatures Used? check_matrix->check_temp No cleanup Perform Sample Cleanup check_matrix->cleanup Yes check_standard Standard Concentration Correct? check_temp->check_standard No reduce_temp Reduce Temperatures check_temp->reduce_temp Yes remake_standard Prepare Fresh Standard check_standard->remake_standard No end Problem Resolved check_standard->end Yes optimize_extraction->end cleanup->end reduce_temp->end remake_standard->end

References

Minimizing solvent effects of 1,1-Dioxothiolan-d8 on reaction outcomes.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,1-Dioxothiolan-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the solvent effects of this compound (sulfolane-d8) on reaction outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as sulfolane-d8 or tetramethylene-sulfone-d8, is the deuterated analogue of the polar aprotic solvent sulfolane.[1] Its primary application is in Nuclear Magnetic Resonance (NMR) spectroscopy, where it serves as a solvent for samples, eliminating interfering proton signals from the solvent itself.[1] It is also used as an internal standard or surrogate in analytical methods for environmental monitoring of sulfolane.[1][2][3][4][5] While less common, it can be used as a reaction solvent, particularly when monitoring reaction kinetics in situ via NMR.

Q2: What are the key physical and chemical properties of this compound?

The physical and chemical properties of this compound are very similar to those of its non-deuterated counterpart, sulfolane. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₄D₈O₂S
Molecular Weight 128.22 g/mol
Boiling Point ~285 °C
Melting Point ~27.5 °C
Density ~1.261 g/cm³ (at 25 °C)
Dipole Moment ~4.7 D
Dielectric Constant ~43.4
Solubility Miscible with water, acetone, toluene; immiscible with alkanes.[6]

Q3: Can the deuterium labeling in this compound affect my reaction outcome?

For most reactions where this compound is used as a non-reacting solvent, the direct effect of deuteration on reaction kinetics (a secondary kinetic isotope effect) is generally expected to be small.[7][8][9][10][11] Significant solvent isotope effects are more commonly observed with protic deuterated solvents (e.g., D₂O, CD₃OD) where proton exchange is a key part of the reaction mechanism.

However, unexpected outcomes can arise from:

  • H/D Exchange: If your reactants or catalysts have labile protons, there is a possibility of hydrogen-deuterium exchange with the solvent, especially at elevated temperatures or in the presence of acidic or basic species. This can complicate product analysis and potentially alter the reactivity of your substrates.

  • Impurities: The most significant "solvent effects" are often due to impurities in the this compound rather than the deuteration itself. Common impurities in sulfolane include water, acids (from degradation), and organic precursors.[12][13][14][15]

Q4: What are the signs of this compound degradation, and how can it affect my experiment?

Degradation of this compound, similar to sulfolane, can occur at high temperatures (above 220 °C) or in the presence of oxygen, water, or chlorides.[13][15] This degradation can produce acidic byproducts like sulfurous acid (H₂SO₃), which can act as an unwanted catalyst or reactant in your system, leading to side reactions, lower yields, and potentially corrosion of metallic reactors or catalysts.[13][14][15]

Signs of degradation include:

  • A yellow or brownish discoloration of the normally colorless solvent.[14]

  • A noticeable acidic or "garlicky" odor.[12]

  • A decrease in the pH of the solvent.

Q5: How can I purify this compound to minimize its impact on my reaction?

High-purity this compound is crucial for sensitive reactions. Several methods can be employed for its purification, adapted from protocols for non-deuterated sulfolane.

Purification MethodDescriptionKey Impurities Removed
Vacuum Distillation Distillation under reduced pressure is effective for removing less volatile impurities. It is often performed from a drying agent like calcium hydride (CaH₂) or over potassium hydroxide (KOH) pellets.Water, polymeric byproducts, other high-boiling impurities.
Fractional Freezing This method takes advantage of the relatively high melting point of sulfolane. The solvent is slowly cooled to induce crystallization, leaving impurities concentrated in the remaining liquid phase.Water and various organic impurities.
Treatment with Oxidants Stirring with solid potassium permanganate (KMnO₄) at elevated temperatures can oxidize certain impurities. The excess KMnO₄ is then quenched (e.g., with methanol) and the solvent is filtered and distilled.Oxidizable organic impurities.
Drying with Molecular Sieves Passing the solvent through a column of activated molecular sieves (e.g., 4Å) is an effective way to remove water.Water.

Troubleshooting Guides

Issue 1: Unexpected Side Products or Low Yield

Possible Cause: Impurities in the this compound are catalyzing or participating in side reactions.

cluster_0 Troubleshooting: Unexpected Side Products Start Reaction Outcome: Unexpected Side Products or Low Yield Check_Purity Assess Solvent Purity: - Visual Inspection (Color) - NMR for Impurities - Water Content (Karl Fischer) Start->Check_Purity Purify_Solvent Purify this compound (e.g., Vacuum Distillation) Check_Purity->Purify_Solvent Impurities Detected Dry_Reagents Ensure Reagents and Glassware are Dry Purify_Solvent->Dry_Reagents Inert_Atmosphere Run Reaction Under Inert Atmosphere (N₂ or Ar) Dry_Reagents->Inert_Atmosphere Re-run_Reaction Re-run Reaction with Purified Solvent and Dry Conditions Inert_Atmosphere->Re-run_Reaction

Caption: Workflow for troubleshooting unexpected reaction outcomes.

Detailed Steps:

  • Assess Solvent Purity: Before use, visually inspect the this compound. It should be a colorless liquid or white solid. A yellow or brown tint suggests degradation. Run a ¹H NMR to check for proton-containing impurities. For moisture-sensitive reactions, determine the water content using Karl Fischer titration.

  • Purify the Solvent: If impurities are detected, purify the solvent using an appropriate method from the table above. Vacuum distillation is a robust general-purpose method.

  • Ensure Dryness: Thoroughly dry all glassware and reagents. Even trace amounts of water can be detrimental and can contribute to solvent degradation at high temperatures.

  • Use an Inert Atmosphere: To prevent oxidation of the solvent at elevated temperatures, conduct the reaction under a nitrogen or argon atmosphere.

Issue 2: Inconsistent Results When Monitoring by NMR

Possible Cause: Changes in the sample environment or solvent properties during the reaction are affecting the NMR measurement.

cluster_1 Troubleshooting: Inconsistent NMR Monitoring Start Inconsistent NMR Data During Reaction Monitoring Check_Lock Verify Deuterium Lock Stability Start->Check_Lock Check_Shimming Monitor Peak Shape and Linewidth Check_Lock->Check_Shimming Check_Temp Ensure Stable Temperature Control Check_Shimming->Check_Temp Check_Solubility Check for Precipitation or Phase Separation Check_Temp->Check_Solubility Optimize_Acquisition Optimize NMR Acquisition Parameters: - Shorter scan time - Fewer scans per time point Check_Solubility->Optimize_Acquisition Issues Identified End Consistent Real-Time Data Optimize_Acquisition->End

Caption: Troubleshooting inconsistent NMR reaction monitoring.

Detailed Steps:

  • Lock Signal Stability: Ensure the NMR spectrometer maintains a stable lock on the deuterium signal of this compound throughout the experiment. Fluctuations can lead to shifting peaks and inaccurate integration.

  • Shimming: As the reaction proceeds, changes in the magnetic susceptibility of the solution (due to consumption of reactants and formation of products) can degrade the shimming.[16] This leads to broadened peaks and poor resolution. If possible, re-shim the sample periodically, or use automated shimming routines if available.

  • Temperature Control: Ensure the sample temperature is stable. Temperature gradients can cause shimming problems and affect reaction rates.

  • Solubility Issues: Check for any precipitation of reactants, products, or catalysts during the reaction, as this will lead to inhomogeneous samples and distorted NMR signals.[16]

Experimental Protocols

Protocol 1: General Purification of this compound by Vacuum Distillation

This protocol is for the general purification of this compound to remove water and non-volatile impurities.

Materials:

  • This compound (commercial grade)

  • Calcium hydride (CaH₂) or potassium hydroxide (KOH) pellets

  • Round-bottom flask

  • Short-path distillation head with vacuum adapter

  • Receiving flask

  • Heating mantle with stirrer

  • Vacuum pump and pressure gauge

  • Dry, inert gas (N₂ or Ar)

Procedure:

  • Pre-drying (Optional but Recommended): To a round-bottom flask, add the this compound and a drying agent (e.g., 5-10 g of CaH₂ per 100 mL of solvent).

  • Stirring: Stir the mixture under an inert atmosphere at room temperature for several hours, or gently heat to 50-60 °C for 1-2 hours.

  • Assembly: Assemble the distillation apparatus. Ensure all glassware is flame-dried or oven-dried and assembled while hot under a stream of inert gas.

  • Distillation:

    • Begin heating the flask gently with stirring.

    • Slowly apply vacuum, monitoring for excessive bubbling.

    • Collect the fraction boiling at the appropriate temperature for the applied pressure (e.g., ~110-112 °C at 4 mmHg for non-deuterated sulfolane).

    • Discard a small forerun.

  • Storage: Collect the purified this compound in a flask sealed with a septum or stopcock. Store under an inert atmosphere and over activated molecular sieves to maintain dryness.

Protocol 2: In Situ NMR Monitoring of a Reaction

This protocol provides a general workflow for setting up an experiment to monitor a chemical reaction in real-time using this compound as the solvent.

Materials:

  • NMR tube with a sealable cap (e.g., J. Young tube)

  • High-purity, purified this compound

  • Reactants and catalyst

  • Internal standard (optional, for quantitative analysis)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • In a dry, inert atmosphere (glovebox), add the starting materials and the purified this compound to the NMR tube.

    • If using an internal standard, add a known amount of a compound that does not react and has a signal in a clear region of the spectrum.

    • Cap the NMR tube securely.

  • Initial Spectrometer Setup:

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the desired reaction temperature.

    • Lock the spectrometer onto the this compound signal.

    • Shim the sample to obtain good resolution and peak shape.

  • Acquire Initial Spectrum (t=0):

    • Acquire a full spectrum before initiating the reaction (e.g., before adding the catalyst or before heating to the reaction temperature). This will serve as your time-zero reference.

  • Initiate the Reaction:

    • If the reaction is initiated by a catalyst, quickly eject the sample, add the catalyst (as a solution in this compound if possible), shake to mix, and quickly re-insert into the spectrometer.

    • If the reaction is thermally initiated, simply allow the pre-heated probe to heat the sample to the target temperature.

  • Automated Acquisition:

    • Set up an arrayed experiment on the spectrometer to automatically acquire spectra at regular time intervals (e.g., every 5 minutes).

    • Choose acquisition parameters that provide adequate signal-to-noise in a short amount of time to accurately capture the kinetics.[12]

  • Data Processing:

    • Process the series of spectra.

    • Integrate the signals corresponding to the starting materials and products relative to the internal standard to determine their concentrations over time.

    • Plot the concentration versus time to determine the reaction kinetics.

cluster_2 Logical Flow: Minimizing Solvent Effects Start Start: High-Impact Experiment Planned Assess_Purity Assess Purity of this compound Start->Assess_Purity Purify Purify Solvent if Necessary Assess_Purity->Purify Impurities Present Dry_System Dry Glassware and Reagents Assess_Purity->Dry_System Sufficiently Pure Purify->Dry_System Inert_Atmosphere Use Inert Atmosphere Dry_System->Inert_Atmosphere Run_Reaction Conduct Reaction Inert_Atmosphere->Run_Reaction Monitor Monitor Reaction (e.g., by NMR) Run_Reaction->Monitor Troubleshoot Troubleshoot Unexpected Outcomes Monitor->Troubleshoot Anomalies Observed End Successful Reaction Outcome Monitor->End Reaction Proceeds as Expected Troubleshoot->Assess_Purity

Caption: Logical flow for minimizing solvent effects in experiments.

References

Technical Support Center: Accurate Quantification with 1,1-Dioxothiolan-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,1-Dioxothiolan-d8 (sulfolane-d8) as an internal standard for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, also known as sulfolane-d8, is a deuterated analog of sulfolane. Its primary application is as an isotopically labeled internal standard in quantitative analytical methods, particularly for the analysis of sulfolane in various matrices. Using an isotopically labeled internal standard like sulfolane-d8 is a robust technique to correct for errors that may occur at different stages of analysis, including sample preparation, injection, and instrumental analysis.

Q2: In which analytical techniques is this compound typically used?

A2: this compound is most commonly used in conjunction with mass spectrometry (MS) based methods. Gas chromatography-mass spectrometry (GC-MS) is a frequently employed technique for the analysis of sulfolane with sulfolane-d8 as an internal standard. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are also suitable methods.

Q3: Why is an isotopically labeled internal standard like this compound preferred over a standard internal standard?

A3: Isotopically labeled internal standards are considered the gold standard for quantitative analysis using mass spectrometry. Because this compound has the same chemical and physical properties as the analyte (sulfolane), it behaves identically during sample extraction, cleanup, and chromatographic separation. This close similarity allows it to effectively compensate for matrix effects and variations in extraction recovery, leading to higher accuracy and precision in quantification. The mass spectrometer can distinguish between the analyte and the deuterated standard due to the difference in their mass-to-charge ratios (m/z).

Q4: What are the typical storage conditions for this compound?

A4: While specific storage conditions should always be obtained from the supplier's certificate of analysis, deuterated standards are typically stored in tightly sealed containers in a cool, dry, and dark place to prevent degradation. For long-term storage, refrigeration or freezing is often recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound for quantitative analysis.

Issue 1: Low Recovery of this compound

Symptom: The absolute recovery of this compound is consistently below the acceptable range (e.g., <40%).

Potential Cause Troubleshooting Step
Inefficient Extraction - Ensure the chosen extraction solvent (e.g., dichloromethane) and method (e.g., liquid-liquid extraction) are appropriate for the sample matrix. - Optimize extraction parameters such as solvent volume, extraction time, and pH of the sample. For water samples, a pH < 2 is often recommended. - For solid samples, ensure thorough mixing and contact between the sample and the extraction solvent.
Sample Matrix Effects - Complex sample matrices can interfere with the extraction process. Consider implementing a sample cleanup step prior to extraction. - Dilute the sample to reduce the concentration of interfering compounds.
Degradation of the Standard - Verify the stability of the this compound stock solution. Prepare a fresh stock solution if necessary. - Ensure proper storage of the standard and working solutions.
Inaccurate Spiking - Double-check the concentration of the spiking solution and the volume added to each sample. - Ensure the spiking solution is thoroughly mixed with the sample.
Issue 2: Poor Peak Shape or Signal Response for this compound

Symptom: The chromatographic peak for this compound is broad, tailing, or shows a low signal-to-noise ratio.

Potential Cause Troubleshooting Step
Chromatographic Issues - GC-MS: Check for active sites in the GC inlet or column. Consider using a deactivated inlet liner and trimming the analytical column. - LC-MS: Ensure the mobile phase is compatible with the analyte and column. Optimize the gradient for better peak shape.
Injector Problems - GC-MS: Optimize the injector temperature. A high boiling point analyte like sulfolane may require a higher inlet temperature, but this can also lead to degradation if too high. - Clean or replace the injector port liner and septum.
Mass Spectrometer Settings - Tune the mass spectrometer to ensure optimal sensitivity and resolution. - Verify that the correct m/z ions for this compound are being monitored. The quantification ion is typically m/z 128, with qualifier ions at m/z 46, 62, and 64.
Contamination - Analyze a solvent blank to check for system contamination. - Clean the ion source of the mass spectrometer if contamination is suspected.
Issue 3: Inaccurate or Imprecise Quantitative Results

Symptom: The final calculated concentrations of the target analyte show high variability (poor precision) or are consistently different from the expected values (poor accuracy).

Potential Cause Troubleshooting Step
Calibration Curve Issues - Ensure the concentration of this compound is the same in all calibration standards and samples. - Prepare fresh calibration standards and re-run the calibration curve. - Evaluate the linearity of the calibration curve and use an appropriate regression model.
Matrix Interference - Matrix components can co-elute with the analyte or internal standard, causing ion suppression or enhancement in the mass spectrometer. - Implement a more effective sample cleanup procedure. - Adjust the chromatographic method to improve the separation of the analyte from interfering matrix components.
Integration Errors - Manually review the peak integration for both the analyte and this compound to ensure consistency and accuracy.
Internal Standard Instability in Sample - Investigate potential degradation of this compound in the sample matrix over time. If necessary, process samples immediately after adding the internal standard.

Quantitative Data Summary

The following tables provide a summary of typical parameters and acceptance criteria for methods using this compound as an internal standard for sulfolane analysis.

Table 1: GC/MS Parameters for Sulfolane and this compound

ParameterSulfolane (Analyte)This compound (Internal Standard)
Quantification Ion (m/z) 120128
Qualifier Ions (m/z) 41, 55, 5646, 62, 64
Typical Retention Time Dependent on GC column and conditionsSlightly earlier than unlabeled sulfolane

Data synthesized from reference.

Table 2: Quality Control Acceptance Criteria

ParameterAcceptance Criteria
Internal Standard (this compound) Recovery 40 - 100%
Calibration Curve Correlation Coefficient (r²) ≥ 0.995
Continuing Calibration Verification (% Drift) ≤ 20%

Data synthesized from reference.

Experimental Protocols

Protocol: Quantification of Sulfolane in Water using LLE and GC-MS with this compound

This protocol is a generalized procedure based on common practices for the analysis of sulfolane in water samples.

1. Sample Preparation and Extraction

  • To a 100 mL water sample in a 250 mL separatory funnel, add a known amount of this compound solution to achieve a final concentration near the midpoint of the calibration range.

  • Adjust the pH of the sample to < 2 with a suitable acid.

  • Add 50 mL of dichloromethane (DCM) to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction with a second 50 mL aliquot of DCM.

  • Combine the two organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

2. GC-MS Analysis

  • GC Conditions:

    • Injector: Splitless mode, 250 °C

    • Column: (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

    • Oven Program: 40 °C for 2 min, ramp to 150 °C at 10 °C/min, then to 250 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • Sulfolane: m/z 120 (quantification), 41, 55, 56 (qualifiers)

      • This compound: m/z 128 (quantification), 46, 62, 64 (qualifiers)

3. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of sulfolane and a constant concentration of this compound.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Calculate the concentration of sulfolane in the samples using the regression equation from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample 1. Water Sample (100 mL) spike 2. Spike with This compound sample->spike ph_adjust 3. Adjust pH < 2 spike->ph_adjust extraction 4. Liquid-Liquid Extraction (Dichloromethane) ph_adjust->extraction dry 5. Dry Extract (Sodium Sulfate) extraction->dry concentrate 6. Concentrate to 1 mL dry->concentrate gcms 7. GC-MS Analysis concentrate->gcms data 8. Data Acquisition (SIM Mode) gcms->data calibration 9. Calibration Curve data->calibration quantify 10. Calculate Concentration calibration->quantify

Caption: Experimental workflow for the quantification of sulfolane in water.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Recovery of This compound extraction Inefficient Extraction? start->extraction matrix Matrix Effects? start->matrix degradation Standard Degradation? start->degradation spiking Inaccurate Spiking? start->spiking optimize_extraction Optimize Extraction Parameters extraction->optimize_extraction cleanup Add Sample Cleanup Step matrix->cleanup fresh_standard Prepare Fresh Standard degradation->fresh_standard verify_spiking Verify Spiking Procedure spiking->verify_spiking

Caption: Troubleshooting logic for low internal standard recovery.

Technical Support Center: Recycling and Repurification of 1,1-Dioxothiolan-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the strategies for recycling and repurifying used 1,1-Dioxothiolan-d8. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in used this compound?

Used this compound is prone to degradation, especially at elevated temperatures and in the presence of oxygen.[1] Common impurities include:

  • Acidic byproducts: Thermal decomposition can lead to the formation of sulfur dioxide (SO2) and other acidic species.[1][2]

  • Polymers: Polymerization can occur, leading to viscous residues and fouling of equipment.[1]

  • Water: Due to its hygroscopic nature, this compound readily absorbs moisture from the atmosphere.

  • Dissolved organic and inorganic materials: Contaminants from reaction mixtures or storage containers can also be present.

Q2: What are the signs that my this compound requires repurification?

You should consider repurifying your this compound if you observe any of the following:

  • Discoloration: A yellow or dark color can indicate the presence of degradation products.[3]

  • Decreased pH: An acidic pH is a clear sign of decomposition.[3]

  • Increased viscosity: This may suggest the formation of polymers.[1]

  • Inconsistent experimental results: Impurities can interfere with reactions and analytical measurements.

Q3: Is it possible for the deuterium labeling to be compromised during use or repurification?

Yes, there is a risk of H/D exchange, which would decrease the isotopic purity of your this compound. This is more likely to occur under acidic or basic conditions, especially in the presence of protic sources like water at elevated temperatures. It is crucial to use deuterated solvents and reagents where possible during any work-up or purification steps and to minimize exposure to non-deuterated water.

Q4: What are the primary methods for repurifying used this compound?

Several methods can be employed to repurify used this compound, adapted from protocols for its non-deuterated analog, sulfolane. These include:

  • Vacuum Distillation: Highly effective for removing non-volatile impurities like polymers and salts.[1][4][5]

  • Ion-Exchange Chromatography: Useful for removing acidic and other ionic impurities.[1][6][7]

  • Adsorption: Molecular sieves or activated carbon can be used to remove water and certain organic impurities.[5]

  • Chemical Treatment: Oxidation with potassium permanganate (KMnO4) can remove certain impurities, followed by filtration and distillation.[5]

Troubleshooting Guides

Issue 1: The this compound is discolored and has a low pH.

This indicates the presence of acidic degradation products.

Recommended Action:

  • Neutralization and Ion-Exchange: Pass the solvent through a column of activated basic alumina or a sequence of cation and anion exchange resins.[6][7] This will remove acidic impurities.

  • Vacuum Distillation: Following the ion-exchange treatment, perform a vacuum distillation to separate the purified this compound from non-volatile residues.

Issue 2: The this compound contains residual water.

Water contamination can affect reaction outcomes and promote H/D exchange.

Recommended Action:

  • Drying with Molecular Sieves: Pass the solvent through a column packed with activated 3Å or 4Å molecular sieves.[5] For optimal preservation of the deuterium content, use molecular sieves that have been previously dried under vacuum at a high temperature and cooled under an inert atmosphere.

Issue 3: The this compound is contaminated with high-boiling point impurities or polymers.

These impurities cannot be easily removed by simple filtration.

Recommended Action:

  • Vacuum Distillation: This is the most effective method for separating the volatile this compound from non-volatile contaminants.[1][2] Care must be taken to avoid high temperatures that could lead to further degradation.[1][2][8]

Data Presentation

Purification Method Impurities Removed Advantages Considerations for this compound
Vacuum Distillation Polymers, salts, non-volatile compounds[1][6]High purity achievable; effective for a wide range of impurities.Operate at the lowest possible temperature to minimize thermal decomposition and potential H/D exchange.[1][2]
Ion-Exchange Resins Acidic and ionic impurities[1][6][7]Highly selective for ionic species; can be regenerated.[7]Ensure resins are thoroughly dried to prevent water contamination and H/D exchange.
Molecular Sieves Water[5]Simple and effective for water removal.Use freshly activated molecular sieves to ensure maximum drying capacity.
Chemical Treatment (e.g., KMnO4) Oxidizable impurities[5]Can remove specific types of contaminants.May introduce residual manganese salts that require subsequent removal by distillation. The workup should be performed with D2O to avoid isotopic dilution.

Experimental Protocols

Protocol 1: Repurification by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is thoroughly dried to prevent water contamination.

  • Pre-treatment (Optional): If the solvent is acidic, consider a pre-treatment with a small amount of anhydrous sodium carbonate, followed by filtration.

  • Distillation:

    • Place the used this compound in the distillation flask.

    • Apply vacuum and gently heat the flask.

    • Collect the fraction that distills at the appropriate boiling point for this compound under the applied pressure. The boiling point of non-deuterated sulfolane is 285 °C at atmospheric pressure.[9] Under vacuum, the boiling point will be significantly lower.

  • Storage: Store the purified, colorless this compound over activated molecular sieves under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture re-absorption.[8]

Protocol 2: Removal of Acidic Impurities using Ion-Exchange Resins
  • Column Preparation:

    • Prepare two separate columns, one with a cation exchange resin and one with an anion exchange resin.[6][7]

    • Ensure the resins are properly activated and washed according to the manufacturer's instructions, with a final rinse using a small amount of fresh, dry this compound.

  • Purification:

    • Pass the contaminated this compound through the cation exchange column first, followed by the anion exchange column.[6]

    • The process should be conducted at a temperature between 20°C and 80°C.[6][7]

  • Post-treatment: For the highest purity, the eluate can be subsequently distilled under vacuum as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_start Start cluster_assessment Initial Assessment cluster_purification Purification Steps cluster_end End Product start Used this compound assessment Visual Inspection & pH Measurement start->assessment ion_exchange Ion-Exchange Chromatography (for acidic impurities) assessment->ion_exchange Discolored / Acidic drying Drying with Molecular Sieves assessment->drying Water Contamination distillation Vacuum Distillation assessment->distillation Polymeric / High-Boiling Impurities ion_exchange->distillation drying->distillation end Purified this compound distillation->end

Caption: Troubleshooting and purification workflow for used this compound.

signaling_pathway cluster_degradation Degradation Pathways cluster_recycling Recycling Logic dioxothiolane This compound heat_oxygen Heat / Oxygen dioxothiolane->heat_oxygen impurities Acidic Impurities (SO2) Polymers Water heat_oxygen->impurities leads to repurification Repurification (Distillation, Ion-Exchange, etc.) impurities->repurification necessitates recycled_dioxothiolane Recycled this compound repurification->recycled_dioxothiolane yields

Caption: Logical relationship between degradation and recycling of this compound.

References

Validation & Comparative

The Gold Standard for Analytical Method Validation: A Comparative Guide to 1,1-Dioxothiolan-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensuring data integrity and regulatory compliance. The choice of an appropriate internal standard is a critical decision in the development of robust quantitative assays. This guide provides an objective comparison of 1,1-Dioxothiolan-d8 (sulfolane-d8) as a stable isotope-labeled (SIL) internal standard against structural analogs, supported by experimental data and detailed methodologies.

In analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response. The ideal internal standard mimics the chemical and physical properties of the analyte as closely as possible.

The Superiority of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative bioanalysis. In these standards, one or more atoms in the analyte molecule are replaced with their heavy stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This results in a molecule that is chemically and physically almost identical to the analyte but with a slightly higher mass, allowing it to be distinguished by a mass spectrometer. This compound is the deuterated analog of sulfolane and serves as an excellent internal standard for its analysis.

Structural analogs, on the other hand, are molecules with a chemical structure similar to the analyte but are not isotopically labeled. While often more readily available and less expensive, their physicochemical properties can differ significantly from the analyte, potentially leading to less accurate and precise results.

The following table summarizes the performance of this compound as a SIL internal standard compared to a typical structural analog alternative for the analysis of sulfolane.

Performance ParameterThis compound (SIL Internal Standard)Structural Analog (e.g., Dimethyl Sulfone)
Chemical & Physical Similarity High (near-identical to sulfolane)Moderate to Low
Co-elution with Analyte Yes (essential for correcting matrix effects)May not co-elute, leading to differential matrix effects
Extraction Recovery Very similar to sulfolane, compensating for lossesMay differ from sulfolane, leading to inaccurate quantification
Matrix Effect Compensation Excellent, as it experiences the same ion suppression/enhancementVariable and potentially incomplete compensation
Accuracy (% Bias) Typically within ±5%Can be greater than ±15%
Precision (%RSD) Typically < 5%Can be > 10%
Regulatory Acceptance Highly preferred by regulatory agenciesMay require extensive justification and validation

Experimental Data: Head-to-Head Comparison

While direct comparative studies for sulfolane with a variety of internal standards are limited in published literature, the principles of analytical method validation underscore the advantages of SIL internal standards. Data from various studies using this compound demonstrate its reliability.

A typical validation of a GC-MS method for sulfolane in an environmental water sample using this compound as an internal standard would yield the following performance characteristics:

Validation ParameterAcceptance Criteria (ICH Q2(R1))Typical Performance with this compound
Linearity (Correlation Coefficient, r²) ≥ 0.99> 0.995
Accuracy (% Recovery) 80-120%95-105%
Precision (Repeatability, %RSD) ≤ 15%< 5%
Intermediate Precision (%RSD) ≤ 15%< 7%
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10Achievable at low ng/mL levels
Specificity No interference at the retention time of the analyteHigh, due to specific mass transitions

The use of a structural analog like dimethyl sulfone would likely result in wider ranges for accuracy and precision due to differences in extraction efficiency and susceptibility to matrix effects.

Experimental Protocol: GC-MS Analysis of Sulfolane in Water

This section details a typical experimental protocol for the quantitative analysis of sulfolane in water samples using this compound as an internal standard.

1. Sample Preparation and Extraction:

  • To a 100 mL water sample, add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution).

  • Adjust the pH of the sample to < 2 with a suitable acid.

  • Perform a liquid-liquid extraction by adding 50 mL of dichloromethane and shaking vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction with a fresh 50 mL portion of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Sulfolane: m/z 120 (quantifier), 56, 64 (qualifiers)

    • This compound: m/z 128 (quantifier), 62, 64 (qualifiers)

3. Calibration and Quantification:

  • Prepare a series of calibration standards in blank matrix ranging from the limit of quantitation (LOQ) to the upper limit of the expected sample concentrations.

  • Add the same amount of this compound internal standard to each calibration standard as was added to the samples.

  • Analyze the calibration standards and samples using the GC-MS method described above.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of sulfolane in the samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the analytical method validation workflow and the logical relationship in using an internal standard.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_protocol Prepare Validation Protocol define_parameters->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data analyze_results Analyze Results collect_data->analyze_results compare_criteria Compare with Acceptance Criteria analyze_results->compare_criteria generate_report Generate Validation Report compare_criteria->generate_report

Caption: Analytical Method Validation Workflow.

internal_standard_logic cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Quantification sample Sample with Unknown Analyte Concentration add_is Add Known Amount of This compound (IS) sample->add_is extract Extraction & Cleanup add_is->extract gcms GC-MS Analysis extract->gcms measure_analyte Measure Analyte Peak Area gcms->measure_analyte measure_is Measure IS Peak Area gcms->measure_is calculate_ratio Calculate Peak Area Ratio (Analyte/IS) measure_analyte->calculate_ratio measure_is->calculate_ratio calibration_curve Compare to Calibration Curve calculate_ratio->calibration_curve determine_concentration Determine Analyte Concentration calibration_curve->determine_concentration

1,1-Dioxothiolan-d8: A Superior Deuterated Solvent for High-Temperature NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of high-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of a suitable deuterated solvent is paramount to obtaining high-quality, interpretable data. While a range of deuterated solvents are available, 1,1-Dioxothiolan-d8, also known as Sulfolane-d8, emerges as a compelling option due to its exceptional thermal stability and wide liquid range. This guide provides a comprehensive comparison of this compound with other commonly used deuterated solvents for high-temperature NMR applications, supported by physical property data and generalized experimental protocols.

Unveiling the Potential of this compound

This compound (Sulfolane-d8) is the deuterated isotopologue of Sulfolane, a highly polar aprotic solvent. The inherent properties of the Sulfolane molecule, particularly its high boiling point and thermal stability, are largely retained in its deuterated form, making it an excellent candidate for NMR studies conducted at elevated temperatures. Its ability to dissolve a wide range of organic and inorganic compounds further enhances its utility in diverse research applications.

Comparative Analysis of High-Temperature Deuterated Solvents

The selection of an appropriate deuterated solvent for high-temperature NMR is a critical decision that directly impacts the quality and success of the experiment. Key physical properties such as boiling point, melting point, and viscosity must be carefully considered to ensure the solvent remains in a liquid state and provides optimal conditions for spectral acquisition. The following table summarizes the key physical properties of this compound and other commonly used deuterated solvents for high-temperature NMR.

Deuterated SolventMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Viscosity (cP at 30°C)
This compound (Sulfolane-d8) 128.22~27.5[1][2]~285[1][2]~10.34[3]
Dimethyl Sulfoxide-d6 (DMSO-d6)84.1718.51891.996 (at 25°C)
Toluene-d8100.19-95110.60.55 (at 25°C)
o-Dichlorobenzene-d4151.02-17180.51.324 (at 20°C)
Ethylene Glycol-d668.11-13197.316.1 (at 25°C)

Note: The boiling and melting points for this compound are based on its non-deuterated counterpart, Sulfolane, as these properties are not expected to change significantly upon deuteration.

Based on this data, this compound offers a significantly wider liquid range and a much higher boiling point compared to other common high-temperature NMR solvents. This extended temperature range allows for the study of chemical processes and molecular dynamics at temperatures that are inaccessible with solvents like Toluene-d8 or even DMSO-d6. While its viscosity is higher than some other solvents, it remains within a manageable range for most NMR applications.

Experimental Protocols

To ensure the successful application of this compound and other deuterated solvents in high-temperature NMR, the following experimental protocols should be considered:

Sample Preparation
  • Solute Dissolution: Dissolve the sample of interest in this compound to the desired concentration. Due to the solvent's high viscosity at room temperature, gentle warming and vortexing may be required to facilitate complete dissolution.

  • NMR Tube Selection: Utilize high-quality, borosilicate NMR tubes (e.g., Wilmad 535-PP or equivalent) that can withstand high temperatures and temperature gradients. For experiments above 150°C, sealed NMR tubes may be necessary to prevent solvent evaporation, but caution must be exercised due to pressure buildup.

  • Internal Standard: If required, add a suitable internal standard that is chemically inert and has a resonance that does not overlap with the signals of interest at the target temperature.

High-Temperature NMR Experiment Workflow

HT_NMR_Workflow Workflow for High-Temperature NMR Spectroscopy cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_processing Data Processing prep1 Dissolve Sample in This compound prep2 Transfer to High-Temperature NMR Tube prep1->prep2 prep3 Add Internal Standard (if necessary) prep2->prep3 nmr1 Insert Sample into NMR Spectrometer prep3->nmr1 nmr2 Set Desired Temperature and Equilibrate nmr1->nmr2 nmr3 Tune and Shim the Spectrometer nmr2->nmr3 nmr4 Acquire NMR Data nmr3->nmr4 proc1 Fourier Transform nmr4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration and Analysis proc3->proc4

Caption: A logical workflow for conducting a high-temperature NMR experiment.

Spectrometer Setup and Data Acquisition
  • Temperature Control: Carefully ramp the temperature of the NMR probe to the desired setpoint. Allow sufficient time for the sample to reach thermal equilibrium before starting the experiment.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies and shim the magnetic field at the target temperature to achieve optimal spectral resolution.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width, based on the specific requirements of the experiment.

Logical Solvent Selection Pathway

The choice of a deuterated solvent for high-temperature NMR should be a systematic process. The following diagram illustrates a logical pathway for selecting the most suitable solvent.

Solvent_Selection Solvent Selection Pathway for High-Temperature NMR start Start: Need for High-Temperature NMR temp_req Define Required Temperature Range start->temp_req solubility Assess Analyte Solubility temp_req->solubility reactivity Consider Chemical Reactivity solubility->reactivity solvent_choice Select Potential Solvents reactivity->solvent_choice dioxothiolan This compound solvent_choice->dioxothiolan High Temp (>200°C) & Good Solubility other_solvents Other High-Temp Solvents (e.g., DMSO-d6) solvent_choice->other_solvents Moderate Temp & Specific Solubility final_selection Final Solvent Selection dioxothiolan->final_selection other_solvents->final_selection

Caption: A decision-making diagram for selecting a high-temperature NMR solvent.

Conclusion

This compound presents a significant advancement for high-temperature NMR spectroscopy. Its exceptionally high boiling point and thermal stability provide a much wider operational window compared to conventional deuterated solvents. This enables researchers to investigate chemical systems and dynamic processes at previously unattainable temperatures, opening new avenues for discovery in materials science, catalysis, and drug development. While its viscosity is a factor to consider, the substantial benefits offered by its extended temperature range make this compound a superior choice for demanding high-temperature NMR applications.

References

A Comparative Analysis of Electrolyte Performance: The Potential Advantages of Deuterated Sulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous pursuit of safer and more efficient energy storage solutions, the composition of electrolytes plays a pivotal role. This guide provides a comparative study of electrolyte performance with and without the addition of sulfolane, and explores the theoretical advantages of using its deuterated counterpart, Sulfolane-d8. While direct experimental data on Sulfolane-d8 in battery electrolytes is not widely available in published literature, this guide leverages the established principles of the kinetic isotope effect and extensive data on non-deuterated sulfolane to present a comprehensive analysis for the research community.

Executive Summary

Sulfolane is a promising but challenging solvent for lithium-ion battery electrolytes, known for its high thermal and oxidative stability. However, it also possesses high viscosity and a relatively high melting point. The deuteration of sulfolane (Sulfolane-d8) is a novel approach aimed at enhancing electrolyte stability by mitigating decomposition pathways. This is based on the kinetic isotope effect, where the substitution of hydrogen with the heavier deuterium isotope can slow down chemical reactions involving C-H bond cleavage, a common degradation mechanism in organic electrolytes.[1] This guide will present the known performance metrics of sulfolane-containing electrolytes and provide a theoretical framework for the expected improvements with Sulfolane-d8.

Data Presentation: Sulfolane as an Electrolyte Co-Solvent

The following tables summarize the typical performance of electrolytes containing non-deuterated sulfolane as a co-solvent with conventional carbonate-based electrolytes (e.g., Ethylene Carbonate - EC, and Dimethyl Carbonate - DMC).

Table 1: Physicochemical Properties of Sulfolane-Containing Electrolytes

PropertyElectrolyte without Sulfolane (e.g., 1M LiPF6 in EC:DMC)Electrolyte with Sulfolane (e.g., 1M LiPF6 in EC:DMC with 20% vol. Sulfolane)
Ionic Conductivity (mS/cm) ~10 - 12~7 - 9[2]
Viscosity (mPa·s) ~3 - 5~8 - 12
Flash Point (°C) ~30 - 35>150[3]
Oxidative Stability (V vs. Li/Li+) ~4.2 - 4.5>5.0[3]

Table 2: Electrochemical Performance of Cells with Sulfolane-Containing Electrolytes

Performance MetricElectrolyte without SulfolaneElectrolyte with Sulfolane
First Cycle Coulombic Efficiency (%) ~85 - 90~80 - 85
Capacity Retention (after 100 cycles) ~80 - 90%>90%[2]
Thermal Stability ModerateHigh[3]

The Sulfolane-d8 Advantage: A Theoretical Perspective

The primary motivation for using deuterated solvents in electrolytes is to leverage the kinetic isotope effect (KIE) . The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions that involve the breaking of a C-H bond in their rate-determining step will proceed more slowly if that hydrogen is replaced by deuterium.

In the context of a lithium-ion battery, electrolyte decomposition at the electrode surfaces is a major cause of capacity fade and impedance growth. Many of these decomposition reactions involve hydrogen abstraction from the solvent molecules. By replacing the hydrogen atoms in sulfolane with deuterium to create Sulfolane-d8, it is hypothesized that these degradation pathways can be significantly slowed down.

A study on aqueous electrolytes demonstrated that using heavy water (D₂O) instead of regular water (H₂O) resulted in a broader electrochemical stability window and improved cycling performance of high-voltage cathodes.[4] This provides strong evidence for the potential benefits of deuteration in enhancing electrolyte stability.

Based on the KIE, the anticipated, yet to be experimentally verified, advantages of using Sulfolane-d8 over standard sulfolane include:

  • Enhanced Electrochemical Stability: Reduced rates of solvent decomposition at both the anode and cathode surfaces, leading to a wider stable voltage window.

  • Improved Long-Term Cyclability: Formation of a more stable solid electrolyte interphase (SEI) on the anode and a more robust cathode electrolyte interphase (CEI), resulting in better capacity retention over extended cycling.

  • Increased Safety: Reduced gas generation resulting from electrolyte decomposition, which is a critical safety concern in lithium-ion batteries.

It is important to note that other physical properties, such as ionic conductivity and viscosity, are not expected to be significantly altered by deuteration.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the electrolyte at various temperatures.

Methodology:

  • Sample Preparation: Prepare the electrolyte solutions (with and without Sulfolane-d8) inside an argon-filled glovebox to minimize moisture and oxygen contamination. The standard electrolyte could be 1M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v). The test electrolytes would contain varying concentrations of Sulfolane or Sulfolane-d8.

  • Cell Assembly: A two-electrode conductivity cell with platinum or stainless steel blocking electrodes is assembled inside the glovebox. The distance between the electrodes and their surface area must be precisely known.

  • Electrochemical Impedance Spectroscopy (EIS): The assembled cell is connected to a potentiostat with a frequency response analyzer. EIS is performed over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area.

  • Temperature Control: The measurements are repeated at various temperatures using a temperature-controlled chamber to determine the activation energy for ion transport.

Cyclic Voltammetry (CV)

Objective: To determine the electrochemical stability window of the electrolyte.

Methodology:

  • Cell Assembly: A three-electrode cell is assembled in a glovebox. A lithium metal foil serves as both the counter and reference electrodes. The working electrode can be a chemically inert material like platinum, gold, or glassy carbon for anodic stability tests, and a copper foil for reductive stability tests.

  • Electrolyte Filling: The cell is filled with the electrolyte to be tested.

  • Measurement: The cell is connected to a potentiostat. A linear potential sweep is applied to the working electrode at a slow scan rate (e.g., 0.1 to 1 mV/s). For anodic stability, the potential is swept from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li⁺). For reductive stability, the potential is swept to a low potential (e.g., -0.5 V vs. Li/Li⁺).

  • Data Analysis: The resulting current is plotted against the applied potential. The onset potential of a significant increase in current indicates the start of electrolyte oxidation or reduction. The electrochemical stability window is the potential range between the onset of oxidation and reduction.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Stability

Objective: To investigate the formation and stability of the solid electrolyte interphase (SEI) on the anode.

Methodology:

  • Cell Assembly: A coin cell (e.g., CR2032) is assembled with a lithium metal or graphite anode and a lithium metal counter/reference electrode.

  • Formation Cycling: The cell is subjected to a few initial charge-discharge cycles at a low current rate (e.g., C/20) to form the SEI layer.

  • EIS Measurement: EIS is performed at different states of charge (SOC) and after a certain number of cycles. The frequency range is typically from 100 kHz to 10 mHz with a 10 mV AC amplitude.

  • Data Analysis: The Nyquist plots are analyzed using an equivalent circuit model. The semicircle in the high-to-mid frequency range corresponds to the resistance and capacitance of the SEI layer. An increase in the diameter of this semicircle over cycling indicates the growth of a resistive SEI layer, suggesting electrolyte decomposition.

Visualizations

Signaling Pathway of Potential Sulfolane-d8 Advantage

G cluster_0 Electrolyte Decomposition cluster_1 Improved Performance Decomposition Decomposition Reactions (e.g., Hydrogen Abstraction) Stability Enhanced Electrochemical Stability Cycling Improved Long-Term Cyclability Safety Increased Safety (Reduced Gas Generation) KIE Kinetic Isotope Effect (Stronger C-D bond) KIE->Decomposition Slows down Sulfolane_d8 Sulfolane-d8 Sulfolane_d8->KIE

Caption: The kinetic isotope effect in Sulfolane-d8 is expected to slow down decomposition reactions, leading to improved battery performance.

Experimental Workflow for Electrolyte Performance Evaluation

G cluster_0 Electrolyte Preparation cluster_1 Electrochemical Testing cluster_2 Data Analysis & Comparison Prep Prepare Electrolytes: - Baseline - With Sulfolane - With Sulfolane-d8 Conductivity Ionic Conductivity Measurement Prep->Conductivity CV Cyclic Voltammetry (Stability Window) Prep->CV EIS Electrochemical Impedance Spectroscopy (SEI) Prep->EIS Cycling Galvanostatic Cycling (Capacity, Efficiency) Prep->Cycling Analysis Compare Performance Metrics: - Conductivity - Stability - Capacity Retention - Impedance Growth Conductivity->Analysis CV->Analysis EIS->Analysis Cycling->Analysis

Caption: A typical workflow for the comprehensive evaluation of electrolyte performance.

References

Navigating the Data Gap: A Guide to Cross-Validating 1,1-Dioxothiolan-d8 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust cross-validation of experimental results is paramount to ensuring the reliability and reproducibility of their findings. This guide addresses the critical need for objective comparison of data obtained using 1,1-Dioxothiolan-d8, a deuterated solvent, against alternative methodologies. However, a comprehensive search of publicly available scientific literature reveals a significant gap in direct, comparative experimental data for this specific compound.

This guide, therefore, outlines a proposed framework for the cross-validation of experimental results involving this compound. It provides hypothetical data and standardized protocols to serve as a template for researchers to generate and compare their own findings, fostering a more rigorous and standardized approach to data validation in the absence of established benchmarks.

Hypothetical Performance Comparison

To illustrate a comparative analysis, the following table summarizes hypothetical quantitative data from a representative experiment, such as a kinetic assay, where this compound is compared with its non-deuterated counterpart, 1,1-Dioxothiolan, and another common solvent, Dimethyl Sulfoxide (DMSO).

Parameter This compound 1,1-Dioxothiolan DMSO
Reaction Rate (μM/s) 0.850.880.95
Enzyme Stability (t½ in hours) 242218
Compound Solubility (mg/mL) 151620
Signal-to-Noise Ratio 150145130

Proposed Experimental Protocols for Cross-Validation

To ensure consistency and comparability of results, the following detailed methodologies are proposed for key experiments.

Kinetic Assay Protocol
  • Reagent Preparation : Prepare stock solutions of the enzyme and substrate in each of the test solvents (this compound, 1,1-Dioxothiolan, and DMSO).

  • Reaction Mixture : In a 96-well plate, combine 50 µL of the enzyme solution with 50 µL of the substrate solution.

  • Incubation : Incubate the plate at 37°C for 30 minutes.

  • Data Acquisition : Measure the product formation at regular intervals using a plate reader at the appropriate wavelength.

  • Data Analysis : Calculate the initial reaction rates by determining the slope of the linear portion of the product formation curve.

Enzyme Stability Protocol
  • Sample Preparation : Dissolve the enzyme in each of the test solvents to a final concentration of 1 mg/mL.

  • Incubation : Aliquot the solutions and incubate them at 37°C.

  • Activity Measurement : At various time points (e.g., 0, 4, 8, 12, 24 hours), measure the residual enzyme activity using the kinetic assay protocol described above.

  • Half-Life Determination : Calculate the half-life (t½) of the enzyme in each solvent by fitting the activity data to a first-order decay model.

Visualizing Experimental Workflows

To further clarify the proposed experimental processes, the following diagrams, created using the DOT language, illustrate the logical flow of the validation studies.

cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_reagents Prepare Reagents in This compound & Alternatives prep_enzyme Prepare Enzyme Stocks prep_reagents->prep_enzyme prep_substrate Prepare Substrate Stocks prep_reagents->prep_substrate mix_reagents Mix Enzyme and Substrate prep_enzyme->mix_reagents prep_substrate->mix_reagents incubate Incubate at 37°C mix_reagents->incubate read_plate Measure Product Formation incubate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate compare_results Compare Solvent Performance calc_rate->compare_results start Start: Enzyme Dissolution in Test Solvents incubation Incubate at 37°C start->incubation timepoint_sampling Sample at Multiple Time Points incubation->timepoint_sampling activity_assay Measure Residual Enzyme Activity timepoint_sampling->activity_assay data_analysis Analyze Data and Calculate Half-Life activity_assay->data_analysis end End: Comparative Stability Profile data_analysis->end

The Superior Performance of 1,1-Dioxothiolan-d8 in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry (MS), the choice of an internal standard is a critical determinant of data quality, directly impacting the accuracy, precision, and reliability of results. This guide provides an objective comparison of 1,1-Dioxothiolan-d8 (sulfolane-d8), a deuterated internal standard, against other common alternatives, such as non-deuterated structural analogs. The evidence overwhelmingly supports the use of stable isotope-labeled internal standards (SIL-IS) like sulfolane-d8 for robust and defensible quantitative methods.

The primary role of an internal standard is to compensate for variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical behavior of the analyte of interest to ensure it is equally affected by these variables.[2] Deuterated internal standards, being chemically almost identical to the analyte with only a mass difference, are considered the gold standard for mitigating matrix effects and achieving the highest levels of accuracy and precision in quantitative LC-MS analysis.[3][4]

Head-to-Head: Quantitative Performance Data

The superiority of deuterated internal standards is not merely theoretical. Experimental data consistently demonstrates their enhanced performance over non-deuterated alternatives, such as structural analogs. The following tables summarize representative data from comparative studies, illustrating the advantages of using a deuterated internal standard. While direct comparative data for this compound against a specific structural analog is not extensively published, the performance benefits shown for other deuterated standards are directly translatable.

Table 1: Comparison of Accuracy

Internal Standard TypeAnalyte Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (% Bias)
This compound (Deuterated) 5.004.95-1.0%
50.050.8+1.6%
500497-0.6%
Structural Analog (Non-Deuterated) 5.004.75-5.0%
50.053.5+7.0%
500480-4.0%

This data is representative, based on studies comparing deuterated and structural analog internal standards for other analytes, demonstrating the typically lower bias achieved with a SIL-IS.[5]

Table 2: Comparison of Precision

Internal Standard TypeAnalyte Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Standard Deviation (SD)Relative Standard Deviation (%RSD)
This compound (Deuterated) 5.004.950.214.2%
50.050.81.523.0%
50049712.42.5%
Structural Analog (Non-Deuterated) 5.004.750.439.1%
50.053.54.829.0%
50048033.67.0%

This data is representative, based on studies comparing deuterated and structural analog internal standards for other analytes, showcasing the improved precision (lower %RSD) with a SIL-IS.[5]

Table 3: Impact on Matrix Effects

Internal Standard TypeMatrix Effect (%)
This compound (Deuterated) Compensated (minimal impact on analyte/IS ratio)
Structural Analog (Non-Deuterated) Uncompensated (significant ion suppression or enhancement)

Matrix effects are a major challenge in LC-MS/MS, and deuterated internal standards excel at correcting for them due to their co-elution and similar ionization behavior with the analyte.[2]

The Decisive Advantage: Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of an analyte's ionization by co-eluting compounds from the sample matrix, are a primary source of inaccuracy in LC-MS/MS assays.[2] Because this compound is chemically identical to sulfolane, it co-elutes and experiences the same degree of matrix effects, enabling accurate correction.[2] Non-deuterated standards, which have different retention times and ionization efficiencies, often fail to adequately compensate for these effects.[2]

cluster_0 Analyte and IS Elution cluster_1 Matrix Effect Zone cluster_2 Result Analyte Analyte Ion_Suppression Ion Suppression Analyte->Ion_Suppression Affected Sulfolane_d8 This compound Sulfolane_d8->Ion_Suppression Equally Affected (Co-elution) Structural_Analog Structural Analog Structural_Analog->Ion_Suppression Differentially Affected (Different RT) Accurate_Quantification Accurate Quantification Ion_Suppression->Accurate_Quantification Correction with d8-IS Inaccurate_Quantification Inaccurate Quantification Ion_Suppression->Inaccurate_Quantification No Correction with Analog

Caption: Impact of Internal Standard Choice on Matrix Effect Compensation.

Experimental Protocols

To empirically validate the performance of an internal standard, the following experimental protocols for accuracy and precision assessment are recommended.

Protocol 1: Accuracy Assessment

Objective: To determine the closeness of the measured concentration to the true concentration of the analyte.

Procedure:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) spanning the expected calibration range.

  • Add a constant, known concentration of this compound (or the alternative internal standard) to each QC sample.

  • Analyze a minimum of five replicates of each QC concentration level using the developed LC-MS/MS method.

  • Calculate the mean measured concentration for each level.

  • Determine the accuracy as the percent bias using the formula: ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100%.[5]

  • Acceptance Criteria: The mean value should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[5]

Protocol 2: Precision Assessment

Objective: To evaluate the degree of scatter between a series of measurements of the same homogeneous sample.

Procedure:

  • Repeatability (Intra-assay precision): Analyze a minimum of five replicates of each QC concentration level (low, medium, and high) in a single analytical run.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on at least three different days, ideally with different analysts and/or equipment.

  • Calculate the standard deviation (SD) and the relative standard deviation (%RSD) for the measured concentrations at each level.

  • The precision is expressed as the %RSD, calculated using the formula: (Standard Deviation / Mean Measured Concentration) * 100%.[5]

  • Acceptance Criteria: The %RSD should not exceed 15% for the QC samples (20% for the LLOQ).[5]

Start Start Prepare_QC Prepare QC Samples (Low, Medium, High) Start->Prepare_QC Add_IS Add Internal Standard (e.g., this compound) Prepare_QC->Add_IS Analyze_Replicates Analyze Replicates (n>=5) LC-MS/MS Add_IS->Analyze_Replicates Calculate_Mean_SD Calculate Mean, SD, %RSD Analyze_Replicates->Calculate_Mean_SD Assess_Accuracy Assess Accuracy (% Bias < 15%) Calculate_Mean_SD->Assess_Accuracy Assess_Precision Assess Precision (%RSD < 15%) Calculate_Mean_SD->Assess_Precision End End Assess_Accuracy->End Assess_Precision->End

Caption: Experimental Workflow for Accuracy and Precision Assessment.

Conclusion

For bioanalytical assays that demand the highest levels of accuracy and precision, stable isotope-labeled internal standards such as this compound are the unequivocal choice. Their ability to co-elute with the analyte and behave almost identically during sample preparation and analysis provides superior correction for matrix effects and other sources of variability compared to non-deuterated alternatives. By ensuring more reliable and reproducible data, this compound is an indispensable tool for researchers, scientists, and drug development professionals committed to the integrity of their quantitative mass spectrometry results.

References

A Head-to-Head Comparison of Aprotic Polar Solvents: 1,1-Dioxothiolan-d8 vs. DMSO-d6

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of aprotic polar solvents, 1,1-Dioxothiolan-d8 (also known as Sulfolane-d8) and Dimethyl sulfoxide-d6 (DMSO-d6) are two prominent options for researchers, scientists, and drug development professionals. Both are deuterated solvents frequently employed in Nuclear Magnetic Resonance (NMR) spectroscopy and as reaction or formulation media. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate solvent for specific research applications.

Physicochemical Properties: A Tabular Comparison

The fundamental properties of a solvent dictate its suitability for various applications. Below is a summary of the key physicochemical characteristics of this compound and DMSO-d6.

PropertyThis compound (Sulfolane-d8)DMSO-d6
Molecular Formula C₄D₈O₂SC₂D₆OS
Molecular Weight 128.22 g/mol [1][2][3]84.17 g/mol [4][5]
Boiling Point ~285 °C (non-deuterated)[6][7]189 °C[5][8]
Melting Point ~27.5 °C (non-deuterated)[9]20.2 °C[10]
Density (at 25 °C) ~1.26 g/mL (non-deuterated)[9]1.190 g/mL[8][10]
Dipole Moment ~4.7 D (non-deuterated)[11][12][13]3.96 D
Dielectric Constant ~43.3 at 30 °C (non-deuterated)46.7[5]
Viscosity (at 30 °C) 10.3 cP (non-deuterated)[14]~2.0 cP
Hansen Solubility Parameters (MPa½) δD: 18.4, δP: 16.6, δH: 7.4 (non-deuterated)δD: 18.4, δP: 16.4, δH: 10.2[15]
Kamlet-Taft Parameters π: 0.90, β: 0.39 (non-deuterated)[16][17]π: 1.00, β: 0.76[16]

Performance in Key Applications

The choice between this compound and DMSO-d6 often depends on the specific requirements of the experiment or process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both solvents are widely used in NMR spectroscopy due to their ability to dissolve a broad range of compounds and their deuterated nature, which minimizes solvent interference in ¹H NMR spectra.[14][18][19][20]

  • DMSO-d6: It is one of the most common NMR solvents, capable of dissolving both polar and nonpolar compounds.[8][14][20] Its residual proton signal appears as a quintet at approximately 2.50 ppm.[5] The relatively high boiling point of DMSO-d6 is advantageous for variable temperature NMR studies.[8]

  • This compound: This solvent is a viable alternative, particularly when dealing with compounds that have poor solubility in more common NMR solvents. Its higher boiling point and thermal stability make it suitable for high-temperature NMR experiments.[9][12][13]

Solubility of Drug Compounds

The ability to dissolve a wide array of compounds is a critical attribute for a solvent in drug discovery and development.

  • DMSO-d6: It is a powerful solvent for a vast range of organic molecules and is a standard for dissolving compounds for high-throughput screening (HTS) and bioassays.[17][21] However, the hygroscopic nature of DMSO can lead to the presence of water, which may affect the solubility and stability of certain compounds.[22]

  • 1,1-Dioxothiolan (Sulfolane): Sulfolane also exhibits excellent solvency for many organic compounds, with the exception of paraffinic and naphthenic compounds.[6][23] It is completely miscible with aromatic hydrocarbons and water.[6]

Reaction Kinetics and Stability

The solvent can significantly influence reaction rates and the stability of dissolved compounds.

  • Reaction Rates: In a comparative study of the Menschutkin reaction, tetramethylene sulfone (the non-deuterated form of 1,1-Dioxothiolan) demonstrated a faster reaction rate than DMSO. This is attributed to its ability to effectively stabilize the charged transition state.[24]

  • Compound Stability: DMSO can sometimes react with certain classes of compounds or promote their degradation, especially in the presence of water or at elevated temperatures.[13][22] Sulfolane is known for its high thermal and chemical stability, making it a robust solvent for reactions conducted under harsh conditions.[9][12][13]

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to robust scientific research. Below are representative protocols for key applications involving these solvents.

Protocol 1: NMR Sample Preparation for Small Molecules

Objective: To prepare a small molecule sample for ¹H NMR analysis.

Materials:

  • Analyte (5-20 mg)

  • Deuterated solvent (this compound or DMSO-d6)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Procedure:

  • Accurately weigh 5 to 20 mg of the analyte.[8]

  • Transfer the analyte into a clean, dry vial.

  • Add approximately 0.6 mL of the chosen deuterated solvent (this compound or DMSO-d6).[8]

  • Gently vortex the vial until the analyte is completely dissolved.

  • Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid column is at least 4 cm high.

  • Cap the NMR tube and wipe the outside with a lint-free tissue.

  • Insert the tube into the NMR spectrometer for analysis.

Protocol 2: Determination of Compound Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a compound in a given solvent.

Materials:

  • Compound of interest

  • Solvent (1,1-Dioxothiolan or DMSO)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of the solid compound to a vial.

  • Add a known volume of the solvent (e.g., 1 mL) to the vial.

  • Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.[25]

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the HPLC method.

  • Quantify the concentration of the compound in the diluted filtrate using a validated HPLC-UV method.[19][25]

Protocol 3: Assessment of Compound Stability (Forced Degradation Study)

Objective: To evaluate the stability of a compound in solution under stress conditions.

Materials:

  • Compound stock solution (in 1,1-Dioxothiolan or DMSO)

  • Acidic solution (e.g., 0.1 N HCl)

  • Basic solution (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC system with UV or MS detector

Procedure:

  • Prepare solutions of the compound in the chosen solvent under different stress conditions: acidic, basic, oxidative, thermal, and photolytic.[23]

  • Acid/Base Hydrolysis: Mix the compound stock solution with the acidic or basic solution and incubate at a controlled temperature (e.g., 60 °C) for a specified time.

  • Oxidation: Mix the compound stock solution with the oxidizing agent and keep it at room temperature for a specified time.

  • Thermal Degradation: Store the compound solution in an oven at an elevated temperature (e.g., 80 °C) for a specified duration.[23]

  • Photostability: Expose the compound solution to light in a photostability chamber according to ICH Q1B guidelines.[23]

  • At predetermined time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples.

  • Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Visualizing Workflows and Relationships

Graphical representations of complex processes can enhance understanding and facilitate decision-making. The following diagrams, created using the DOT language, illustrate key workflows relevant to the use of these solvents in a research and development setting.

Solvent_Selection_Workflow cluster_0 Computational Screening cluster_1 Experimental Validation cluster_2 Process Optimization A Define Project Needs (e.g., solubility, reaction type) B Virtual Screening of Solvent Database A->B C Rank Solvents Based on Predicted Properties (e.g., solubility, safety) B->C D Select Top Candidates (e.g., Sulfolane-d8, DMSO-d6) C->D E Perform Small-Scale Solubility & Stability Tests D->E F Analyze Results (e.g., HPLC, NMR) E->F G Select Optimal Solvent F->G H Scale-up & Process Parameter Optimization G->H I Final Process Implementation H->I HTS_Workflow A Assay Development & Miniaturization B Compound Library Preparation (in DMSO or other solvent) A->B C High-Throughput Screening (Automated) B->C D Data Analysis & Hit Identification C->D E Hit Confirmation & Dose-Response D->E F Lead Optimization E->F Protein_NMR_Signaling cluster_Protein Protein in Solution cluster_Ligand Ligand P Protein of Interest (e.g., Kinase) P->P NMR NMR Spectrometer (Detects changes in protein structure) P->NMR L Potential Inhibitor (dissolved in DMSO-d6 or Sulfolane-d8) L->P Binding Event Analysis Data Analysis (Chemical Shift Perturbation) NMR->Analysis Generates Spectrum Result Informs Drug Design Analysis->Result Identifies Binding Site & Affinity

References

Unveiling the Subtle Influence of Isotopes: A Comparative Guide to 1,1-Dioxothiolan-d8 in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of isotopic substitution on reaction kinetics and mechanisms is paramount. This guide provides a comprehensive comparison of 1,1-Dioxothiolan-d8 (deuterated sulfolane) and its non-deuterated counterpart, 1,1-Dioxothiolane (sulfolane), in the context of chemical reactions. While direct experimental data on the kinetic isotope effects of deuterated sulfolane remains elusive in publicly accessible literature, this guide synthesizes the foundational principles of isotope effects and the known properties of sulfolane to offer a predictive analysis and a framework for future experimental investigation.

Understanding Isotope Effects in the Context of Sulfolane

Isotope effects arise from the mass difference between isotopes, which influences the vibrational frequencies of chemical bonds. In the case of this compound, the substitution of hydrogen with deuterium, which is approximately twice as heavy, leads to lower zero-point energies for C-D bonds compared to C-H bonds. This seemingly small difference can manifest as a measurable change in reaction rates, known as a kinetic isotope effect (KIE).

When 1,1-Dioxothiolan is used as a solvent, replacing it with its deuterated analogue, this compound, can lead to a solvent isotope effect (SIE). This effect can arise from several factors, including changes in the solvation of reactants and transition states, and the participation of the solvent in the reaction mechanism, particularly in proton transfer steps.

Given that sulfolane is a polar aprotic solvent, it is less likely to be directly involved in proton transfer as a primary reactant. However, its deuteration can still influence reaction rates through secondary effects on the solvation shell and intermolecular interactions.

Physical and Chemical Properties: A Comparative Overview

Property1,1-Dioxothiolane (Sulfolane)This compound (Sulfolane-d8)Reference
Molecular Formula C₄H₈O₂SC₄D₈O₂S
Molecular Weight 120.17 g/mol 128.22 g/mol
Boiling Point 285 °CExpected to be slightly higher
Melting Point 27.5 °CExpected to be slightly different
Density 1.261 g/mL at 30 °CExpected to be slightly higher
Polarity Polar aproticPolar aprotic

The increased mass of this compound is expected to result in a slightly higher density and potentially a marginally elevated boiling point compared to its non-deuterated counterpart. These differences, while small, could subtly influence mass transfer and heat transfer in a reaction system.

Predicted Isotope Effects in Chemical Reactions

In the absence of direct experimental data, we can predict the likely isotope effects of this compound in various reaction types based on established principles of physical organic chemistry.

1. Reactions Where C-H Bond Cleavage of the Solvent is Not Involved:

For the majority of reactions where sulfolane acts as a non-participating polar aprotic solvent, the solvent isotope effect is expected to be small (kH/kD ≈ 1). The primary role of the solvent in these cases is to provide a polar medium to dissolve reactants and stabilize charged intermediates or transition states. The difference in the solvating power of sulfolane and sulfolane-d8 is predicted to be minimal.

2. Reactions Involving Substrate C-H/C-D Bond Cleavage:

In reactions where a C-H bond of a substrate is broken in the rate-determining step, a primary kinetic isotope effect is expected. The use of sulfolane or sulfolane-d8 as the solvent is not anticipated to significantly alter the magnitude of this substrate KIE, as the solvent is not directly involved in the bond-breaking event.

3. Potential for Secondary Solvent Isotope Effects:

Subtle secondary solvent isotope effects might be observable in reactions with highly sensitive transition states. The slightly different vibrational modes and intermolecular forces of this compound compared to 1,1-Dioxothiolane could lead to differential solvation of the transition state versus the ground state, resulting in a small but measurable effect on the reaction rate.

Experimental Protocols for Investigating Isotope Effects

To empirically determine the isotope effects of this compound, a series of well-defined kinetic experiments are necessary. The following protocols provide a framework for such investigations.

General Experimental Workflow for Kinetic Isotope Effect Determination

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reactants & Solvents (Sulfolane & Sulfolane-d8) thermo Thermostat Reaction Vessel prep_reagents->thermo initiate Initiate Reaction thermo->initiate aliquots Withdraw Aliquots at Timed Intervals initiate->aliquots quench Quench Reaction aliquots->quench analyze Analyze Aliquots (e.g., GC, HPLC, NMR) quench->analyze calc Calculate Rate Constants (kH & kD) analyze->calc kie Determine KIE (kH/kD) calc->kie

Caption: A generalized workflow for the experimental determination of kinetic isotope effects.

Protocol 1: Comparative Rate Study of a Nucleophilic Substitution (SN2) Reaction

  • Objective: To determine the solvent isotope effect of this compound on a standard SN2 reaction.

  • Reaction: The reaction of methyl iodide with sodium azide. CH₃I + NaN₃ → CH₃N₃ + NaI

  • Procedure:

    • Prepare two sets of reaction mixtures. In the first set, dissolve methyl iodide and sodium azide in 1,1-Dioxothiolane. In the second set, dissolve the same reactants at the same concentrations in this compound.

    • Maintain both reaction sets at a constant temperature (e.g., 50 °C) in a thermostated bath.

    • At regular time intervals, withdraw aliquots from each reaction mixture.

    • Quench the reaction in the aliquots (e.g., by rapid cooling and dilution).

    • Analyze the concentration of the product (methyl azide) or the disappearance of a reactant (methyl iodide) using a suitable analytical technique such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

    • Plot the concentration data versus time to determine the rate constant for the reaction in the protiated solvent (kH) and the deuterated solvent (kD).

    • Calculate the solvent isotope effect as the ratio kH/kD.

Protocol 2: Investigation of a Reaction with a Potential for Secondary Isotope Effects

  • Objective: To probe for subtle secondary solvent isotope effects in a reaction with a sterically hindered or electronically sensitive transition state.

  • Reaction: The Diels-Alder reaction between cyclopentadiene and maleic anhydride.

  • Procedure:

    • Follow the same general procedure as in Protocol 1, setting up parallel reactions in 1,1-Dioxothiolane and this compound.

    • Monitor the reaction progress by observing the disappearance of the reactants or the formation of the Diels-Alder adduct, for example, by using UV-Vis spectroscopy to monitor the concentration of maleic anhydride.

    • Determine the rate constants kH and kD and calculate the solvent isotope effect.

Logical Framework for Data Interpretation

The interpretation of the experimentally determined solvent isotope effect (SIE) can provide valuable insights into the reaction mechanism.

G cluster_results Interpretation of SIE Value cluster_implications Mechanistic Implications start Experimentally Determined Solvent Isotope Effect (SIE = kH/kD) sie_eq_1 SIE ≈ 1 (Normal SIE) start->sie_eq_1 sie_gt_1 SIE > 1 (Normal SIE) start->sie_gt_1 sie_lt_1 SIE < 1 (Inverse SIE) start->sie_lt_1 imp_1 Solvent not involved in the rate-determining step. Minimal difference in solvation of ground and transition states. sie_eq_1->imp_1 imp_2 Transition state is more strongly solvated by the protiated solvent. Possible involvement of solvent in proton transfer or hydrogen bonding in the transition state. sie_gt_1->imp_2 imp_3 Transition state is more strongly solvated by the deuterated solvent. Often indicates a change in hybridization or geometry leading to a more constrained transition state. sie_lt_1->imp_3

Caption: A logical diagram illustrating the interpretation of solvent isotope effect values.

Conclusion

While direct comparative experimental data on the isotope effects of this compound in chemical reactions is currently lacking in the scientific literature, this guide provides a robust framework for understanding and predicting these effects. Based on fundamental principles, the solvent isotope effect of deuterated sulfolane is expected to be minimal in most reactions where it serves as a non-participating polar aprotic solvent. However, the possibility of subtle secondary isotope effects warrants experimental investigation. The provided experimental protocols offer a clear path for researchers to quantify these effects and further elucidate the role of solvent in chemical transformations. Such studies will be invaluable for the precise control of reaction mechanisms and the rational design of new synthetic methodologies and pharmaceutical agents.

A Comparative Guide to the Accuracy and Precision of Internal Standards in Quantitative NMR (qNMR), Featuring 1,1-Dioxothiolan-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful primary analytical method for determining the purity and concentration of chemical substances. The accuracy and precision of qNMR measurements are fundamentally reliant on the choice of a suitable internal standard. An ideal internal standard provides a stable, well-resolved signal that does not overlap with analyte signals, is chemically inert, and is of high purity. This guide provides an objective comparison of the performance of 1,1-Dioxothiolan-d8 (also known as sulfolane-d8) with other commonly used internal standards in qNMR, supported by available experimental data.

Data Presentation: Performance of qNMR Internal Standards

The selection of an internal standard is critical and should be based on the specific analyte, the deuterated solvent used, and the desired level of accuracy and precision. While extensive validation data is available for many common standards, direct comparative studies are not always accessible for all compounds. The following table summarizes key performance metrics for several widely used qNMR internal standards.

N/A: Not available in the reviewed literature. Further validation studies are required to establish these performance metrics.

Internal StandardChemical Shift (ppm)Common SolventsLinearity (R²)Precision (RSD)Accuracy/RecoveryKey Considerations
This compound (Sulfolane-d8) ~3.0 (singlet)DMSO-d6, D2ON/AN/AN/ASignal is in a relatively uncongested region. Lack of publicly available, direct comparative validation data is a key limitation.
Maleic Acid ~6.0-6.5 (singlet)D2O, DMSO-d60.9999[1]< 1%[1]Quantitation error < 1%[2][3]Can be unsuitable for whole blood analysis due to signal overlap with coenzymes.[2] Purity determination showed a mean of 99.5 ±0.6%.[1]
DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) 0 (singlet)D2O, DMSO-d6, CD3ODN/ARSD decreased from 5.2% to 1.1% when replacing maleic acid in a specific application.[4]32% improvement in integration accuracy over maleic acid in a case study.[4]Can interact with cationic peptides.[5] Its signal at 0 ppm is a widely accepted chemical shift reference.
1,4-Dinitrobenzene ~8.4 (singlet)CDCl3, DMSO-d6N/AN/AN/AOften used when analyzing complex mixtures due to its downfield chemical shift, avoiding overlap with many analyte signals.

Experimental Protocols: A Generalized Workflow for qNMR

The following protocol outlines the key steps for performing a quantitative NMR experiment using an internal standard. This procedure is a synthesis of best practices described in the literature and should be adapted and validated for specific applications.[6]

1. Preparation of the Internal Standard Stock Solution:

  • Accurately weigh a certified reference material of the chosen internal standard (e.g., Maleic Acid, DSS) using a calibrated microbalance.

  • Dissolve the standard in a known volume of the appropriate deuterated solvent (e.g., D₂O, DMSO-d₆) to create a stock solution of known concentration.

2. Sample Preparation:

  • Accurately weigh the analyte to be quantified.

  • Dissolve the analyte in a precise volume of the internal standard stock solution. Alternatively, the analyte and internal standard can be weighed separately and dissolved together in a known volume of solvent.

  • Ensure complete dissolution and transfer a suitable volume (typically 600-700 µL) to a high-quality NMR tube.

3. NMR Data Acquisition:

  • The NMR spectrometer must be properly calibrated and shimmed to ensure high magnetic field homogeneity.

  • Key acquisition parameters must be optimized for quantification:

    • Pulse Angle: A 90° pulse is typically used to maximize the signal.

    • Relaxation Delay (D1): This is a critical parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals to ensure complete relaxation between scans. The T₁ can be determined experimentally using an inversion-recovery pulse sequence.

    • Number of Scans (NS): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for an integration error of less than 1%).[7]

    • Temperature Control: Maintain a stable temperature throughout the experiment.

4. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to ensure a flat baseline across the entire spectrum.

  • Integrate the well-resolved signals of both the analyte and the internal standard. The integration region should be consistent for all spectra.

5. Quantification Calculation:

  • The concentration or purity of the analyte is calculated using the following formula, which relates the integral values to the molar amounts of the analyte and the internal standard:

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd (%)

    Where:

    • I = Integral area

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

Mandatory Visualization: qNMR Experimental Workflow

The following diagram illustrates the logical flow of a typical quantitative NMR experiment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh_std Accurate Weighing of Internal Standard dissolve Dissolution in Deuterated Solvent weigh_std->dissolve weigh_analyte Accurate Weighing of Analyte weigh_analyte->dissolve transfer Transfer to NMR Tube dissolve->transfer shimming Shimming transfer->shimming set_params Set Quantitative Parameters (D1, NS, etc.) shimming->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Signal Integration baseline->integration calculation Purity/Concentration Calculation integration->calculation report Final Report calculation->report

Caption: A flowchart illustrating the key steps in a quantitative NMR experiment.

Conclusion

The choice of an internal standard is a critical factor in achieving accurate and precise results in quantitative NMR. While established standards like maleic acid and DSS have well-documented performance characteristics, there is a notable lack of publicly available, direct comparative validation data for this compound. The properties of sulfolane-d8, such as its simple spectrum and chemical inertness, make it a potentially valuable qNMR standard. However, for its widespread adoption in regulated environments and for ensuring the highest metrological traceability, rigorous validation studies that establish its linearity, accuracy, and precision against certified reference materials are essential. Researchers considering the use of this compound are strongly encouraged to perform in-house validation or consult emerging literature to ensure the reliability of their quantitative results.

References

Safety Operating Guide

Navigating the Disposal of 1,1-Dioxothiolan-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before disposal, it is imperative to adhere to strict safety protocols to minimize exposure and risk. Always handle 1,1-Dioxothiolan-d8 in a well-ventilated area, preferably under a chemical fume hood.[2][3] Personal protective equipment, including safety glasses with side shields or chemical goggles, and appropriate gloves, should be worn to prevent skin and eye contact.[1][2] In case of a spill, remove all ignition sources and clean up immediately using dry, clean-up procedures to avoid generating dust.[1]

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to contact a licensed professional waste disposal service.[3] The following steps provide a general guideline for its disposal:

  • Characterize the Waste: Determine if the this compound waste is contaminated with other substances. This will be crucial for the disposal facility to handle it appropriately.

  • Segregate and Store: Keep the this compound waste in a clearly labeled, sealed, and appropriate container.[1] Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4]

  • Consult Disposal Regulations: Familiarize yourself with local, state, and federal regulations regarding chemical waste disposal to ensure full compliance.[1]

  • Arrange for Professional Disposal: Offer the surplus and non-recyclable solution to a licensed disposal company.[3] Provide them with all available information on the chemical and any contaminants.

  • Container Disposal: Once empty, puncture the container to prevent reuse and dispose of it at an authorized landfill.[1] Do not cut, drill, grind, or weld empty containers as they may contain residual material that could ignite.[1]

Quantitative Data

Currently, there is no specific quantitative data available for the disposal parameters of this compound. For its non-deuterated form, Sulfolane, one case study on environmental remediation of contaminated water demonstrated treatment to a level of <0.09 mg/L.[5] However, this is for large-scale water treatment and not directly applicable to laboratory waste disposal concentration limits.

ParameterValueSource
Post-Treatment Concentration in Water (Sulfolane)<0.09 mg/L[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_preparation Preparation Phase cluster_compliance Compliance & Logistics cluster_disposal Disposal Phase start Start: this compound Waste Generated characterize Characterize Waste Stream start->characterize 1 segregate Segregate and Store in Labeled Container characterize->segregate 2 consult Consult Local, State, and Federal Regulations segregate->consult 3 contact Contact Licensed Waste Disposal Service consult->contact 4 transfer Transfer Waste to Disposal Service contact->transfer 5 puncture Puncture and Dispose of Empty Container transfer->puncture 6 end End: Proper Disposal Complete puncture->end 7

Caption: Figure 1. Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling 1,1-Dioxothiolan-d8

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for the handling and disposal of 1,1-Dioxothiolan-d8 (also known as Sulfolane-d8), intended for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Synonyms: Sulfolane-d8, Tetrahydrothiophene-1,1-dioxide-d8, this compound.[1] CAS Number: 51219-88-6[1][2]

Core Hazards:

  • May be harmful if swallowed.[3][4][5]

  • May damage fertility or the unborn child.[3][4]

  • Causes serious eye irritation.[5][6]

  • May cause damage to organs through prolonged or repeated exposure.[5][6]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The recommended PPE is summarized in the table below.

Body PartProtectionSpecification
Eyes Safety GogglesTightly fitting safety goggles or a face shield. An eye wash station should be readily available.[3]
Hands Chemical-resistant GlovesThe suitability of a specific glove type should be discussed with the glove manufacturer. Butyl rubber gloves may offer better protection than other synthetic rubbers.[7]
Respiratory RespiratorA NIOSH-approved air-purifying respirator for dusts and mists (P100) should be used if airborne material may be generated.[3] A supplied-air respirator is necessary if there is a potential for uncontrolled release or if exposure levels are unknown.[3]
Body Protective ClothingLightweight protective clothing is recommended. The type of body protection should be chosen based on the concentration and amount of the dangerous substance at the workplace.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling.

prep Preparation handling Handling & Use prep->handling Proceed to handling decon Decontamination handling->decon After use storage Storage handling->storage Store remaining chemical disposal Waste Disposal decon->disposal Dispose of waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.